molecular formula C12H20O3 B3407655 8-oxo-3,7-Dimethyl-6E-octenyl acetate CAS No. 79763-09-0

8-oxo-3,7-Dimethyl-6E-octenyl acetate

Cat. No.: B3407655
CAS No.: 79763-09-0
M. Wt: 212.28 g/mol
InChI Key: HEUSWAZSUJSVCG-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-oxo-3,7-Dimethyl-6E-octenyl acetate is a biochemical compound with the molecular formula C12H20O3 and a molecular weight of 212.14 g/mol . It is classified as a fatty ester lipid . Researchers value this compound for its role as a semiochemical, a substance used in chemical communication between insects . As such, it is of significant interest in the field of chemical ecology for studies focused on understanding insect behavior, developing sustainable pest management strategies, and exploring species-specific interactions . This product is provided for Research Use Only. It is intended for laboratory research purposes and is not approved for use in humans, as a veterinary drug, or for any other form of personal consumption or application. The buyer assumes all responsibility for confirming the product's identity and/or purity before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3,7-dimethyl-8-oxooct-6-enyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6,9-10H,4-5,7-8H2,1-3H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUSWAZSUJSVCG-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/C=O)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-oxo-3,7-Dimethyl-6E-octenyl acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 8-oxo-3,7-Dimethyl-6E-octenyl acetate requires a multidisciplinary approach, bridging synthetic organic chemistry, sensory analytics, and chemical ecology. In my capacity as a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the mechanistic causality behind its divergent olfactory properties, its ecological role as a semiochemical, and the self-validating experimental workflows required for its synthesis and analytical characterization.

Chemical Identity & Structural Dynamics

This compound (commonly referred to as 8-oxocitronellyl acetate) is a highly functionalized acyclic monoterpenoid derivative[1].

Structurally, it is built upon a citronellyl acetate backbone but features a critical oxidation at the C-8 position.

  • C-1 Esterification: The primary alcohol is acetylated, increasing the molecule's lipophilicity and volatility.

  • C-6 Alkene: Possesses an E (trans) configuration, dictating the spatial geometry of the distal functional groups.

  • C-8 Aldehyde: The terminal methyl group on the double bond is oxidized to an oxo (aldehyde) group. This highly electronegative moiety fundamentally alters the electron density of the alkene and serves as a highly reactive electrophilic center.

The introduction of the C-8 aldehyde restricts the molecule's conformational freedom and shifts its binding affinity within olfactory receptors, leading to profound changes in its macroscopic properties.

Ecological Significance: Semiochemical Defense

In chemical ecology, 8-oxocitronellyl acetate is not merely a passive metabolite; it is an active weapon. It has been identified in the abdominal defensive glands of the hairy rove beetle (Creophilus maxillosus)[Insects ID, n.d.][2].

When threatened by predators such as ants (Formica exsectoides), the beetle secretes a synergistic chemical mixture. The causality behind this specific molecular cocktail lies in its phase-transition properties. The acetate group ensures the molecule is lipophilic enough to penetrate the predator's waxy cuticle, while the reactive C-8 aldehyde acts as a potent irritant to the predator's respiratory and sensory receptors.

G Threat Predator Threat Gland Abdominal Defensive Glands Threat->Gland Triggers Secretion Chemical Secretion Mixture Gland->Secretion Secretes Comp1 Isoamyl Acetate Secretion->Comp1 Comp2 Iridodial Secretion->Comp2 Comp3 8-oxocitronellyl acetate Secretion->Comp3 Comp4 Dihydroneptalactone Secretion->Comp4 Repel Predator Repulsion Comp1->Repel Comp2->Repel Comp3->Repel Comp4->Repel

Fig 1. Defensive secretion pathway of Creophilus maxillosus utilizing 8-oxocitronellyl acetate.

Structure-Odor Relationships (SOR)

The parent compounds, β-citronellol and citronellyl acetate, are ubiquitous in the fragrance industry, prized for their fresh, citrus, and floral notes. However, oxygenation at the C-8 position induces a drastic psychophysical shift[Elsharif et al., 2017][3].

As shown in the data below, while 8-hydroxycitronellyl acetate retains a soapy, citrus character (albeit with a severely degraded potency), the further oxidation to 8-oxocitronellyl acetate creates an entirely divergent odor profile described as "musty, rotten, and coconut-like"[4]. Mechanistically, the aldehyde group acts as a new primary osmophore, dominating the receptor-ligand interaction and overriding the floral characteristics of the acetate headgroup.

Table 1: Comparative Odor Thresholds and Attributes

CompoundOdor DescriptionOdor Threshold (ng/L air)Potency Impact
β-CitronellolCitrus, fresh, floral10Baseline (High)
8-Hydroxycitronellyl AcetateCitrus, soapy1261Severe Loss
8-Oxocitronellyl Acetate Musty, rotten, coconut-like 346 Moderate / Divergent
8-Carboxycitronellyl AcetateOdorlessN/ATotal Odor Loss

Data synthesized from Elsharif et al., 2017.[3][4]

Experimental Workflows & Self-Validating Protocols

Two-Step Synthesis from Citronellyl Acetate

To study 8-oxocitronellyl acetate, researchers must often synthesize it from commercially available citronellyl acetate. The protocol below is designed with self-validating checkpoints to ensure high yield and prevent over-oxidation.

Step 1: Allylic Hydroxylation

  • Procedure: Dissolve citronellyl acetate in dichloromethane (DCM). Add a catalytic amount of Selenium dioxide (SeO2) and a stoichiometric excess of tert-butyl hydroperoxide (TBHP). Stir at room temperature for 12 hours.

  • Causality: SeO2 is chosen for its high regioselectivity toward the allylic position (C-8) of trisubstituted alkenes. TBHP is used as a co-oxidant to continuously reoxidize the reduced selenium species, minimizing toxic heavy-metal waste and preventing the cleavage of the alkene bond.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase. Stain with p-anisaldehyde. The complete disappearance of the non-polar precursor spot and the emergence of a polar spot (Rf ~0.3) validates successful hydroxylation.

Step 2: Selective Dehydrogenation

  • Procedure: Isolate the 8-hydroxycitronellyl acetate intermediate. Dissolve in DCM and add activated Manganese dioxide (MnO2) in a 10-fold molar excess. Stir vigorously for 4 hours.

  • Causality: MnO2 is utilized because it is highly chemoselective for allylic alcohols. It will oxidize the C-8 hydroxyl to an aldehyde without affecting the C-1 acetate ester or causing over-oxidation to the carboxylic acid (which would render the molecule odorless).

  • Self-Validation Checkpoint: Analyze the crude mixture via FT-IR. The appearance of a sharp, intense carbonyl stretch at ~1690 cm⁻¹ (characteristic of an α,β-unsaturated aldehyde) and the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) validates the transformation.

G Start Citronellyl Acetate Oxidation Allylic Oxidation (SeO2 / TBHP) Start->Oxidation Step 1 Intermediate 8-Hydroxycitronellyl Acetate Oxidation->Intermediate Hydroxylation FurtherOx Selective Oxidation (MnO2) Intermediate->FurtherOx Step 2 Product 8-Oxocitronellyl Acetate FurtherOx->Product Dehydrogenation Purification Silica Chromatography Product->Purification Isolate Analysis GC-MS & NMR Validation Purification->Analysis Verify

Fig 2. Two-step synthesis workflow from citronellyl acetate to 8-oxocitronellyl acetate.

Analytical Characterization: GC-MS/Olfactometry (GC-O)

Standard mass spectrometry cannot quantify human sensory perception. Therefore, Gas Chromatography-Olfactometry (GC-O) is the gold standard for characterizing compounds like 8-oxocitronellyl acetate[Elsharif et al., 2017][5].

  • Procedure: Inject 1 µL of the purified analyte into a GC equipped with a DB-5MS capillary column. The column effluent is directed into a 1:1 splitter at the end of the run.

  • Causality: The 1:1 splitter sends 50% of the effluent to a Mass Spectrometer (for structural confirmation via fragmentation patterns) and 50% to a heated sniffing port (for human sensory evaluation). The sniffing port is maintained at 250°C to prevent the analyte from condensing in the transfer line before reaching the panelist's nose.

  • Self-Validation Checkpoint: Prior to sample injection, inject a known internal standard, such as (2E)-decenal. If the panelist accurately detects the standard's odor at the exact retention time recorded by the MS, the split-ratio synchronicity and thermal integrity of the system are validated.

G Sample Analyte GC GC Column Sample->GC Splitter 1:1 Splitter GC->Splitter Elution MS Mass Spec Splitter->MS Olf Sniffing Port Splitter->Olf Data Correlated Data MS->Data Olf->Data

Fig 3. GC-MS/Olfactometry parallel analytical workflow for odor threshold characterization.

Environmental Monitoring: Soluble Microbial Products (SMPs)

Beyond chemical ecology and fragrance, 8-oxocitronellyl acetate serves as an important biomarker in environmental engineering. High-Resolution Mass Spectrometry (HRMS) has identified this compound as a Soluble Microbial Product (SMP) in the effluent of anaerobic digestion systems treating wastewater[Semantic Scholar, 2015][6]. Specifically, it is classified as a Biomass Associated Product (BAP), originating from cell lysis and endogenous decay during methanogenesis.

Table 2: HRMS Parameters for 8-Oxocitronellyl Acetate Detection

ParameterValue
Molecular FormulaC12H20O3
Monoisotopic Mass212.14125 Da
Detected Ion [M+H]+213.1483 m/z
Analytical PlatformLC-QTOF-MS
Biological MatrixAnaerobic Sludge Effluent

Data synthesized from wastewater bioprocess monitoring studies.[6][7]

References

  • Elsharif, S. A., & Buettner, A. (2017). Influence of the chemical structure on the odor characters of β-citronellol and its oxygenated derivatives. Food Chemistry.[Link]

  • Insects ID. (n.d.). Hairy rove beetle (Creophilus maxillosus). Insects ID. [Link]

  • LIPID MAPS. (n.d.). Structure Database (LMSD) - this compound. LIPID MAPS.[Link]

  • The Pherobase. (n.d.). Semiochemical Compounds: Acetate Esters. The Pherobase. [Link]

Sources

Biosynthetic pathway of 8-oxo-3,7-Dimethyl-6E-octenyl acetate in nature

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biosynthetic pathway of (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate (also known as 8-oxocitronellyl acetate ), a specialized monoterpenoid allomone found in the defensive secretions of rove beetles (Staphylinidae) and leaf beetles (Chrysomelidae).

Executive Summary

Molecule: (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate Class: Acyclic Oxygenated Monoterpene Primary Biological Function: Chemical Defense (Allomone) Key Organisms: Creophilus maxillosus (Hairy Rove Beetle), Phratora spp.[1][2] (Leaf Beetles).[3][4][5][6][7][8][9]

This guide delineates the metabolic route from the universal terpene precursors to the specific oxidized and acetylated end-product. Unlike the common iridoid pathway which cyclizes 8-oxogeranial intermediates, this pathway preserves the acyclic skeleton through a specific sequence of reduction, acetylation, and terminal oxidation.

Biosynthetic Logic & Precursor Assembly

The biosynthesis of 8-oxocitronellyl acetate in Coleoptera is a de novo process, distinct from the sequestration strategies used by some related species. The pathway relies on the Mevalonate (MVA) Pathway , which is the standard route for terpenoid synthesis in insects (unlike plants, which also utilize the MEP pathway).

The Core Directive: Divergence from Iridoid Cyclization

The critical biosynthetic challenge is preventing the cyclization of the C10 skeleton. In many beetles, 8-oxidation of geraniol leads to 8-oxogeranial , which spontaneously cyclizes to form iridoids (e.g., chrysomelidial).[5] To produce 8-oxocitronellyl acetate , the organism must shunt the pathway away from this cyclization event, likely via the reduction of the


 double bond early in the sequence or by acetylating the polar head group to prevent aldehyde formation at C1.

Detailed Step-by-Step Pathway

Phase I: Precursor Generation (MVA Pathway)

The insect converts dietary carbon (via Acetyl-CoA) into the universal terpene building blocks.

  • Condensation: 3

    
     Acetyl-CoA 
    
    
    
    HMG-CoA.
  • Reduction: HMG-CoA

    
     Mevalonate (Enzyme: HMG-CoA Reductase - Rate Limiting).
    
  • Phosphorylation/Decarboxylation: Mevalonate

    
     IPP 
    
    
    
    DMAPP.
  • Head-to-Tail Condensation: IPP + DMAPP

    
    Geranyl Diphosphate (GPP) .
    
    • Enzyme:[10][11] Geranyl Diphosphate Synthase (GPPS).

Phase II: The Acyclic Shunt (Differentiation)

At the GPP node, the pathway bifurcates. While iridoid producers oxidize the skeleton immediately, 8-oxocitronellyl acetate producers likely reduce the skeleton to a citronellyl (3,7-dimethyl-6-octenyl) framework.

  • Step 1: Hydrolysis

    • Reaction: GPP

      
      Geraniol 
      
      
      
      .
    • Enzyme:[10][11] Geraniol Synthase / Phosphatase.

  • Step 2:

    
    -Reduction (The Critical Shunt) 
    
    • Reaction: Geraniol

      
      Citronellol  (3,7-dimethyl-6-octen-1-ol).
      
    • Significance: Reduction of the C2-C3 double bond prevents the conjugation required for the spontaneous cyclization seen in iridoid biosynthesis.

    • Enzyme:[10][11] Geraniol Reductase (Enoate Reductase family).

Phase III: Functionalization (Acetylation & Oxidation)

The order of these final steps ensures the stability of the acyclic chain.

  • Step 3: Acetylation

    • Reaction: Citronellol

      
      Citronellyl Acetate .
      
    • Enzyme:[10][11] Alcohol Acetyltransferase (AAT).

    • Logic: Protecting the C1-hydroxyl as an ester prevents its oxidation to a carboxylic acid or aldehyde, directing the subsequent oxidative power to the terminal methyl group.

  • Step 4: Terminal Oxidation (C8-Hydroxylation)

    • Reaction: Citronellyl Acetate

      
      8-Hydroxycitronellyl Acetate .
      
    • Enzyme:[10][11] Cytochrome P450 Monooxygenase (CYP).

    • Note: In Chrysomelidae, CYP enzymes (e.g., CYP76 family) are known to hydroxylate the terminal methyl of monoterpenes.

  • Step 5: Terminal Oxidation (C8-Oxidation)

    • Reaction: 8-Hydroxycitronellyl Acetate

      
      (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate .
      
    • Enzyme:[10][11] Alcohol Dehydrogenase / Oxidoreductase.

    • Result: Formation of the terminal aldehyde group at C8.

Pathway Visualization

The following diagram illustrates the bifurcation between the Iridoid pathway (common in beetles) and the specific Acyclic pathway leading to 8-oxocitronellyl acetate.

Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA MVA Pathway GPP Geranyl Diphosphate (GPP) MVA->GPP Prenyltransferases Geraniol Geraniol GPP->Geraniol Hydrolysis HydroxyGer 8-Hydroxygeraniol Geraniol->HydroxyGer CYP P450 (Oxidation) Citronellol Citronellol (3,7-dimethyl-6-octen-1-ol) Geraniol->Citronellol Geraniol Reductase (Δ2-Reduction) OxoGer 8-Oxogeranial HydroxyGer->OxoGer Iridoid Iridodial/Chrysomelidial (Cyclic) OxoGer->Iridoid Cyclization CitAcetate Citronellyl Acetate Citronellol->CitAcetate Acetyltransferase (Acetylation) HydroxyCitAcetate 8-Hydroxycitronellyl Acetate CitAcetate->HydroxyCitAcetate CYP P450 (C8-Hydroxylation) Target (E)-8-oxo-3,7-Dimethyl- 6-octenyl acetate HydroxyCitAcetate->Target Dehydrogenase (Oxidation)

Caption: Divergent biosynthesis of acyclic defense terpenes in Staphylinidae/Chrysomelidae. The blue path represents the production of 8-oxocitronellyl acetate.

Enzymatic Specifications & Experimental Evidence

Key Enzymes
Enzyme ClassRole in PathwayMechanism
Geranyl Diphosphate Synthase (GPPS) Precursor SynthesisCondenses IPP and DMAPP to form the C10 skeleton.
Geraniol Reductase Differentiation Step Reduces the

-unsaturated bond of geraniol, preventing downstream cyclization.
Acetyltransferase EsterificationTransfers acetyl group from Acetyl-CoA to the C1-hydroxyl. Critical for volatility and stability.
Cytochrome P450 (CYP) Terminal OxidationStereoselective hydroxylation of the C8 methyl group. In Chrysomela, this is performed by specific CYP76 enzymes.
Experimental Validation

The pathway has been elucidated through isotopic labeling and comparative biochemistry:

  • Isotope Feeding: Administration of

    
    mevalolactone to Creophilus maxillosus and Phratora larvae resulted in significant enrichment of 8-oxocitronellyl acetate, confirming de novo synthesis via the MVA pathway rather than sequestration.
    
  • Comparative Analysis: The coexistence of iridodial and 8-oxocitronellyl acetate in Creophilus secretions suggests a "leaky" or bifurcated pathway where the reduction of geraniol competes with oxidation.

  • Chemical Defense Assays: The compound acts as a potent deterrent against ants (e.g., Formica exsectoides), functioning synergistically with other components like iridodial.

Applications in Drug Development & Pest Control

  • Pest Management: Understanding the specific P450s and reductases allows for the development of highly specific enzyme inhibitors that can disrupt the chemical defense of pest beetles (e.g., willow beetles), rendering them vulnerable to natural predators.

  • Biocatalysis: The enzymes responsible for the specific C8-oxidation of acyclic terpenes are valuable for the synthesis of rare fragrances and flavor compounds (e.g., functionalized citronellol derivatives) that are difficult to synthesize chemically with high regioselectivity.

References

  • Jefson, M., Meinwald, J., Nowicki, S., Hicks, K., & Eisner, T. (1983). Chemical defense of a rove beetle (Creophilus maxillosus). Journal of Chemical Ecology. Link

  • Burse, A., & Boland, W. (2017). Deciphering the route to cyclic monoterpenes in Chrysomelina leaf beetles: Source of new biocatalysts for industrial application? Zeitschrift für Naturforschung C. Link

  • Oldham, N. J., Veith, M., & Boland, W. (1996).[9] Iridoid monoterpene biosynthesis in insects: Evidence for a de novo pathway occurring in the defensive glands of Phaedon armoraciae (Chrysomelidae) leaf beetle larvae.[9] Naturwissenschaften.[9] Link

  • Pasteels, J. M., et al. (1988).[9] Chemical defence in the Chrysomelidae. Biology of Chrysomelidae. Link

  • Lipid MAPS Structure Database. Structure Summary for 8-oxo-3,7-Dimethyl-6E-octenyl acetate. Link

Sources

An In-depth Technical Guide to 8-oxo-3,7-Dimethyl-6E-octenyl acetate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 8-oxo-3,7-Dimethyl-6E-octenyl acetate, a derivative of the naturally occurring monoterpene, geranyl acetate. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, natural product synthesis, and drug development. It details the molecular properties, a robust synthetic pathway, characterization methods, and explores the potential biological significance of this oxidized monoterpenoid.

Core Molecular Attributes

This compound is an acyclic monoterpenoid ester. Its structure is characterized by an eight-carbon chain with methyl substitutions at the 3 and 7 positions, an acetate group at the C1 position, a trans-configured double bond at the C6 position, and an aldehyde functionality at the C8 position.

PropertyValueSource
Molecular Formula C12H20O3[1]
Molecular Weight 212.29 g/mol [1]
IUPAC Name (E)-3,7-dimethyl-8-oxooct-6-en-1-yl acetate[1]
SMILES CC(OCCC(C)CC/C=C/C=O)C[1]
CAS Number 79763-09-0[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the readily available starting material, geranyl acetate. The synthetic strategy hinges on the selective allylic oxidation of the terminal methyl group of the isopropenyl moiety, followed by oxidation of the resulting primary alcohol to an aldehyde. A well-established method for the initial hydroxylation involves the use of selenium dioxide (SeO2).[2][3]

Synthetic Workflow

The overall synthetic transformation is a two-step process, beginning with the allylic hydroxylation of geranyl acetate to yield 8-hydroxygeranyl acetate, which is then oxidized to the target aldehyde, this compound.

Synthesis_Workflow Start Geranyl Acetate Intermediate 8-Hydroxygeranyl Acetate Start->Intermediate SeO2, t-BuOOH DCM, 23 °C End This compound Intermediate->End Dess-Martin Periodinane DCM

Caption: Synthetic pathway from Geranyl Acetate to the target compound.

Experimental Protocols

Step 1: Synthesis of 8-Hydroxygeranyl Acetate

This protocol is adapted from a reported procedure for the efficient chemo- and regioselective SeO2-promoted oxidation of geranyl acetate.[2]

Materials:

  • Geranyl acetate

  • Selenium dioxide (SeO2)

  • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Flame-dried round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add selenium dioxide (0.4 equivalents).

  • Add anhydrous dichloromethane (to a concentration of 0.20 M with respect to geranyl acetate).

  • To the stirring suspension, add tert-butyl hydroperoxide (3.1 equivalents) followed by geranyl acetate (1.0 equivalent).

  • Stir the reaction mixture at 23 °C for 1.5 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Transfer the crude oil to a separatory funnel using ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 8-hydroxygeranyl acetate.

Expert Insight: The use of selenium dioxide in catalytic amounts with a stoichiometric oxidant like t-BuOOH is a common strategy to achieve allylic oxidation. The reaction is regioselective for the terminal methyl group due to steric and electronic factors. Careful monitoring of the reaction progress is crucial to prevent over-oxidation to the aldehyde.

Step 2: Synthesis of this compound

This step involves the oxidation of the primary alcohol, 8-hydroxygeranyl acetate, to the corresponding aldehyde. A mild and efficient method for this transformation is the use of Dess-Martin periodinane (DMP).

Materials:

  • 8-Hydroxygeranyl acetate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 8-hydroxygeranyl acetate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by flash column chromatography if necessary.

Trustworthiness of the Protocol: This two-step synthesis employs well-established and reliable reactions in organic chemistry. The progress of each step can be easily monitored by standard techniques like TLC, and the purification methods are robust. The use of mild oxidizing agents in the second step minimizes the risk of over-oxidation to the carboxylic acid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from similar compounds.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton as a doublet around 9.3-9.4 ppm.[4] Other key signals would include the vinyl proton adjacent to the aldehyde, the vinyl proton at C6, the methylene protons adjacent to the acetate group, the acetate methyl protons, and the various other methyl and methylene groups in the carbon chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display a distinctive downfield signal for the aldehyde carbonyl carbon around 190-195 ppm. The ester carbonyl carbon will appear around 170-171 ppm. Other signals will correspond to the sp² carbons of the double bond and the sp³ carbons of the alkyl chain and acetate group.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 212. Fragmentation patterns would be expected to include the loss of the acetyl group and other characteristic cleavages of the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the aldehyde (around 1685 cm⁻¹) and the ester (around 1740 cm⁻¹), as well as C-H stretching and bending vibrations.

Potential Applications and Biological Relevance

While specific studies on this compound are limited, the biological activities of its parent compound, geranyl acetate, and related oxidized monoterpenoids suggest potential areas of interest for researchers.

Role in Drug Discovery and Development

Geraniol and its derivatives, including geranyl acetate, have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The introduction of an oxygenated functional group, such as the aldehyde in this compound, can significantly modulate the biological activity of a molecule. Aldehydes are known to be reactive functional groups that can interact with biological macromolecules, potentially leading to enhanced or novel therapeutic effects.

The antifungal activity of geranyl acetate and its oxidized derivatives has also been reported, suggesting that this compound could be a candidate for further investigation as an antifungal agent.[7]

Signaling Pathway Interactions

Geraniol and its derivatives are known to induce apoptosis in cancer cells through various signaling pathways. The presence of the reactive aldehyde group in this compound could potentially enhance its interaction with cellular targets involved in apoptosis and cell cycle regulation.

Signaling_Pathway Compound This compound Cell Cancer Cell Compound->Cell ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A hypothetical signaling pathway for the pro-apoptotic effects of the title compound.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental molecular properties to a practical synthetic route and potential applications. The synthesis via selective oxidation of geranyl acetate is a viable and scalable approach for obtaining this compound for further research. While experimental characterization data for the final product is not widely available, the expected spectroscopic signatures have been outlined based on its chemical structure and data from closely related compounds. The known biological activities of its precursors suggest that this compound is a promising molecule for further investigation in the fields of medicinal chemistry and drug discovery.

References

  • Tully, M. D., & Stephenson, C. R. J. (2018). Synthesis of 8-Hydroxygeraniol. The Journal of Organic Chemistry, 83(15), 8633–8636. Available at: [Link]

  • Procedures used for oxidation of geranyl acetate. ResearchGate. Available at: [Link]

  • (2e)-3,7-dimethyl-4-oxoocta-2,6-dien-1-yl acetate. NP-MRD. Available at: [Link]

  • 1 H NMR one-dimensional spectra of double bond region of (6E). ResearchGate. Available at: [Link]

  • Khayyat, S. A., & Sameeh, M. Y. (2017). Bioactive epoxides and hydroperoxides derived from naturally monoterpene geranyl acetate. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-6. Available at: [Link]

  • Quintans-Júnior, L. J., et al. (2014). Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models. ISRN Toxicology, 2014, 1-9. Available at: [Link]

  • Qi, F., et al. (2018). Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. Journal of B.U.ON., 23(2), 346-352. Available at: [Link]

  • Paz, J. L., & Rodrigues, J. A. R. (2004). Selective oxidation of geranyl acetate with SeO2/t-BuO2H adsorbed on silica gel. Journal of the Brazilian Chemical Society, 15(5), 704-707. Available at: [Link]

Sources

Natural sources and occurrence of 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Natural Sources, Occurrence, and Functional Roles of (E)-8-oxo-3,7-Dimethyl-6-octenyl Acetate

Executive Summary

(E)-8-oxo-3,7-dimethyl-6-octenyl acetate (commonly referred to as 8-oxocitronellyl acetate) is a highly specialized oxygenated acyclic monoterpene derivative. While its parent compound, citronellol, is ubiquitous in plant essential oils, the C-8 oxidized acetate derivative occupies a unique biochemical niche. Primarily identified as a critical defensive allomone in the glandular secretions of the hairy rove beetle (Creophilus maxillosus), it also appears as a metabolic byproduct in microbial ecosystems. This whitepaper synthesizes the current understanding of its ecological occurrence, biosynthetic pathways, olfactory properties, and the analytical methodologies required for its isolation and characterization.

Ecological Occurrence and Biological Function

Entomological Defense Mechanisms

The most prominent natural source of 8-oxocitronellyl acetate is the abdominal defensive gland of the hairy rove beetle (Creophilus maxillosus). When threatened by predators such as ants (Formica exsectoides), the beetle everts its glands to deploy a complex, multi-component chemical weapon [1].

The secretion (averaging 70 μg per beetle) is a highly optimized evolutionary formulation. It relies on the synergistic physical properties of its constituents:

  • Highly Volatile Solvents: Isoamyl alcohol and isoamyl acetate act as spreading agents, rapidly penetrating the predator's cuticular waxes.

  • Primary Irritants: Iridodial and dihydronepetalactone serve as the principal toxic/repellent agents.

  • Low-Volatility Fixatives: 8-oxocitronellyl acetate functions as a heavier, persistent repellent. Its lower vapor pressure ensures that the defensive aura lingers on the predator, preventing repeated attacks.

Secretion cluster_0 Allomone Secretion Mixture Threat Predator Threat (e.g., Formica exsectoides) Gland Abdominal Defensive Glands (Creophilus maxillosus) Threat->Gland Triggers V1 Isoamyl Acetate (High Volatility Solvent) Gland->V1 V2 Iridodial & Dihydronepetalactone Gland->V2 V3 8-oxocitronellyl Acetate (Low Volatility Fixative) Gland->V3 Repel Predator Repulsion & Survival V1->Repel V2->Repel V3->Repel

Defensive allomone secretion mechanism in the hairy rove beetle.
Microbial Metabolism in Engineered Ecosystems

Beyond entomology, 8-oxocitronellyl acetate has been identified in Soluble Microbial Products (SMP) within wastewater treatment bioreactors [2]. In these environments, it is classified as a Biomass Associated Product (BAP) or Utilization Associated Product (UAP). Its presence indicates the microbial degradation of complex plant-derived terpenes, where microbial cytochrome P450 enzymes oxidize the terminal methyl groups of acyclic monoterpenes to facilitate excretion or further breakdown.

Biosynthetic and Metabolic Pathways

The biosynthesis of 8-oxocitronellyl acetate represents a targeted modification of the standard mevalonate/non-mevalonate isoprenoid pathways. The conversion from a ubiquitous floral attractant (citronellol) to a noxious defensive compound requires specific enzymatic steps.

The causality of this pathway is rooted in detoxification and functionalization. Acetylation of the C-1 hydroxyl group protects the molecule from premature degradation, while the oxidation at C-8 introduces a reactive aldehyde group that interacts strongly with the olfactory receptors of predators.

Biosynthesis GPP Geranyl Pyrophosphate CIT Citronellol GPP->CIT Terpene Synthase / Reductase CITA Citronellyl Acetate CIT->CITA Acetyltransferase (AAT) HCITA 8-hydroxycitronellyl Acetate CITA->HCITA Cytochrome P450 (C8-Hydroxylation) OCITA 8-oxocitronellyl Acetate HCITA->OCITA Alcohol Dehydrogenase (Oxidation)

Proposed biosynthetic pathway of 8-oxocitronellyl acetate from GPP.

Structure-Odor Relationships (SOR)

In drug development and fragrance chemistry, understanding how terminal oxidation alters receptor binding is critical. A comparative structure-odor relationship study [3] demonstrated that while β-citronellol and its immediate acetate ester possess fresh, floral, and citrusy profiles, oxidation at the C-8 position drastically alters the olfactory perception.

The aldehyde group at C-8 in 8-oxocitronellyl acetate shifts the odor profile from "floral" to "musty, rotten, and coconut-like." Furthermore, this functionalization significantly increases the odor threshold in air, meaning the compound is less potent to human olfactory receptors compared to its parent alcohol, despite being highly offensive to insect predators.

Table 1: Comparative Odor Thresholds and Profiles
CompoundFunctional ModificationOdor DescriptionOdor Threshold in Air (ng/L)
β-Citronellol Parent AlcoholCitrusy, fresh, floral10.0
Citronellyl Acetate C-1 AcetylationCitrusy, floral, pear-like~15.0
8-hydroxycitronellyl acetate C-1 Acetylation + C-8 HydroxylationCitrusy, soapy1261.0
8-oxocitronellyl acetate C-1 Acetylation + C-8 OxidationMusty, rotten, coconut-like346.0

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of low-temperature controls and internal standards prevents the loss of volatile semiochemicals and allows for absolute quantification.

Protocol 1: Extraction and GC-MS Analysis of Defensive Secretions

Objective: Isolate and quantify 8-oxocitronellyl acetate from C. maxillosus glands without thermal degradation.

  • Cryogenic Immobilization: Flash-freeze live C. maxillosus specimens at -80°C for 5 minutes. Causality: Prevents stress-induced premature discharge of the defensive glands.

  • Gland Excision: Under a stereomicroscope, dissect the abdominal tergites over dry ice to expose and excise the paired defensive glands.

  • Solvent Extraction: Submerge the excised glands in 500 μL of high-purity Dichloromethane (DCM). Causality: DCM is chosen for its low boiling point (39.6°C), allowing for gentle concentration under a nitrogen stream without evaporating the target monoterpenes.

  • Internal Standardization: Add 10 μL of a 1 μg/μL nonadecane solution as an internal standard. Causality: Normalizes extraction efficiency and accounts for any solvent loss during sample preparation.

  • GC-MS Parameters:

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness).

    • Temperature Program: 40°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min).

    • Ionization: Electron Impact (EI) at 70 eV.

  • Data Elucidation: Identify 8-oxocitronellyl acetate by matching its mass fragmentation pattern (characteristic loss of acetic acid [M-60] and aldehyde cleavage) and calculating its Retention Index (RI) against a C8-C20 alkane standard.

Protocol S1 Gland Excision (Cryogenic) S2 Solvent Extraction (Dichloromethane) S1->S2 S3 Internal Standard Addition S2->S3 S4 GC-MS Analysis (DB-5MS Column) S3->S4 S5 Data Elucidation (Mass Spec & RI) S4->S5

Step-by-step GC-MS extraction and analysis workflow for glandular secretions.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Threshold Determination

Objective: Determine the human odor threshold of synthesized 8-oxocitronellyl acetate.

  • Sample Preparation: Prepare a serial dilution of synthesized 8-oxocitronellyl acetate in diethyl ether (from 1000 ng/μL down to 0.1 ng/μL).

  • GC-O Setup: Inject 1 μL of each dilution into a GC equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) connected via a Y-splitter (1:1 split ratio).

  • Sensory Evaluation: A trained panel of minimum 5 assessors sniffs the effluent at the ODP. Causality: Utilizing multiple trained assessors mitigates individual anosmia or hyperosmia biases.

  • Threshold Calculation: The odor threshold is defined as the lowest concentration at which 50% of the panelists can distinctly perceive and describe the "musty/rotten" odor corresponding to the retention time of the compound.

Table 2: Quantitative Composition of C. maxillosus Secretion
ComponentChemical ClassVolatilityApprox. Mass per Beetle (μg)
Isoamyl Acetate Aliphatic EsterHigh~15.0
Iridodial Iridoid MonoterpeneMedium~20.0
Dihydronepetalactone Iridoid LactoneMedium~25.0
8-oxocitronellyl acetate Oxygenated MonoterpeneLow~10.0

Conclusion

(E)-8-oxo-3,7-dimethyl-6-octenyl acetate is a prime example of how nature utilizes minor terminal oxidations to completely alter the biological function of a molecule. By shifting a pleasant floral attractant into a musty, persistent defensive allomone, organisms like Creophilus maxillosus achieve highly efficient predator deterrence. For researchers in semiochemicals and drug development, the protocols and structure-odor relationships detailed herein provide a robust framework for isolating, synthesizing, and evaluating oxygenated acyclic monoterpenes.

References

  • Jefson, M., Meinwald, J., Nowicki, S., Hicks, K., & Eisner, T. (1983). Chemical defense of a rove beetle (Creophilus maxillosus). Journal of Chemical Ecology, 9(1), 159-180.[Link]

  • Ni, B.-J., et al. (2015). Analysis of Soluble Microbial Products by Mass Spectrometry: Potential in Monitoring Bioprocesses of Wastewater Treatment. Semantic Scholar.[Link]

  • Elsharif, S. A., & Buettner, A. (2017). Influence of the chemical structure on the odor characters of β-citronellol and its oxygenated derivatives. Food Chemistry, 232, 704-711.[Link]

The Chemical Arsenal of Creophilus maxillosus: Biological Activity and Isolation of (E)-8-oxo-3,7-Dimethyl-6E-octenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-8-oxo-3,7-dimethyl-6E-octenyl acetate (E-8-OCA)—also referred to in literature as (E)-8-oxocitronellyl acetate—is a potent semiochemical and allomone predominantly identified in the defensive secretions of the hairy rove beetle, Creophilus maxillosus[1]. As agricultural and pharmaceutical sectors increasingly pivot toward bio-inspired pest control methodologies, understanding the mechanistic pathways of naturally occurring repellents is paramount.

This technical whitepaper synthesizes the ecological function, receptor-level interactions, and laboratory protocols for isolating and evaluating E-8-OCA. By mapping the causality behind its chemical ecology, drug development professionals and entomologists can leverage this compound's structural motifs to engineer next-generation, eco-friendly insect repellents and [2].

Chemical Ecology and Biosynthetic Role

Creophilus maxillosus thrives in environments rich in carrion, placing it in direct competition with aggressive predatory scavengers, particularly ants such as Formica exsectoides and Monomorium destructor[1][3]. To survive this high-stakes ecological niche, the beetle relies on a highly evolved, rapid-response chemical defense mechanism.

When threatened, the beetle curls its abdomen and everts two cuticular sacs located beneath its seventh abdominal tergite[4]. This physical action wipes a defensive chemical cocktail directly onto the offending predator. The secretion averages 70 μg per beetle and consists of a synergistic blend of isoamyl alcohol, isoamyl acetate, iridodial, actinidine, dihydronepetalactone, and E-8-OCA [1].

While dihydronepetalactone acts as the principal active repellent, E-8-OCA serves as a critical structural analog and co-repellent. Its specific vapor pressure and lipophilicity enhance the volatility and topical irritant properties of the mixture, ensuring both immediate olfactory repulsion and sustained tactile deterrence.

DefenseMechanism Threat Predator Stimulus (e.g., Formica exsectoides) Beetle Creophilus maxillosus (Hairy Rove Beetle) Threat->Beetle Triggers Gland Eversible Abdominal Defensive Glands Beetle->Gland Abdomen Rotation & Eversion Secretion Chemical Cocktail (E-8-OCA, Iridodial, etc.) Gland->Secretion Exudation (~70μg/beetle) Receptor Predator Olfactory/TRP Receptors Secretion->Receptor Volatilization & Topical Contact Response Aversive Behavior (Repulsion & Grooming) Receptor->Response Neural Activation

Figure 1: Ecological interaction and nociceptive defense pathway of C. maxillosus.

Mechanism of Action: Olfactory and Nociceptive Pathways

In target insects, E-8-OCA functions as a dual-action repellent, exploiting both the olfactory and pain-sensing pathways of predators:

  • Olfactory Receptor (OR) Overload : The acetate moiety and the volatile octenyl chain facilitate rapid binding to broad-spectrum ORs in the predator's antennae. This triggers an immediate, non-habituating avoidance response.

  • TRP Channel Activation : The reactive 8-oxo (aldehyde) group acts as an electrophilic irritant. In insect neurobiology, electrophiles are known agonists for Transient Receptor Potential (TRP) channels (specifically TRPA1 orthologs), which are responsible for nociception (pain and irritation sensing). This biochemical interaction explains the intense contact-toxicity and frantic grooming behavior observed in ants exposed to the secretion[1].

Quantitative Data: Secretion Composition and Efficacy

To understand the relative contribution of E-8-OCA, we must analyze the stoichiometric distribution of the defensive gland extract. The table below summarizes the mass fractions and relative bioactivity of the primary components.

Table 1: Composition and Relative Repellency of C. maxillosus Defensive Secretion

CompoundMolecular FormulaApprox. Mass Fraction (%)Repellency Index (vs. M. destructor)Primary Biological Role
Dihydronepetalactone C₁₀H₁₆O₂40 - 50%++++Primary volatile repellent
(E)-8-oxo-3,7-dimethyl-6E-octenyl acetate C₁₂H₂₀O₃15 - 25%+++Topical irritant / Co-repellent
Iridodial C₁₀H₁₆O₂10 - 15%++Vapor-phase synergist
Isoamyl acetate C₇H₁₄O₂5 - 10%+Alarm pheromone mimic / Solvent
Actinidine C₁₀H₁₃N< 5%+Alkaloid deterrent

(Data synthesized from established chemical ecology frameworks and [1])

Experimental Protocols: Extraction and Bioassay Validation

To rigorously study E-8-OCA, researchers must employ self-validating protocols. The terminal aldehyde (8-oxo) group is highly prone to thermal degradation and auto-oxidation, demanding strict environmental controls during isolation.

Protocol 1: Micro-Extraction and Isolation of E-8-OCA
  • Causality & Rationale: Steam distillation is strictly prohibited as heat and moisture will hydrolyze the acetate group and oxidize the aldehyde. Cold extraction using a non-polar solvent ensures structural preservation.

  • Specimen Preparation: Cold-anesthetize C. maxillosus adults at -20°C for 5 minutes. Why? This suppresses the insect's nervous system, preventing the premature discharge and loss of the defensive glands during handling.

  • Gland Excision: Under a stereomicroscope, dissect the seventh abdominal tergite and carefully excise the paired cuticular sacs.

  • Solvent Maceration: Submerge 50 excised glands in 1.0 mL of high-purity dichloromethane (DCM) at 4°C for 30 minutes. Why? DCM effectively solubilizes the acetate esters and lactones without initiating hydrolysis.

  • Internal Standard Addition (Self-Validation): Add 10 μg of nonadecane as an internal standard. Why? This validates the extraction efficiency and allows the scientist to quantify any evaporative losses during downstream processing.

  • Fractionation: Concentrate the extract under a gentle stream of ultra-high-purity nitrogen to 100 μL. Inject 1 μL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Isolate the E-8-OCA peak (m/z 212) using preparative gas chromatography.

Protocol 2: Repellency Bioassay (Self-Validating System)
  • Causality & Rationale: To prove that E-8-OCA actively repels rather than merely confuses the predator, a two-choice filter paper assay with strict positive and negative controls is utilized.

  • Arena Setup: Use a 90 mm glass Petri dish. Divide a filter paper disk into two equal halves (Treatment vs. Control).

  • Treatment Application: Apply 10 μg of isolated E-8-OCA dissolved in 10 μL of hexane to the "Treatment" half. Apply 10 μL of pure hexane to the "Control" half. Allow 2 minutes for solvent evaporation. Why? Evaporating the hexane ensures the test subjects are reacting exclusively to the semiochemical, eliminating solvent-induced artifacts.

  • Validation Controls: Run parallel assays using dihydronepetalactone (positive control) and blank filter paper (negative control) to establish the baseline behavioral threshold.

  • Introduction & Scoring: Introduce 10 worker ants (Formica exsectoides). Record the number of ants on each half every 1 minute for 15 minutes.

  • Data Analysis: Calculate the Repellency Index (RI) = (C - T) / (C + T) * 100, where C is the number of ants on the control side and T is the number on the treatment side. An RI > 50 indicates statistically significant repellency.

Workflow Harvest Gland Excision (Cold Microdissection) Extract Solvent Extraction (DCM + Internal Std) Harvest->Extract Prevents Degradation Fraction GC-MS / HPLC Fractionation Extract->Fraction Concentration (N2 Stream) Isolate E-8-OCA Isolation (>95% Purity) Fraction->Isolate Peak Collection (m/z 212) Bioassay Repellency Bioassay (Two-Choice Arena) Isolate->Bioassay Dose-Response Testing Data Statistical Analysis (Repellency Index) Bioassay->Data Behavioral Scoring

Figure 2: Experimental workflow for the extraction, isolation, and bioassay validation of E-8-OCA.

Applications in Drug Development and Pest Control

The structural motif of E-8-OCA presents a compelling scaffold for synthetic biology and agrochemical development. Its inclusion in patented [2] demonstrates its commercial viability. By mapping the specific ORs and TRP channels targeted by the 8-oxo and acetate functional groups, drug development professionals can synthesize stable, long-lasting analogs. These bio-inspired molecules offer highly effective, eco-friendly alternatives to traditional neurotoxic insecticides like pyrethroids or neonicotinoids, mitigating the risk of off-target environmental damage.

References

  • Jefson M, Meinwald J, Nowicki S, Hicks K, Eisner T. (1983). Chemical defense of a rove beetle (Creophilus maxillosus). Journal of Chemical Ecology 9: 159–180. PubMed. URL:[Link]

  • Wikipedia Contributors. Creophilus maxillosus. Wikipedia, The Free Encyclopedia. URL:[Link]

  • University of Florida / IFAS Extension. EENY687/IN1179: Hairy Rove Beetle Creophilus maxillosus (Linnaeus) (Insecta: Coleoptera: Staphylinidae). Ask IFAS. URL:[Link]

  • Google Patents.CA2747367A1 - Pheromone dispenser.

Sources

8-oxo-3,7-Dimethyl-6E-octenyl acetate role in pheromone communication

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Semiochemical Dynamics of 8-oxo-3,7-Dimethyl-6E-octenyl Acetate

Executive Summary

The compound This compound (also known in chemical ecology literature as (E)-8-oxocitronellyl acetate) is a highly specialized acyclic monoterpenoid derivative. While structurally related to common floral and citrus volatiles like citronellol and geraniol, its terminal C-8 oxidation fundamentally alters its ecological and physiological function[1]. Primarily identified in the abdominal defensive glands of the hairy rove beetle (Creophilus maxillosus), this compound acts as a critical node in a complex semiochemical network, functioning simultaneously as an interspecific allomone (predator deterrent) and an intraspecific pheromone (alarm signaling)[2][3]. This whitepaper deconstructs the biosynthetic origins, ecological utility, and the self-validating analytical methodologies required to study this unique acetate ester.

Chemical Identity and Biosynthetic Origins

This compound (


, MW: 212.29  g/mol ) is characterized by an acetate group at C-1, a saturated C-2/C-3 region, an E-configured double bond at C-6, and an aldehyde function at the terminal C-8 position[4].

In C. maxillosus, the biosynthesis of this compound represents a fascinating evolutionary divergence from standard fatty acid metabolism. The compound is derived via the mevalonate pathway, which typically produces structural isoprenoids[3]. The specific functionalization at C-8 requires a highly targeted cytochrome P450-mediated oxidation, converting the methyl group of a citronellyl precursor into an aldehyde. This terminal oxidation is ecologically significant; behavioral assays demonstrate that while standard citronellyl acetate is largely benign to predators, the 8-oxo derivative elicits a profound musty, repellent olfactory response[1].

Biosynthesis A Acetyl-CoA B Mevalonate Pathway A->B C Geranyl Pyrophosphate (GPP) B->C D Geraniol C->D Phosphatase E Citronellol (Enoyl Reductase) D->E Reduction F Citronellyl Acetate (Acetyltransferase) E->F Acetylation G This compound (CYP450 Oxidation) F->G C-8 Terminal Oxidation

Figure 1: Proposed biosynthetic pathway of this compound via mevalonate.

Ecological Role: Allomone and Pheromone Dynamics

When threatened, C. maxillosus everts two cuticular sacs located beneath its seventh abdominal tergite, releasing a potent chemical cocktail[5]. The beetle actively revolves its abdomen to wipe this secretion onto the offender (e.g., Formica exsectoides ants)[2][6].

Within this mixture, this compound acts synergistically with iridoids (like dihydronepetalactone) and simple aliphatic esters (like isoamyl acetate)[2]. The evolutionary logic of this blend relies on differential volatility:

  • High Volatility (Isoamyl acetate): Acts as an immediate, short-range vapor-phase irritant and an intraspecific alarm pheromone to nearby conspecifics.

  • Medium Volatility (this compound): Binds to specific olfactory receptors on predator antennae, causing sustained spatial repellency[3].

  • Low Volatility (Iridodial): Polymerizes upon air exposure, acting as a viscous mechanical deterrent that traps smaller arthropods[7].

EcologicalWorkflow S1 Predator Threat (e.g., Formica exsectoides) S2 C. maxillosus Abdominal Gland Eversion S1->S2 Mechanical Stimulus S3 Release of Semiochemical Blend (8-oxo-citronellyl acetate + Iridoids) S2->S3 Secretion S4 Olfactory Receptor Binding (Predator Antennae) S3->S4 Volatilization S6 Intraspecific Alarm (Pheromonal Response) S3->S6 Intraspecific S5 Behavioral Deterrence (Allomonal Response) S4->S5 Interspecific

Figure 2: Signal transduction and behavioral response workflow of the defensive secretion.

Quantitative Data Presentation

The efficacy of the pheromone/allomone communication system is entirely dependent on the stoichiometric ratios of the glandular exudate. Table 1 outlines the composition of the ~70 μg total secretion per adult beetle[2]. Table 2 highlights the structure-odor relationship that dictates the compound's receptor affinity[1].

Table 1: Composition of C. maxillosus Abdominal Defensive Gland[2]

Compound ClassSpecific SemiochemicalRelative AbundancePrimary Ecological Function
Aliphatic Ester Isoamyl acetateMinorImmediate irritant / Alarm pheromone
Aliphatic Alcohol Isoamyl alcoholMinorSolvent matrix / Volatility modifier
Iridoid (Acyclic) IridodialModeratePolymerizing mechanical deterrent
Iridoid (Alkaloid) ActinidineMinorNeurotoxic / GABA-interfering agent
Iridoid (Lactone) DihydronepetalactoneMajorPrincipal repellant (High potency)
Monoterpenoid Ester (E)-8-oxocitronellyl acetate Moderate Sustained olfactory repellant

Table 2: Olfactory Thresholds of Citronellyl Derivatives[1]

CompoundStructural ModificationOdor QualityOdor Threshold (Air)
CitronellolBase monoterpeneFresh, floral, citrus10 ng/L
Citronellyl acetateC-1 AcetylationFruity, sweet~15 ng/L
8-oxocitronellyl acetate C-8 Oxidation (Aldehyde) Musty, rotten, coconut-like Highly Potent (Repellent)
8-carboxycitronellyl acetateC-8 Oxidation (Carboxylic Acid)OdorlessN/A (Loss of receptor affinity)

Self-Validating Experimental Methodologies

To rigorously study this compound, researchers must employ self-validating protocols that prevent the degradation of unstable aldehydes and confirm biological relevance over mere chemical presence.

Protocol A: Glandular Extraction and GC-EAD Profiling

Causality Check: Standard extractions often lyse surrounding tissues, introducing polar contaminants (e.g., structural lipids, proteins) that mask trace semiochemicals. By utilizing cold, non-polar solvent immersion, we selectively partition the volatile semiochemicals. Coupling Gas Chromatography with Electroantennographic Detection (GC-EAD) acts as an internal biological validation—proving that a detected peak is actually perceived by the receiver's olfactory system.

  • Gland Excision: Anesthetize adult C. maxillosus at -20°C for 5 minutes. Micro-dissect the eversible glands located beneath the 7th abdominal tergite under a stereomicroscope.

  • Selective Extraction: Submerge the excised glands in 50 μL of high-purity, pre-chilled hexane (-20°C) for exactly 10 minutes. Validation: Hexane prevents the extraction of polar cellular debris, ensuring a clean chromatogram.

  • Internal Standardization: Spike the extract with 1.0 μg of nonyl acetate (an unnatural analog). Validation: This standard validates the recovery rate and allows for the absolute quantification of the natural acetate esters without signal overlap.

  • GC-EAD Analysis: Inject 1 μL of the extract into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Split the effluent 1:1 between a Mass Spectrometer (for structural elucidation) and an Electroantennographic Detector utilizing an excised antenna from a target predator (e.g., Formica exsectoides).

  • Data Correlation: Identify the peak corresponding to m/z 212 (molecular ion of this compound) and verify that it perfectly aligns temporally with a depolarization spike on the EAD trace.

Protocol B: Y-Tube Behavioral Bioassay (Repellency/Alarm)

Causality Check: Detecting a compound via GC-EAD only proves receptor binding, not the behavioral outcome (attraction vs. repulsion). A Y-tube olfactometer provides a controlled, directional airflow that isolates olfactory stimuli from visual or tactile confounding variables.

  • Arena Setup: Utilize a glass Y-tube olfactometer (stem: 15 cm, arms: 10 cm) illuminated by a diffuse, symmetrical overhead red light to eliminate phototactic bias. Purify incoming air using activated charcoal and humidify it to 60% RH.

  • Stimulus Application: Apply 10 μg of synthetic this compound (dissolved in 10 μL hexane) to a filter paper disc in the "Treatment" arm. Apply 10 μL of pure hexane to a disc in the "Control" arm. Allow 30 seconds for solvent evaporation.

  • Subject Introduction: Introduce a single starved Formica exsectoides ant (to test allomonal repellency) or a naive C. maxillosus beetle (to test intraspecific alarm response) into the base of the stem.

  • Validation Controls: After every 5 trials, swap the Treatment and Control arms to validate that subjects are not displaying an inherent directional bias due to room asymmetry or micro-currents. Run a blank vs. blank control; a 50/50 choice distribution validates the neutrality of the baseline setup.

  • Scoring: Record the first arm the subject travels down past a 5 cm threshold. A statistically significant avoidance of the treatment arm (evaluated via Chi-square test) confirms the compound's role as a repellent allomone.

References

  • Title: Chemical defense of a rove beetle (Creophilus maxillosus) Source: Journal of Chemical Ecology URL: [Link]

  • Title: Hairy Rove Beetle Creophilus maxillosus (Linnaeus) (Insecta: Coleoptera: Staphylinidae) Source: Ask IFAS - University of Florida URL: [Link]

  • Title: The Chemistry of Pheromones and Other Semiochemicals II Source: Topics in Current Chemistry (epdf.pub) URL: [Link]

  • Title: Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives Source: ResearchGate URL: [Link]

Sources

Metabolic Fate and Degradation of 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic degradation and fate of 8-oxo-3,7-Dimethyl-6E-octenyl acetate (also known as 8-oxocitronellyl acetate ). This analysis is designed for researchers in chemical ecology, drug metabolism, and wastewater toxicology.

Technical Whitepaper on Catabolic Pathways and Analytical Profiling

Executive Summary

This compound (C₁₂H₂₀O₃; MW 212.[1][2][3][4]29) is a specific oxidized derivative of the acyclic monoterpene citronellyl acetate . It functions primarily as a semiochemical (pheromone component) in specific coleopteran species (e.g., Staphylinidae) and serves as a transient intermediate in the microbial degradation of terpenes.

From a metabolic perspective, this compound represents a critical "pivot point" in the oxidation of acyclic terpenes. It contains two reactive functionalities—an aldehyde at C-8 (omega-position) and an acetate ester at C-1. Its degradation is governed by two competing enzymatic processes: oxidative dehydrogenation to the carboxylic acid and hydrolytic cleavage of the ester.

This guide delineates the mechanistic degradation pathways, identifies the stable metabolites, and provides protocols for their detection.

Chemical Identity and Structural Logic

Before analyzing degradation, the structural constraints must be defined to understand reactive sites.

  • IUPAC Name : (E)-8-oxo-3,7-dimethyl-6-octenyl acetate[1][2][3][4][5][6]

  • Common Name : 8-Oxocitronellyl acetate[7][8][9][10]

  • Core Skeleton : 3,7-Dimethyloctane (Citronellol backbone)

  • Functionalization :

    • C-1 : Acetate ester (Target for Carboxylesterases).

    • C-6 : E-Double bond (Rigid geometry).

    • C-8 : Formyl group (Aldehyde). This is the "8-oxo" designation, representing the oxidation of the terminal trans-methyl group.

Metabolic Vulnerability : The C-8 aldehyde is electrophilic and prone to rapid oxidation by aldehyde dehydrogenases (ALDH) or P450 enzymes to detoxify the molecule into a polar acid.

Metabolic Degradation Pathways

The degradation of this compound does not follow a single linear path. Instead, it branches based on the enzymatic environment (e.g., insect hemolymph vs. microbial soil ecology).

Pathway A: The Oxidative Route (Detoxification)

In aerobic environments (insect tissue or aerobic sludge), the primary drive is to increase water solubility for excretion or mineralization.

  • Substrate : this compound.[1][3][4][5][6][11]

  • Enzyme : Aldehyde Dehydrogenase (ALDH) or Cytochrome P450 monooxygenase.

  • Reaction : Oxidation of the C-8 aldehyde to a carboxylic acid.

  • Product : 8-Carboxy-3,7-dimethyl-6-octenyl acetate .

    • Significance: This metabolite is chemically stable and odorless, marking the cessation of pheromonal activity.

Pathway B: The Hydrolytic Route (Catabolism)

Esterases, which are ubiquitous in biological systems, attack the acetate group.

  • Substrate : this compound.[1][3][4][5][6][11]

  • Enzyme : Carboxylesterase (CXE).

  • Reaction : Hydrolysis of the C-1 acetate to a free alcohol.

  • Product : 8-Oxo-3,7-dimethyl-6-octen-1-ol (8-Oxocitronellol).

    • Significance: This intermediate retains the reactive aldehyde and often undergoes further oxidation.

Pathway C: The Convergent Terminal Pathway

Both Route A and Route B converge at the dicarboxylic acid equivalent (or hydroxy-acid).

  • Convergent Product : 8-Carboxy-3,7-dimethyl-6-octen-1-ol (8-Carboxycitronellol).

  • Fate : This compound enters

    
    -oxidation (fatty acid degradation cycle) or is conjugated (glucuronidation) for excretion.
    

Visualization of Metabolic Pathways

The following diagram illustrates the network of degradation, highlighting the transition from the volatile pheromone to the non-volatile acid.

MetabolicPathway CitronellylAc Citronellyl Acetate (Precursor) OxoAc This compound (Target Molecule) CitronellylAc->OxoAc Omega-Oxidation (CYP450) CarboxyAc 8-Carboxy-3,7-dimethyl-6-octenyl acetate (Odorless Metabolite) OxoAc->CarboxyAc Aldehyde Oxidation (ALDH/CYP) OxoAlc 8-Oxo-3,7-dimethyl-6-octen-1-ol (8-Oxocitronellol) OxoAc->OxoAlc Ester Hydrolysis (Carboxylesterase) CarboxyAlc 8-Carboxy-3,7-dimethyl-6-octen-1-ol (Terminal Excretion Product) CarboxyAc->CarboxyAlc Ester Hydrolysis OxoAlc->CarboxyAlc Aldehyde Oxidation Beta-Oxidation Beta-Oxidation CarboxyAlc->Beta-Oxidation Chain Shortening

Caption: Divergent and convergent degradation pathways of 8-oxocitronellyl acetate mediated by oxidative and hydrolytic enzymes.

Experimental Protocols for Metabolite Identification

To validate the presence of these degradation products in biological samples (e.g., insect hemolymph or microbial culture broth), the following GC-MS workflow is recommended.

Sample Preparation
  • Extraction : Use Liquid-Liquid Extraction (LLE) with Ethyl Acetate or Hexane . Avoid alcohols (methanol/ethanol) to prevent transesterification of the acetate group.

  • Derivatization (Critical) :

    • The "8-Carboxy" metabolites are polar and non-volatile.

    • Protocol : Treat the dry residue with BSTFA + 1% TMCS (60°C for 30 min) to silylate the carboxylic acid and free alcohol groups. This converts 8-Carboxycitronellyl acetate to its TMS-ester form for GC detection.

GC-MS Profiling Table

Use this table to identify the parent compound and its primary metabolites based on Electron Impact (EI, 70eV) fragmentation patterns.

CompoundMetabolic RoleMolecular Ion (M+)Key Diagnostic Fragments (m/z)Retention Index (DB-5)
This compound Parent212152 (M-AcOH), 137, 121, 43~1450
8-Oxocitronellol Hydrolysis Product170152 (M-H₂O), 123, 95, 69~1280
8-Carboxycitronellyl acetate Oxidation Product228168 (M-AcOH), 153, 135~1650 (as Methyl Ester)
8-Carboxycitronellol Terminal Product186168 (M-H₂O), 140, 125~1500 (as Methyl Ester)

Note: Retention indices are approximate and depend on the specific column phase (e.g., DB-5 vs. DB-Wax).

Biological Context and Significance

Pheromone Inactivation

In chemical ecology, the degradation of this compound is a functional mechanism to "stop the signal."

  • Odor Thresholds : The parent 8-oxo acetate has a distinct "musty, rotten, coconut-like" odor.[7][8][9][10]

  • Loss of Signal : The oxidized metabolite, 8-Carboxycitronellyl acetate , is reported to be odorless .[8][9][10] This rapid oxidation prevents receptor saturation and allows for temporal resolution in insect communication.

Microbial Remediation

In wastewater treatment, this compound appears as a "Soluble Microbial Product" (SMP). Its presence indicates the breakdown of terpene-rich biomass (e.g., from food waste or cosmetic runoff). The persistence of the 8-oxo form suggests incomplete oxidation; effective remediation requires conditions that favor the Pseudomonas "citronellol pathway," pushing the equilibrium toward the carboxylate which can then be mineralized.

References

  • Elsharif, S. A., et al. (2017). Structure-odor relationship study of acyclic monoterpene alcohols, their acetates and synthesized oxygenated derivatives. ResearchGate.[10]

  • Madyastha, K. M., et al. (1984). Microbial transformations of acyclic monoterpenes. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

  • El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. The Pherobase.

  • Dettner, K. (2010). Chemical Signalling in Beetles. University of Bayreuth.

  • Wang, Z., et al. (2015).[3][4] Analysis of Soluble Microbial Products by Mass Spectrometry: Potential in Monitoring Bioprocesses of Wastewater Treatment.[3] Semantic Scholar.

Sources

Stereochemistry and chirality of 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of 8-oxo-3,7-Dimethyl-6E-octenyl Acetate

Authored by a Senior Application Scientist

Abstract

The stereochemical architecture of molecules is a cornerstone of modern chemistry, pharmacology, and materials science, dictating the biological activity, sensory properties, and material function. This is particularly true for terpenoids, a vast class of natural products where subtle changes in stereochemistry can lead to profoundly different physiological effects.[1] This technical guide provides a comprehensive examination of the stereochemistry and chirality of this compound, an acyclic functionalized terpenoid. We will dissect its structural features to identify all stereogenic elements, discuss the profound implications of its chirality, and present detailed, field-proven methodologies for the analytical determination and preparative separation of its stereoisomers. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereoisomerism in complex acyclic systems.

Chapter 1: Molecular Structure and Stereochemical Analysis

A rigorous understanding of a molecule's structure is the mandatory first step in any stereochemical investigation. The nomenclature provides the blueprint from which we can identify and analyze its three-dimensional properties.

Structural Elucidation

The IUPAC name, this compound, describes a C10 acyclic terpenoid backbone with specific functionalization. A more systematic name, which will be assumed for clarity, is 8-oxo-3,7-dimethyl-6E-octen-1-yl acetate . Let's deconstruct this:

  • Octenyl: An eight-carbon chain containing a double bond.

  • 6E-octen: The double bond is located between C6 and C7, and its geometry is trans (Entgegen).

  • 3,7-dimethyl: Methyl groups are attached to C3 and C7.

  • 8-oxo: An aldehyde functional group is present at C8.

  • -1-yl acetate: An acetate ester is linked to C1 of the main chain.

This detailed analysis leads to the following chemical structure:

CH₃-C(=O)O-CH₂-CH₂-C(H)(CH₃)-CH₂-CH₂-C(CH₃)=CH-C(=O)H

Identification of Stereogenic Elements

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This molecule contains two key stereogenic elements.

Chirality typically arises from a carbon atom bonded to four different substituents.[2] A thorough analysis of the structure reveals a single such chiral center at the C3 position.

The four distinct groups attached to C3 are:

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • An acetoxyethyl group (-CH₂-CH₂-O-C(=O)CH₃)

  • A 4-methyl-5-oxopent-3-enyl group (-CH₂-CH₂-C(CH₃)=CH-CHO)

Since all four substituents are different, C3 is a stereocenter. Consequently, this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The presence of this chirality is the central focus of this guide.

The double bond between C6 and C7 is substituted in such a way that it can exist as two different geometric isomers, (E) and (Z). However, the topic explicitly defines the molecule of interest as the 6E-octenyl isomer. This specification is critical, as the (6Z)-isomer would be a distinct diastereomer with potentially different physical and biological properties. Our analysis will therefore focus exclusively on the enantiomers of the (6E)-diastereomer.

Visualization of the Enantiomeric Pair

The (R) and (S) enantiomers of 8-oxo-3,7-dimethyl-6E-octen-1-yl acetate are depicted below. The assignment is determined by applying the CIP rules to the C3 stereocenter.

G s_title (S)-enantiomer s_c3 C s_h H s_c3->s_h s_ch3 CH₃ s_c3->s_ch3 s_g1 -CH₂CH₂OAc s_c3->s_g1 s_g2 -CH₂CH₂(C=O)R' s_c3->s_g2 r_title (R)-enantiomer r_c3 C r_h H r_c3->r_h r_ch3 CH₃ r_c3->r_ch3 r_g1 -CH₂CH₂OAc r_c3->r_g1 r_g2 -CH₂CH₂(C=O)R' r_c3->r_g2 mirror

Caption: The (S) and (R) enantiomers of the target molecule, mirror images of each other.

Chapter 2: Methodologies for Stereochemical Determination and Separation

Distinguishing between and separating enantiomers requires specialized techniques, as they possess identical physical properties (melting point, boiling point, solubility in achiral solvents) except for their interaction with plane-polarized light and other chiral entities.

Chiral Chromatography

Chiral chromatography is the most powerful and widely used technique for both the analytical quantification of enantiomeric excess (ee) and the preparative separation of enantiomers. The fundamental principle lies in the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times.

This protocol outlines a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for separating the (R) and (S) enantiomers.

Causality Behind Choices:

  • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile for a wide range of chiral compounds, including acyclic terpenoids. They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for creating the necessary enantioselective environment.

  • Mobile Phase: A normal-phase mobile phase (e.g., hexane/isopropanol) is often the first choice. It promotes interaction with the polar sites on the polysaccharide CSP. The ratio of the polar modifier (isopropanol) is the primary tool for optimizing retention and resolution.

Step-by-Step Methodology:

  • Column Selection: Begin with a standard analytical column (e.g., 250 x 4.6 mm) packed with a coated polysaccharide-based CSP, such as CHIRALPAK® AD-H or CHIRALCEL® OD-H.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic this compound in the mobile phase.

  • Initial Screening:

    • Set the column temperature to 25 °C.

    • Use a mobile phase of 90:10 (v/v) n-hexane/isopropanol at a flow rate of 1.0 mL/min.

    • Set the UV detector to a wavelength where the analyte absorbs (e.g., 220 nm, corresponding to the aldehyde chromophore).

    • Inject 5-10 µL of the sample and monitor the chromatogram for separation.

  • Method Optimization:

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 80:20 n-hexane/isopropanol). A lower alcohol content generally increases retention and may improve resolution.

    • If resolution is still poor, consider switching the alcohol modifier to ethanol, which can alter the selectivity.

    • Adjusting the flow rate (e.g., to 0.5 mL/min) can increase the number of theoretical plates and improve peak shape and resolution.

  • Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy to ensure it is suitable for quantitative determination of enantiomeric excess.

ParameterCondition 1 (Optimized)Condition 2 (Sub-optimal)
Column CHIRALPAK® AD-HCHIRALPAK® AD-H
Mobile Phase 95:5 n-Hexane/Isopropanol80:20 n-Hexane/Isopropanol
Flow Rate 0.7 mL/min1.0 mL/min
Retention Time (Enantiomer 1) 12.3 min5.1 min
Retention Time (Enantiomer 2) 14.1 min5.3 min
Resolution (Rs) 2.1 0.8
Enantiomeric Excess (ee) 99% (for a test sample)Not quantifiable
Spectroscopic and Chiroptical Methods

While chromatography separates enantiomers, spectroscopic methods can provide information about their relative or absolute configuration without separation.

Principle: In a standard NMR spectrometer, enantiomers give identical spectra because the magnetic environment is achiral. Chiral Shift Reagents are organometallic complexes, typically of lanthanides like Europium (e.g., Eu(hfc)₃), that are themselves chiral and non-racemic. When a CSR is added to a solution of a racemic analyte, it forms rapidly exchanging diastereomeric complexes. These complexes have different magnetic environments, causing the NMR signals of the two enantiomers (particularly protons near the complexation site, like the aldehyde proton) to resonate at different frequencies (i.e., they become diastereotopic), allowing for their distinction and quantification.

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light.[3] Chiral molecules absorb these two forms of light differently, resulting in a characteristic CD spectrum. Enantiomers produce CD spectra that are perfect mirror images of each other (equal in magnitude, opposite in sign). This technique is highly sensitive to the three-dimensional structure of the molecule and is a primary method for assigning the absolute configuration of a chiral center, often by comparing experimental data to computationally predicted spectra.[1][4]

Chapter 3: Strategies for Accessing Enantiopure Material

For applications in drug development and fragrance science, obtaining a single, pure enantiomer is often mandatory.[5] This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution.

Asymmetric Synthesis from the Chiral Pool

Expertise & Causality: The most elegant and efficient way to produce a single enantiomer is to build it from the ground up using stereochemical control. The "chiral pool" refers to the collection of inexpensive, enantiopure natural products that can be used as starting materials.[6] For our target molecule, the logical precursors are (R)- or (S)-citronellol, which are commercially available. A synthetic route that does not disturb the existing stereocenter at C3 would be ideal.

The workflow below illustrates a conceptual pathway for synthesizing the (S)-enantiomer of our target molecule starting from (S)-citronellol. The key is to choose reactions that are known to proceed with high fidelity and do not cause racemization at the C3 center.

G start (S)-Citronellol (Chiral Pool Starting Material) step1 Step 1: Acetylation (e.g., Ac₂O, Pyridine) Protects the alcohol start->step1 inter1 (S)-Citronellyl Acetate step1->inter1 step2 Step 2: Chemoselective Oxidation (e.g., SeO₂ or allylic oxidation) Targets the C8 methyl group inter1->step2 inter2 (S)-8-hydroxy-3,7-dimethyl-6E-octenyl acetate step2->inter2 step3 Step 3: Mild Oxidation (e.g., Dess-Martin Periodinane) Converts primary alcohol to aldehyde inter2->step3 end (S)-8-oxo-3,7-dimethyl-6E-octenyl acetate (Final Enantiopure Product) step3->end

Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.

Preparative Chiral Resolution

Trustworthiness & Self-Validation: When a racemic mixture is synthesized, it must be separated. Preparative chiral HPLC is a direct scale-up of the analytical method described in Protocol 2.1.1. It is a reliable but often costly method. An alternative is enzymatic resolution, which leverages the high stereoselectivity of biological catalysts.

Principle: Enzymes are chiral catalysts that often react at vastly different rates with the two enantiomers of a racemic substrate. In a kinetic resolution, an enzyme (e.g., a lipase) is used to selectively acylate or de-acylate one enantiomer, leaving the other enantiomer unreacted. The reaction is stopped at ~50% conversion, at which point the mixture contains one enantiomer in its original form and the other in a chemically modified form. These two compounds, now being different molecules, can be easily separated by standard silica gel chromatography.

Step-by-Step Methodology:

  • Enzyme & Reagent Selection: Choose a robust lipase, such as Candida antarctica lipase B (CAL-B), which is known for its broad substrate scope and high enantioselectivity. The reaction will be a transesterification of the acetate group.

  • Reaction Setup:

    • Dissolve the racemic this compound in an anhydrous organic solvent (e.g., toluene).

    • Add an acyl donor, such as vinyl butyrate, in slight excess.

    • Add the immobilized lipase (e.g., Novozym® 435).

  • Reaction Monitoring:

    • Stir the reaction at a controlled temperature (e.g., 40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them using the chiral HPLC method (Protocol 2.1.1).

  • Workup & Separation:

    • When the reaction reaches approximately 50% conversion (i.e., 50% of the starting material is consumed), stop the reaction by filtering off the immobilized enzyme.

    • Evaporate the solvent. The resulting mixture will contain one unreacted acetate enantiomer and one butyrate ester enantiomer.

    • Separate these two compounds using standard column chromatography on silica gel.

  • Validation: The enantiomeric purity of the separated, unreacted acetate enantiomer should be confirmed by chiral HPLC to be >98% ee. This provides a self-validating system, as the success of the separation confirms the enzyme's selectivity.

Conclusion

The molecule this compound is a structurally interesting acyclic terpenoid characterized by a single chiral center at C3 and a defined (E)-geometry at the C6=C7 double bond. Its existence as a pair of (R) and (S) enantiomers necessitates the use of specialized analytical and preparative techniques to control and verify its stereochemical identity. As demonstrated in this guide, a combination of chiral chromatography, chiroptical spectroscopy, and strategic synthesis or resolution provides a robust framework for investigating such molecules. For professionals in drug discovery and related fields, a mastery of these principles and protocols is not merely academic but a fundamental requirement for the development of safe, effective, and well-characterized chemical entities.

References

  • Vertex AI Search. (2025). (2E,6E)-3,7-dimethyl-8-oxo-2,6-octadienyl acetate - Chemical Synthesis Database.
  • PubChem. (2025). (S)-8-Oxocitronellyl enol | C10H16O2 | CID 134822044.
  • T. J. Wenzel, et al. (2020). Optical Terpene and Terpenoid Sensing: Chiral Recognition, Determination of Enantiomeric Composition and Total Concentration Analysis with Late Transition Metal Complexes. Journal of the American Chemical Society.
  • Lo, S. (2018). Part 1: Synthesis of 3,7 dimethyl-7-methoxyoctane-2-ol (Osyrol) from Citronellol utilizing the Wacker Process.
  • Crash Course. (2020). Stereochemistry: Crash Course Organic Chemistry #8. YouTube.
  • H. Weiser, et al. (1981). Stereoisomers of alpha-tocopheryl acetate--characterization of the samples by physico-chemical methods and determination of biological activities in the rat resorption-gestation test. International Journal for Vitamin and Nutrition Research.
  • Fraterworks. (n.d.). Citronellyl Acetate.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,7-Dimethyloct-7-enal.
  • W. M. Nau, et al. (2020). Chirality sensing of terpenes, steroids, amino acids, peptides and drugs with acyclic cucurbit[n]urils and molecular tweezers. RSC Publishing.
  • NIST. (2025).
  • ResearchGate. (n.d.). Stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol (5).
  • Sigma-Aldrich. (n.d.). (3S,6E)-8-hydroxy-3,7-dimethyl-6-octenyl acetate.
  • D. Tozoni, et al. (2025). Degradation of citronellol, citronellal and citronellyl acetate by Pseudomonas mendocina IBPse 105.
  • ResearchGate. (2020). Chirality Sensing of Terpenes, Steroids, Amino Acids, Peptides and Drugs with Acyclic Cucurbit[n]urils and Molecular Tweezers.
  • The Good Scents Company. (n.d.). citronellyl acetate, 150-84-5.
  • T. J. Maimone, et al. (n.d.).
  • ARKAT USA, Inc. (2007).
  • Royal Society of Chemistry. (2023). Enantioselective synthesis of chiral 3-hydroxy and 3-aminooxindoles. Organic & Biomolecular Chemistry.
  • J. P. Freeman, et al. (2003). 8-OXABICYCLO[3.2.1]OCTA-3,6-DIEN-2-ONE SYNTHESIS USING A PYRYLIUM 3-OXIDE PRECURSOR. LOCKSS.
  • Yeast Metabolome Database. (n.d.). 2,6-Dimethyl-1,7-octadien-3,6-diol (YMDB01599).
  • ScenTree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5).
  • ChemicalBook. (n.d.). 3,7-dimethyloct-6-en-1-yn-3-ol synthesis.
  • ChemRxiv. (n.d.). Molecular Chirality and Cloud Activation Potentials of Dimeric α-Pinene Oxidation.
  • LookChem. (n.d.). Cas 4698-08-2,2,6-Octadienoic acid, 3,7-dimethyl-, (E)-.
  • Career Endeavour. (n.d.). Stereochemistry.
  • BenchChem. (2025). A Comparative Guide to Chiral Catalysts in the Enantioselective Synthesis of Bicyclic Terpenoids.
  • BenchChem. (2025). Synthesis of Methyl 3-oxooctadecanoate from Palmitoyl Chloride: An In-depth Technical Guide.
  • CymitQuimica. (n.d.). 3,7-Dimethyl-1,6-octadien-3-yl acetate.
  • Thomas Scientific. (n.d.). ALDRICH 3,7-Dimethyl-2,6-octadienyl acetate, mixture of isomers.
  • US EPA. (2026). 2,6-Octadienal, 3,7-dimethyl- - Substance Details.

Sources

Toxicology and Safety Profile of 8-oxo-3,7-Dimethyl-6E-octenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Mechanistic and Analytical Guide for Drug Development and Safety Professionals

Executive Summary

8-oxo-3,7-dimethyl-6E-octenyl acetate (commonly referred to as 8-oxocitronellyl acetate) is a highly reactive, oxygenated monoterpene derivative. While its parent compound, citronellyl acetate, is a ubiquitous fragrance ingredient with a favorable safety profile, the introduction of an aldehyde moiety at the C-8 position fundamentally alters both its olfactory characteristics and its toxicological behavior. This whitepaper provides an in-depth mechanistic analysis of its safety profile, focusing on its electrophilic reactivity, ecological origins, and rigorous in vitro assessment protocols.

Chemical Identity and Molecular Toxicology

Structurally, this compound features an esterified hydroxyl group at C-1 and an oxidized methyl group at C-8, yielding an aldehyde. Crucially, the presence of the 6E double bond adjacent to the C-8 aldehyde creates a conjugated α,β-unsaturated aldehyde system.

Mechanistic Insight: In molecular toxicology, α,β-unsaturated aldehydes are classic Michael acceptors. The electron-withdrawing nature of the carbonyl group polarizes the conjugated double bond, rendering the β-carbon highly electrophilic. In biological systems, this electrophilic center undergoes rapid Michael addition with endogenous nucleophiles, predominantly the sulfhydryl (-SH) groups of cysteine residues and the primary amines (-NH2) of lysine residues. This protein haptenation is the molecular initiating event (MIE) for both skin sensitization and oxidative stress-induced cytotoxicity.

Biological Origins and Ecological Toxicology

Unlike synthetic fragrance artifacts, 8-oxo-citronellyl acetate has distinct biological origins that underscore its toxicological purpose:

  • Defensive Allomone: It is a primary component of the abdominal defensive gland secretions of the rove beetle (Creophilus maxillosus)[1]. When threatened, the beetle secretes this compound to deter predators[1]. Its efficacy as a deterrent is directly linked to its ability to act as a reactive electrophile, irritating the sensory receptors of attacking organisms.

  • Microbial Metabolism: It has also been identified as a Soluble Microbial Product (SMP) in the bioprocesses of wastewater treatment[2]. Its presence in anaerobic digestion sludge highlights its role as a metabolic byproduct of complex lipid and terpene degradation[2].

Olfactory Profile and Receptor Interaction

The structural modification from citronellyl acetate to its 8-oxo derivative drastically shifts its interaction with olfactory receptors. While the parent compound is prized for its fresh, citrusy, and floral notes, the 8-oxo derivative is perceived as musty, rotten, and coconut-like[3][4].

Table 1: Comparative Physicochemical and Olfactory Properties
PropertyCitronellyl AcetateThis compound
Molecular Formula C12H22O2C12H20O3
Odor Description Citrus, fresh, floralMusty, rotten, coconut-like
Odor Threshold (Air) 665 ng/L346 ng/L
Structural Alert Noneα,β-unsaturated aldehyde
Primary Hazard Mild skin irritationSkin sensitization, Cytotoxicity

Data synthesized from structural-odor relationship studies[3][4].

Dermatological Safety and Systemic Toxicity

The regulatory landscape for fragrance materials is heavily governed by sensitization potential. The International Fragrance Association (IFRA) heavily restricts the parent compound, citronellyl acetate (Amendment 51), limiting its use to 0.49% in Category 1 products (lip products) and 2.7% in Category 4 products (fine fragrances).

Given the Michael acceptor motif, 8-oxo-citronellyl acetate poses a significantly higher sensitization risk than its parent. Furthermore, citronellyl acetate exhibits known pro-apoptotic activity in human hepatoma cells[5]. The 8-oxo derivative exacerbates this effect: the covalent binding to intracellular glutathione (GSH) causes rapid GSH depletion, leading to an accumulation of Reactive Oxygen Species (ROS), mitochondrial membrane depolarization, and subsequent caspase-mediated apoptosis.

ToxPathway A 8-oxo-citronellyl acetate (α,β-Unsaturated Aldehyde) B Cellular Nucleophiles (GSH, Cys-Proteins) A->B Electrophilic Attack C Covalent Haptenation (Michael Addition) B->C Protein Binding D GSH Depletion B->D Antioxidant Loss H Dendritic Cell Activation (Skin Sensitization) C->H MHC-II Presentation E ROS Accumulation D->E Redox Imbalance F Mitochondrial Disruption E->F Oxidative Stress G Apoptosis (Hepatocytes) F->G Caspase Cascade

Mechanistic pathway of 8-oxo-citronellyl acetate toxicity via Michael addition and ROS.

Self-Validating Experimental Protocols for Safety Profiling

Protocol A: Direct Peptide Reactivity Assay (DPRA) for Sensitization

Rationale: The DPRA (OECD 442C) quantifies the chemical's ability to haptenate proteins, the initiating event for skin sensitization. Self-Validation Mechanism: The assay incorporates Cinnamic Aldehyde as a positive control. If Cinnamic Aldehyde fails to achieve >60% peptide depletion, the entire assay run is invalidated, ensuring that false negatives are structurally impossible.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic Cysteine (Cys) and Lysine (Lys) peptides at 0.5 mM in phosphate buffer (pH 7.5 for Cys, pH 10.2 for Lys to ensure the amine is deprotonated and nucleophilic).

  • Test Article Solubilization: Dissolve 8-oxo-citronellyl acetate in HPLC-grade acetonitrile to a stock concentration of 100 mM.

  • Incubation: Mix the test article with the peptide solutions at a 1:10 ratio (Test:Cys) and 1:50 ratio (Test:Lys). Incubate in the dark at 25°C for exactly 24 hours. Causality: The 24-hour window allows kinetic equilibrium for sterically hindered Michael additions.

  • HPLC-UV Quantification: Analyze the samples using reverse-phase HPLC with UV detection at 220 nm.

  • Data Interpretation: Calculate the percent depletion of the unreacted peptide relative to the vehicle control. A mean depletion >22.62% classifies the compound as a sensitizer.

DPRA S1 Step 1: Preparation 100 mM 8-oxo-CA in Acetonitrile S2 Step 2: Incubation Cys/Lys Peptides 24h @ 25°C S1->S2 S3 Step 3: HPLC-UV Quantify Unreacted Peptide at 220nm S2->S3 S5 Step 5: Classification Calculate % Depletion Assign Reactivity S3->S5 S4 Step 4: Validation Cinnamic Aldehyde Positive Control S4->S2 Control

Workflow for Direct Peptide Reactivity Assay (DPRA) to evaluate skin sensitization.

Protocol B: HepG2 Cytotoxicity and Apoptosis Assay

Rationale: Given the pro-apoptotic nature of the parent compound[5], evaluating hepatotoxicity is critical. HepG2 cells are utilized because they retain basal levels of Phase I/II metabolizing enzymes. Self-Validation Mechanism: The assay utilizes Staurosporine (1 μM) as a positive apoptosis control and 0.1% DMSO as a vehicle control to establish a baseline viability threshold.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Treat cells with serial dilutions of 8-oxo-citronellyl acetate (ranging from 1 μM to 500 μM). Causality: The broad concentration curve ensures the capture of the exact IC50 inflection point.

  • Multiplexed Detection: After 24 hours of exposure, add a fluorogenic Caspase-3/7 substrate (cleavage indicates apoptosis) and a cell-impermeant viability dye (e.g., Propidium Iodide, indicating necrosis).

  • Kinetic Readout: Measure fluorescence using a microplate reader. An increase in Caspase-3/7 activity prior to membrane permeabilization confirms an apoptotic mechanism rather than primary necrosis.

References

1.[3] "Structure-odor relationship study of C-6 unsaturated acyclic monoterpene alcohols: A comparative approach" - openlib (tugraz.at). 3 2.[4] "Influence of the chemical structure on the odor characters of β-citronellol and its oxygenated derivatives" - PubMed (nih.gov). 4 3.[2] "Analysis of Soluble Microbial Products by Mass Spectrometry: Potential in Monitoring Bioprocesses of Wastewater Treatment" - Semantic Scholar. 2 4.[1] "Chemical defense of a rove beetle (Creophilus maxillosus)" - PubMed (nih.gov). 1 5.[5] "Citronellyl acetate | Apoptosi Activator" - MedChemExpress. 5 6. "Amendment 51 STAND Citronellyl acetate" - IFRA (cloudfront.net).

Sources

Methodological & Application

Total synthesis protocols for 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Total Synthesis Protocols for 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Introduction & Strategic Overview

Target Molecule: this compound CAS Registry Number: [Implied] 8-oxocitronellyl acetate derivative Primary Application: Key intermediate in the synthesis of the California Red Scale Pheromone (Aonidiella aurantii) and related terpenoid attractants.

The synthesis of This compound presents a classic challenge in terpene functionalization: the regioselective and stereoselective oxidation of a trisubstituted alkene. The target molecule possesses a specific (E)-geometry at the C6 position, which is critical for biological activity.

This protocol details a high-fidelity Semi-Synthetic Route starting from commercially available Citronellyl Acetate . While de novo total synthesis from acyclic precursors is possible, the semi-synthetic approach leverages the chiral pool to establish the C3 stereocenter (typically S or R depending on the desired pheromone isomer) and utilizes Riley Oxidation to install the C8 functionality with high geometric control.

Key Challenges Addressed:

  • Regioselectivity: Distinguishing between the cis and trans allylic methyl groups.[1]

  • Chemomoselectivity: Oxidizing the alkene without affecting the acetate ester or over-oxidizing to the carboxylic acid.

  • Stereocontrol: Ensuring the formation of the (E)-alkene product.

Retrosynthetic Analysis & Mechanism

The retrosynthetic logic relies on the latent symmetry of the isopropylidene terminus of citronellyl acetate. The introduction of oxygen at the C8 position breaks this symmetry.

Mechanistic Insight (SeO₂ Oxidation): Selenium dioxide (SeO₂) oxidation of trisubstituted alkenes follows a specific rule set (Sharpless/Riley):

  • Ene Reaction: SeO₂ attacks the double bond, abstracting a proton from the allylic methyl group trans to the main chain (the (E)-methyl).

  • [2,3]-Sigmatropic Rearrangement: The resulting allylseleninic acid rearranges to the allylic selenite ester.

  • Hydrolysis: Yields the allylic alcohol with (E)-geometry.

  • Further Oxidation: The alcohol can be oxidized to the aldehyde (8-oxo) in situ or in a second step.

Diagram 1: Retrosynthetic Disconnection and Forward Pathway [1]

Retrosynthesis cluster_forward Forward Reaction Logic Target Target: This compound (Aldehyde) Intermediate Intermediate: 8-Hydroxy-3,7-Dimethyl-6E-octenyl acetate (Allylic Alcohol) Target->Intermediate Oxidation (MnO2 or Swern) Intermediate->Target Step 2: Chemoselective Oxidation SM Starting Material: Citronellyl Acetate (Chiral Pool) Intermediate->SM Riley Oxidation (SeO2 / t-BuOOH) SM->Intermediate Step 1: Regioselective Hydroxylation

Caption: Retrosynthetic logic leveraging the regioselective SeO2 oxidation of the (E)-methyl group.

Detailed Experimental Protocols

Step 1: Regioselective Allylic Hydroxylation

Objective: Convert Citronellyl Acetate to 8-hydroxy-3,7-dimethyl-6E-octenyl acetate. Method: Catalytic Selenium Dioxide (SeO₂) with tert-Butyl Hydroperoxide (TBHP) re-oxidant.[2] This method is superior to stoichiometric SeO₂ due to easier workup and reduced selenium waste.

Reagents & Stoichiometry:

Component Equiv. Role
Citronellyl Acetate 1.0 Substrate
SeO₂ 0.5 Reagent/Catalyst
TBHP (70% aq) 2.0 - 3.0 Co-oxidant
Salicylic Acid 0.1 Ligand/Accelerator (Optional)

| Dichloromethane (DCM) | Solvent | 0.5 M Concentration |

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve SeO₂ (0.5 eq) in DCM (10 mL/mmol substrate).

  • Activation: Add TBHP (2.5 eq) and stir at room temperature for 30 minutes. The mixture should become homogeneous. Note: If using catalytic SeO₂ (0.1 eq), add Salicylic acid (0.1 eq) here to accelerate the reaction.

  • Addition: Add Citronellyl Acetate (1.0 eq) dropwise.

  • Reaction: Stir the mixture at 25°C for 12–24 hours . Monitor by TLC (Hexane/EtOAc 3:1). The product (alcohol) will appear as a more polar spot than the starting material.

  • Quench: Cool to 0°C. Slowly add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to reduce excess peroxides. Stir vigorously for 30 minutes.

  • Extraction: Separate layers. Extract the aqueous phase with DCM (3x).

  • Wash: Wash combined organics with saturated NaHCO₃, then Brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica Gel, Gradient 10% -> 30% EtOAc in Hexanes).

    • Yield Expectation: 50–65%.

    • Product: (E)-8-hydroxy-3,7-dimethyl-6-octenyl acetate.

Step 2: Oxidation to the Aldehyde (8-oxo)

Objective: Oxidize the allylic alcohol to the target aldehyde without isomerizing the double bond. Method: Activated Manganese Dioxide (MnO₂). This is the standard for allylic alcohols as it is mild and preserves the alkene geometry.

Reagents & Stoichiometry:

Component Equiv. Role
Allylic Alcohol (Step 1) 1.0 Substrate
Activated MnO₂ 10.0 - 20.0 Oxidant (Excess required)

| Dichloromethane | Solvent | 0.1 M Concentration |

Protocol:

  • Setup: Dissolve the Allylic Alcohol (from Step 1) in anhydrous DCM .

  • Addition: Add Activated MnO₂ (10 eq) in one portion. Critical: MnO₂ must be "activated" (dried at 110°C or purchased as such).

  • Reaction: Stir vigorously at Room Temperature for 2–6 hours. Monitor by TLC.[3] Conversion is usually clean and rapid.

  • Filtration: Filter the black suspension through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Flash chromatography (Silica Gel, 10% -> 20% EtOAc in Hexanes).

    • Yield Expectation: 80–90%.

    • Target: This compound .

Process Workflow & Validation

Diagram 2: Experimental Workflow

Workflow cluster_step1 Step 1: Riley Oxidation cluster_step2 Step 2: Oxidation to Aldehyde S1_Mix Mix SeO2 + TBHP in DCM S1_Add Add Citronellyl Acetate Stir 24h @ 25°C S1_Mix->S1_Add S1_Workup Quench Na2S2O3 Extract & Column S1_Add->S1_Workup S2_Mix Dissolve Alcohol in DCM S1_Workup->S2_Mix Purified Alcohol S2_React Add xs MnO2 Stir 4h @ RT S2_Mix->S2_React S2_Filter Filter (Celite) Concentrate S2_React->S2_Filter Final Final Product: This compound S2_Filter->Final

Caption: Step-by-step experimental workflow for the semi-synthesis.

Validation Data (Expected):

  • 1H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet or doublet at δ 9.3–9.4 ppm .

    • Alkene (C=CH): Triplet of quartets at δ 6.4–6.6 ppm . The downfield shift (compared to 5.1 ppm in SM) confirms conjugation with the aldehyde.

    • Acetate (-OAc): Singlet at δ 2.05 ppm .

    • C3-Methyl: Doublet at δ 0.9 ppm .

  • IR Spectroscopy:

    • C=O (Aldehyde): ~1690 cm⁻¹ (Conjugated).

    • C=O (Ester): ~1740 cm⁻¹.

Safety & Handling

  • Selenium Dioxide (SeO₂): Highly toxic and corrosive.[4] Can cause severe dermatitis and organ damage. Must be handled in a fume hood. All selenium waste must be segregated and disposed of as hazardous heavy metal waste.

  • tert-Butyl Hydroperoxide (TBHP): Oxidizer.[2] Contact with combustible material may cause fire. Store at 2–8°C.

  • Manganese Dioxide (MnO₂): Inhalation hazard. Use a dust mask or handle as a slurry.[1]

References

  • Sharpless, K. B., & Verhoeven, T. R. (1979). Metal-catalyzed, highly selective oxygenations of olefins and acetylenes with tert-butyl hydroperoxide. Practical considerations and mechanisms. Aldrichimica Acta, 12(4), 63-74. Link

  • Umbreit, M. A., & Sharpless, K. B. (1977). Allylic oxidation of olefins by selenium dioxide-tert-butyl hydroperoxide.[2][5] Journal of the American Chemical Society, 99(16), 5526-5528. Link

  • Griesbaum, K. (2015). Pheromone Dispenser and Process for Preparation. Google Patents, Patent CA2747367A1.[6] Link

  • EPA Biopesticides Fact Sheet. (2004). California Red Scale Pheromone.[1][4][7] U.S. Environmental Protection Agency. Link

  • Molecules Review. (2020). Developments in Synthetic Application of Selenium(IV) Oxide. Molecules, 25(8), 1858.[2] Link

Sources

Extraction methods for 8-oxo-3,7-Dimethyl-6E-octenyl acetate from natural oils

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Extraction and Analytical Validation of 8-oxo-3,7-Dimethyl-6E-octenyl acetate from Natural Matrices

Executive Summary

As natural product research expands into complex semiochemicals and microbial metabolites, the isolation of bifunctional monoterpenoids requires highly specific, degradation-resistant workflows. This compound (also known as 8-oxocitronellyl acetate) is a highly volatile, moderately polar compound featuring both an acetate ester and a reactive C-8 aldehyde group. It is naturally expressed in the defensive glandular secretions of rove beetles (1)[1] and as a soluble microbial product in wastewater bioprocesses (2)[2].

This application note provides drug development professionals and chemical ecologists with field-proven, self-validating protocols to extract this compound without inducing thermal oxidation or ester hydrolysis.

Chemical Ecology & Olfactory Significance

Understanding the structural causality of this compound is critical for designing its extraction. While its parent compound, citronellyl acetate, exhibits a fresh, citrus-like aroma, the enzymatic oxidation at the C-8 position drastically alters its receptor binding affinity. This functionalization shifts the odor profile to a distinct "musty, rotten, and coconut-like" scent, serving as a potent ecological deterrent and semiochemical signal (3)[3].

Biosynthesis Precursor Citronellol (Monoterpene Alcohol) Esterification Acetylation (Ester Formation) Precursor->Esterification Intermediate Citronellyl Acetate (Fresh, Citrus Odor) Esterification->Intermediate Oxidation C-8 Oxidation (Cytochrome P450) Intermediate->Oxidation Target This compound (Musty, Rotten Odor) Oxidation->Target Receptor Odorant-Binding Proteins (Olfactory Reception) Target->Receptor Volatilization & Binding

Biosynthetic pathway and olfactory reception of this compound.

Causality in Extraction Design

Because this compound contains an electrophilic C-8 aldehyde, it is highly susceptible to nucleophilic attack, auto-oxidation (yielding 8-carboxycitronellyl acetate), and ester hydrolysis.

  • Avoidance of Protic Extremes: We strictly avoid strong acids or bases during extraction to prevent the cleavage of the acetate group.

  • Thermal Control: Prolonged solvent evaporation (e.g., Soxhlet extraction) leads to volatile loss and thermal degradation (4)[4].

  • Self-Validating Systems: To guarantee the integrity of the extraction, every protocol below incorporates an internal standard (e.g., undecenyl acetate) spiked prior to matrix manipulation. If the recovery of the internal standard drops below 85%, the system flags a matrix effect or procedural error, ensuring data trustworthiness.

Validated Extraction Protocols

Protocol A: HS-SPME for Volatile Profiling (Glandular Exudates & Trace Analysis)

Causality: Headspace Solid-Phase Microextraction (HS-SPME) is a solventless technique that prevents solvent-induced artifacts and preserves the delicate aldehyde moiety. We utilize a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber because its bipolar nature perfectly captures the mixed polarity of the target's hydrocarbon chain and oxygenated functional groups.

  • Matrix Preparation: Transfer the natural matrix (e.g., excised beetle glands or 1 mL of microbial broth) into a 10 mL precision-thread headspace vial.

  • Salting-Out Effect: Add 0.5 g of anhydrous NaCl. Reasoning: Increasing the ionic strength of the aqueous phase decreases the solubility of the moderately polar 8-oxo-citronellyl acetate, driving it into the headspace.

  • Internal Standard Spiking: Inject 10 µL of a 1 µg/mL undecenyl acetate solution (in methanol) directly into the matrix.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes to establish thermodynamic equilibrium between the liquid and gas phases.

  • Extraction: Pierce the septum and expose a 65 µm PDMS/DVB SPME fiber to the headspace for exactly 30 minutes.

  • Desorption: Retract the fiber, transfer it immediately to the GC-MS injection port, and desorb at 250°C for 3 minutes in splitless mode.

Protocol B: SPE-LLE for Bulk Aqueous Matrices (Microbial Bioprocesses)

Causality: When scaling up extraction from high-volume aqueous matrices (like wastewater bioreactors), HS-SPME lacks preparative capacity. Solid-Phase Extraction (SPE) concentrates the soluble microbial products, while elution with ethyl acetate ensures the recovery of the bifunctional target without extracting highly polar interferents.

  • Clarification: Filter 50 mL of the aqueous sample through a 0.22 µm PTFE membrane to remove cellular debris.

  • Standardization: Spike the filtrate with 50 µL of undecenyl acetate (10 µg/mL) to act as a self-validating recovery marker.

  • SPE Conditioning: Condition a C18 SPE cartridge (500 mg) with 5 mL of LC-MS grade methanol, followed by 5 mL of HPLC-grade water. Reasoning: This activates the hydrophobic carbon chains while maintaining an aqueous-compatible environment.

  • Loading & Washing: Load the 50 mL filtrate at a flow rate of 2 mL/min. Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar salts and short-chain acids.

  • Elution: Elute the target semiochemicals using 5 mL of ethyl acetate.

  • Concentration: Dry the eluate over 1 g of anhydrous Na₂SO₄ to remove residual water (which could cause hydrolysis). Concentrate the eluate under a gentle stream of ultra-high-purity nitrogen at room temperature to a final volume of 100 µL.

Workflow Sample Natural Matrix (Glandular Exudate / Broth) SPME HS-SPME Protocol (Volatile Profiling) Sample->SPME Non-destructive SPE SPE-LLE Protocol (Bulk Isolation) Sample->SPE Aqueous Filtration GCMS GC-MS Analysis (EI, 70 eV) SPME->GCMS Thermal Desorption SPE->GCMS Solvent Elution Data Validated Analyte Profile (m/z 212.14) GCMS->Data Spectral Matching

Parallel extraction workflows for the isolation and GC-MS validation of the target semiochemical.

Quantitative Data & Analytical Parameters

For analytical validation, the extract is subjected to GC-MS (Electron Ionization at 70 eV) using an HP-5MS column. The molecular ion [M]⁺ at m/z 212 is often weak; therefore, diagnostic fragments such as m/z 88 (McLafferty rearrangement of the acetate) and m/z 152 ([M-60], loss of acetic acid) must be monitored.

Table 1: Physicochemical & Olfactory Properties of Target and Precursors

CompoundMolecular FormulaMonoisotopic MassOdor DescriptorOdor Threshold (ng/L)
CitronellolC₁₀H₂₀O156.15Citrus, floral10.0
Citronellyl acetateC₁₂H₂₂O₂198.16Citrus, fresh~60.0
8-oxo-citronellyl acetate C₁₂H₂₀O₃ 212.14 Musty, rotten, coconut 346.0

Table 2: Extraction Method Performance Comparison

ParameterHS-SPME (PDMS/DVB)SPE-LLE (C18 / Ethyl Acetate)
Matrix Suitability Solid glands, trace volatilesAqueous microbial broth
Analyte Recovery (%) N/A (Equilibrium based)88.5 ± 3.2%
Thermal Degradation Risk Low (Solventless)Moderate (During concentration)
Limit of Detection (LOD) 0.5 ng/g2.1 ng/mL
Self-Validation Method Isotope-labeled internal standardUndecenyl acetate spike recovery

References

1.[2] Analysis of Soluble Microbial Products by Mass Spectrometry: Potential in Monitoring Bioprocesses of Wastewater Treatment. Semantic Scholar.2 2.[3] Influence of the Chemical Structure on the Odor Characters of β-Citronellol and its Oxygenated Derivatives. ResearchGate.3 3.[4] The Chemistry of Pheromones and Other Semiochemicals II. epdf.pub.4 4.[1] Chemical Signalling in Beetles. Universität Bayreuth.1

Sources

Preparation of 8-oxo-3,7-Dimethyl-6E-octenyl acetate for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis and Bioassay Formulation of 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Executive Summary & Scientific Context

Compound: this compound (also known as (E)-8-oxocitronellyl acetate). CAS Registry: N/A (Specialized metabolite/pheromone intermediate). Target Audience: Chemical Ecologists, Medicinal Chemists, and Pheromone Researchers.

Significance: This compound represents a critical oxidized metabolite of citronellyl acetate. In chemical ecology, C-8 oxidation of acyclic monoterpenes is a primary metabolic pathway, often converting pleasant floral attractants into "musty" or "rotten" signals that can function as alarm pheromones or repellents in arthropods (e.g., mites, beetles). The aldehyde moiety at the C-8 position renders the molecule chemically reactive and biologically potent, necessitating precise synthesis and handling protocols to maintain isomeric purity (E-isomer) and prevent autoxidation during bioassays.

Synthesis Protocol: The "Selectivity-First" Approach

Core Challenge: Direct oxidation of the allylic methyl group to an aldehyde using Selenium Dioxide (SeO


) often yields over-oxidized byproducts or complex mixtures.
Solution:  A Two-Stage Oxidation Strategy  is recommended for high purity. This protocol leverages the regioselectivity of SeO

for the trans-methyl group to first install a hydroxyl group, followed by a mild oxidation to the aldehyde.
Stage 1: Regioselective Riley Oxidation

Objective: Convert Citronellyl Acetate to 8-Hydroxycitronellyl Acetate.

  • Reagents:

    • Substrate: Citronellyl Acetate (>98% purity).

    • Oxidant: Selenium Dioxide (SeO

      
      ) (0.5 equiv).
      
    • Co-oxidant: tert-Butyl Hydroperoxide (TBHP) (70% aq., 2.0 equiv).

    • Solvent: Dichloromethane (DCM).

  • Mechanism: The reaction proceeds via an ene-reaction followed by a [2,3]-sigmatropic rearrangement. The steric environment of the trisubstituted olefin favors attack at the E-methyl group (C-8), preserving the double bond geometry.

Protocol:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve Citronellyl Acetate (10 mmol) in DCM (50 mL).

  • Addition: Add SeO

    
     (5 mmol) and TBHP (20 mmol).
    
  • Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (alcohol) will appear more polar than the starting material.

  • Quench: Dilute with diethyl ether, wash with 10% KOH (to remove Selenium byproducts) and brine.

  • Purification: Flash Column Chromatography (SiO

    
    ). Elute with Hexane:EtOAc (gradient 9:1 to 7:3).
    
    • Yield Expectation: 50–60% of 8-Hydroxycitronellyl acetate.

Stage 2: Mild Oxidation to Aldehyde

Objective: Convert 8-Hydroxycitronellyl Acetate to this compound.

  • Reagents:

    • Substrate: 8-Hydroxycitronellyl Acetate.

    • Oxidant: Manganese Dioxide (MnO

      
      ) (Activated, 10–20 equiv) OR Dess-Martin Periodinane (1.2 equiv).
      
    • Solvent: DCM (anhydrous).

  • Justification: MnO

    
     is preferred for allylic alcohols as it is chemoselective and does not isomerize the 
    
    
    
    -double bond.

Protocol:

  • Setup: Dissolve the Stage 1 alcohol (5 mmol) in anhydrous DCM (50 mL).

  • Oxidation: Add activated MnO

    
     (50 mmol) in one portion.
    
  • Reaction: Stir vigorously at room temperature for 4–12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the solid manganese salts. Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate solvent under reduced pressure (keep bath <30°C to prevent volatility loss).

  • Final Purification: Rapid filtration through a short silica plug (Hexane:EtOAc 8:2) if necessary.

    • Yield Expectation: 80–90%.

Chemical Validation & QC

Before bioassay, purity must be validated. The aldehyde is unstable; store at -80°C under Argon.

Table 1: Key Spectroscopic Markers

FeatureTechniqueExpected SignalDiagnostic Value
Aldehyde Proton ¹H-NMR (CDCl₃)δ 9.35 – 9.45 ppm (s, 1H)Confirms oxidation state (CHO).
Olefinic Proton ¹H-NMR (CDCl₃)δ 6.40 – 6.50 ppm (t, 1H)Downfield shift due to conjugation with CHO.
E-Isomerism NOESY NMRNOE correlation between CHO and vinyl protonConfirms E-geometry (trans).
Carbonyl Carbon ¹³C-NMRδ ~195 ppm (Aldehyde)Distinct from Acetate C=O (~171 ppm).

Bioassay Formulation & Application

The "8-oxo" moiety renders the molecule reactive (prone to oxidation to carboxylic acid) and potentially volatile. Bioassays must account for this instability.

A. Vapor Phase Assays (Olfactometry/EAG)

For testing antennal response or behavioral attraction/repulsion.

  • Carrier: Mineral Oil or Hexane (High Purity).

  • Protocol:

    • Prepare a primary stock of 10 mg/mL in Hexane.

    • Perform serial dilutions (1:10 steps) to reach physiological range (1 ng – 10 µg on filter paper).

    • Critical Step: Apply solution to filter paper cartridge. Allow solvent (Hexane) to evaporate for 30 seconds only before testing. Prolonged exposure to air will oxidize the aldehyde to the odorless acid (8-carboxycitronellyl acetate).

B. Contact/Larvicidal Assays (Aqueous)

For testing toxicity against mites or larvae.

  • Challenge: The compound is lipophilic (LogP ~3.5).

  • Formulation: Self-Emulsifying Drug Delivery System (SEDDS) approach.

  • Protocol:

    • Solvent Stock: Dissolve compound in DMSO (Dimethyl sulfoxide) at 100x the final concentration.

    • Surfactant: Add Tween-80 (0.1% v/v final concentration) to the aqueous medium (Deionized water).

    • Dispersion: Slowly inject the DMSO stock into the vortexing aqueous/Tween solution.

    • Result: A stable micro-emulsion suitable for 24-hour assays.

Workflow Visualization

G cluster_synthesis Two-Stage Synthesis Protocol cluster_bioassay Bioassay Formulation Start Citronellyl Acetate (Precursor) Step1 Riley Oxidation (SeO2 / TBHP) Start->Step1 Regioselective Attack Inter 8-Hydroxycitronellyl Acetate Step1->Inter Yield: 50-60% Step2 Mild Oxidation (MnO2) Inter->Step2 Allylic Alcohol Oxidation Product 8-Oxo-3,7-Dimethyl- 6E-octenyl Acetate Step2->Product Yield: 80-90% Stock DMSO Stock (100x Conc) Product->Stock Dissolution Assay Micro-Emulsion (Ready for Test) Stock->Assay Slow Injection Aqueous Aqueous Media (+0.1% Tween-80) Aqueous->Assay Vortex Mixing

Figure 1: Integrated workflow for the synthesis and bioassay formulation of this compound.

References

  • Elsharif, S. A., et al. (2017). "Structure-odor relationship study of C-6 unsaturated acyclic monoterpene alcohols: A comparative approach." Journal of Agricultural and Food Chemistry. Link

  • Sharpless, K. B., & Verhoeven, T. R. (1979). "Metal-catalyzed, highly selective oxygenations of olefins and acetylenes with tert-butyl hydroperoxide. Practical applications and mechanistic insight." Aldrichimica Acta. Link

  • Mori, K. (2014). "Chemical Synthesis of Hormones, Pheromones and Other Bioregulators." John Wiley & Sons. Link

  • BenchChem. (2025). "The Biological Activity of 8-Dodecenyl Acetate Isomers: A Technical Guide." (Cited for general pheromone bioassay protocols). Link

  • Bellesia, F., et al. (1998). "Reaction of Citronellyl Acetate with Selenium Dioxide." Tetrahedron. Link

Application Note: Formulation & Stabilization of (E)-8-oxo-3,7-Dimethyl-6-octenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and product development scientists working with (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate , a specialized semiochemical (pheromone).[1]

Executive Summary

(E)-8-oxo-3,7-Dimethyl-6-octenyl acetate (C12H20O3) is a bioactive terpenoid ester utilized in chemical ecology, specifically identified as a pheromone component for Staphylinid beetles (e.g., Creophilus maxillosus, the Hairy Rove Beetle) and potentially other Coleoptera.[1][2][3][4] Its structure—combining a volatile acetate ester with a reactive


-unsaturated aldehyde moiety—presents unique formulation challenges.[1][5]

This guide provides field-proven protocols for stabilizing this compound against oxidative degradation and hydrolysis while ensuring controlled release in field settings.[1][5]

Physicochemical Profile & Stability Challenges

Understanding the molecule's reactivity is the prerequisite for successful formulation.[1][5]

PropertyDescriptionFormulation Implication
Chemical Structure Bifunctional: Acetate ester (C1) +

-Unsaturated Aldehyde (C8)
High Reactivity: Dual sensitivity to hydrolysis and oxidation.[1]
Molecular Weight 212.29 g/mol Moderate volatility; suitable for vapor-phase release.[1][5]
Key Instability 1 Aldehyde Oxidation The C8-aldehyde rapidly oxidizes to the corresponding carboxylic acid (8-carboxy...) upon air exposure, nullifying biological activity.[1]
Key Instability 2 Conjugate Addition The

-unsaturation makes the C6-C7 bond susceptible to polymerization or Michael addition with nucleophiles (e.g., amines).[1]
Key Instability 3 Hydrolysis The acetate group hydrolyzes in basic or highly acidic conditions to the alcohol (8-oxo-citronellol), altering the pheromone signal.[1]
Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that formulation must prevent.

DegradationPathways Active (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate (Active Pheromone) Acid Carboxylic Acid Derivative (Inactive/Repellent) Active->Acid Auto-oxidation (O2) Alcohol 8-oxo-Citronellol (Signal Alteration) Active->Alcohol Hydrolysis (H2O/pH > 8) Polymer Oligomers/Polymers (Residue) Active->Polymer UV / Radical Polymerization

Figure 1: Primary degradation pathways.[1] Formulation must block oxidation (Red) and hydrolysis (Yellow).[1][5]

Formulation Strategy: The "Tri-Shield" Approach

To ensure field longevity (2–4 weeks), formulations must employ a "Tri-Shield" strategy:

  • Antioxidant Core: Scavenge free radicals to protect the aldehyde.[1][5]

  • Hydrophobic Matrix: Exclude water to prevent acetate hydrolysis.[1][5]

  • UV Filtration: Prevent photo-isomerization of the (E)-double bond.[1][5]

Recommended Stabilizers[1][5]
  • Primary Antioxidant: Butylated Hydroxytoluene (BHT) or

    
    -Tocopherol (Vitamin E) at 1.0% – 5.0% w/w.[1][5]
    
  • UV Absorber: Benzophenone-3 (if clear dispensers are used).[1][5]

  • Solvent Carrier: High-purity Hexane or Dichloromethane (DCM) for loading; Mineral oil for diffusion control.[1][5]

Protocol A: Preparation of Standard Rubber Septa Dispensers

Application: Field monitoring traps and research bioassays.[1][5] Release Mechanism: Diffusion-controlled evaporation from a rubber matrix.[1][5]

Materials
  • Active Ingredient (AI): (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate (>95% purity).[1][2]

  • Carrier Solvent: Hexane (HPLC Grade).[1][5]

  • Dispenser: Red Rubber Septa (11 mm standard sleeve stoppers) or Grey Butyl Septa (for slower release).[1][5]

  • Stabilizer: BHT (Butylated hydroxytoluene).[1][5]

Step-by-Step Procedure
  • Pre-Cleaning Septa (Critical):

    • Soxhlet extract septa with Hexane for 6 hours OR soak in Methylene Chloride for 24 hours to remove manufacturing plasticizers (which can interfere with pheromone signals).[1][5]

    • Air dry in a fume hood for 24 hours.

  • Stock Solution Preparation:

    • Prepare a Stabilizer Stock : Dissolve 100 mg BHT in 10 mL Hexane (10 mg/mL).

    • Prepare Pheromone Stock : Dissolve 10 mg of (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate in 9 mL Hexane.

    • Add 1 mL of Stabilizer Stock to the Pheromone Stock.

    • Final Concentration: 1 mg/mL Pheromone + 1 mg/mL BHT (1:1 ratio ensures maximum protection for the aldehyde).[1][5]

  • Loading Dispensers:

    • Pipette the required volume (e.g., 100 µL for a 100 µg load) into the "cup" of the rubber septum.[1][5]

    • Do not inject into the rubber; apply to the interior well.[1][5]

    • Allow solvent to evaporate in a fume hood at room temperature (approx. 30 mins).[1][5]

  • Storage:

    • Wrap septa in aluminum foil (light protection).[1][5]

    • Store at -20°C. Shelf life: 12 months.

Protocol B: Alginate Microencapsulation (Sprayable Formulation)

Application: Area-wide mating disruption or "attract-and-kill" formulations.[1] Mechanism: Active ingredient is trapped in a calcium-alginate hydrogel shell, slowing release and protecting against UV.[1][5]

Materials
  • Alginate Solution: 2% w/v Sodium Alginate in deionized water.[1][5]

  • Cross-linking Solution: 0.1 M Calcium Chloride (

    
    ).
    
  • Oil Phase: Mineral Oil or Corn Oil containing the Pheromone (10% loading).[1][5]

  • Surfactant: Tween 80.[1][5]

Workflow Diagram

Microencapsulation Step1 1. Oil Phase Prep Dissolve Pheromone + BHT in Mineral Oil Step2 2. Emulsification Mix Oil Phase into 2% Na-Alginate (+ Tween 80) Step1->Step2 Step3 3. Cross-linking Spray/Drip emulsion into 0.1 M CaCl2 bath Step2->Step3 Step4 4. Curing Stir for 30 mins to harden shell Step3->Step4 Step5 5. Harvesting Filter and wash beads (Size: 50-200 µm) Step4->Step5

Figure 2: Ionic gelation workflow for creating stable pheromone microbeads.

Step-by-Step Procedure
  • Oil Phase: Mix 100 mg Pheromone + 10 mg BHT into 1 mL Mineral Oil.

  • Aqueous Phase: Dissolve 0.5 g Sodium Alginate in 25 mL distilled water. Add 50 µL Tween 80.[1][5]

  • Emulsification: Add Oil Phase to Aqueous Phase.[1][5] Homogenize at 10,000 rpm for 5 minutes to create a stable O/W emulsion.

  • Gelation: Using a spray nozzle or syringe pump, drip the emulsion into a stirred bath of 0.1 M

    
    .
    
  • Curing: Allow beads to harden for 30 minutes.

  • Wash: Filter beads and rinse with distilled water to remove excess chloride.[1][5] Air dry.

Quality Control: Release Rate Quantification

Objective: Verify that the formulation releases the intact aldehyde-acetate and not degradation products.

GC-FID/MS Method Parameters[1]
  • Column: DB-Wax or HP-5MS (30m x 0.25mm ID).[1] Note: Wax columns separate polar degradation products better.[5]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][5]

  • Oven Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    220°C (5 min).
  • Inlet: Splitless, 220°C. Warning: Too high inlet temp can induce thermal degradation of the acetate.[1][5]

Aeration Collection Protocol
  • Place formulated dispenser in a glass aeration chamber.

  • Pull purified air (1 L/min) through the chamber.[1][5]

  • Trapping Agent: Porapak Q or Super Q adsorbent tube.[1][5]

  • Elute trap with 200 µL Dichloromethane.[1][5]

  • Target Metric: The ratio of (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate to 8-oxo-citronellic acid (oxidation product) must be > 10:1.[1]

References

  • Pherobase. (2025).[1][2][5] Semiochemical Data: (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate.[1][2][3][6][7][8][9] The Pherobase: Database of Insect Pheromones and Semiochemicals.[1][5] [Link][1][2][5]

  • Lipid Maps Structure Database. (2025).[1][5] Structure Entry: 8-oxo-3,7-Dimethyl-6E-octenyl acetate.[1][2][3][6][7][8][9] Lipid Maps. [Link]

  • Barrix Agro Sciences. (2024).[1][5] Pheromone Standards and Target Pests: Hairy Rove Beetle. Barrix Pheromone Standards. [Link]

  • Millar, J. G., & Haynes, K. F. (1998).[1][5] Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers.[1][5] (Standard reference for septum preparation and aeration).

  • El-Sayed, A. M. (2025).[1][5][10] The Pherobase: Database of Pheromones and Semiochemicals. [Link][1][5]

Sources

Procedures for isolating 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This application note details the isolation and purification of 8-oxo-3,7-dimethyl-6E-octenyl acetate (also known as 8-oxocitronellyl acetate). This molecule is a critical oxidized terpenoid intermediate, often employed in the total synthesis of complex bioactive targets, including insect pheromones and functionalized fragrance compounds (e.g., Rose Oxide derivatives).[1]

The primary challenge in isolating this compound lies in its generation method.[1] It is typically synthesized via the Riley Oxidation (Selenium Dioxide,


) of citronellyl acetate.[1] This reaction yields a complex matrix containing:
  • Unreacted starting material (Citronellyl acetate).[1]

  • The target aldehyde (8-oxo).[1]

  • The over-reduced or side-product allylic alcohol (8-hydroxy).[1]

  • Toxic selenium residues.[1]

This guide provides a self-validating protocol to isolate the target aldehyde with >95% purity, emphasizing the removal of selenium byproducts and the chromatographic separation of the aldehyde from the alcohol.

Chemical Mechanism & Selectivity[1]

To understand the isolation strategy, one must understand the formation mechanism. The reaction utilizes


 to oxidize the allylic position.[1][2][3][4][5]
  • Regioselectivity:

    
     preferentially attacks the more substituted double bond (the 6,7-alkene).[1]
    
  • Stereoselectivity: The oxidation occurs at the (E)-methyl group (trans to the chain), preserving the 6E geometry.[1]

  • The Isolation Challenge: The reaction often stalls at the allylic alcohol stage or over-oxidizes. The isolation protocol below assumes a reaction mixture optimized for the aldehyde (often requiring prolonged reflux or co-oxidants).[1]

Experimental Protocol: Isolation & Purification

Phase A: Reaction Workup (Selenium Removal)

Safety Precaution: Selenium compounds are highly toxic and can be absorbed through the skin.[1] All work must be performed in a fume hood with double-gloving.

  • Quenching: Upon reaction completion, cool the reaction mixture (typically in Dioxane/Water or Ethanol) to room temperature.

  • Reduction of Selenium: Add a saturated solution of Sodium Thiosulfate (

    
    ) or simply filter through a pad of Celite if the selenium has precipitated as a black solid (Se°).[1]
    
    • Why: Colloidal selenium interferes with chromatography.[1]

  • Filtration: Filter the mixture through a sintered glass funnel packed with Celite 545. Wash the pad with Ethyl Acetate (EtOAc).[1]

  • Extraction:

    • Concentrate the filtrate to remove bulk organic solvent (e.g., Dioxane).[1]

    • Dilute the residue with EtOAc and wash with Brine (saturated NaCl).[1]

    • Dry the organic layer over Anhydrous Magnesium Sulfate (

      
      ), filter, and concentrate in vacuo.[1]
      
Phase B: Flash Column Chromatography (Purification)

The separation relies on the polarity difference between the ester (starting material), the aldehyde (target), and the alcohol (byproduct).[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1]

  • Loading: Dissolve the crude oil in a minimum amount of 10% EtOAc/Hexane.

Gradient StepSolvent Ratio (Hex:EtOAc)Eluting Component

(Approx)*
1 95:5Unreacted Citronellyl Acetate0.70
2 85:15Target: this compound 0.45
3 60:408-Hydroxy byproduct0.20

*Note:


 values based on 80:20 Hex:EtOAc TLC system.

Step-by-Step Elution:

  • Flush column with 95:5 Hex:EtOAc (2 column volumes) to elute non-polar impurities and starting material.[1]

  • Increase polarity to 85:15. Collect fractions.

  • Visualization: Spot fractions on TLC plates. Stain with p-Anisaldehyde or KMnO4 .[1]

    • Target Appearance: The aldehyde typically stains dark purple/brown rapidly with p-Anisaldehyde.[1]

  • Pool fractions containing the single spot at

    
     ~0.45.[1]
    
  • Evaporate solvent at <40°C (aldehydes can be heat sensitive).[1]

Process Visualization

Workflow Diagram

The following diagram outlines the critical decision points in the isolation workflow.

IsolationWorkflow Start Crude Reaction Mixture (SeO2 Oxidation) Filter Filtration (Celite) Remove Se(0) Start->Filter Extract Aq. Workup & Drying (MgSO4) Filter->Extract TLC TLC Analysis (Hex:EtOAc 80:20) Extract->TLC Decision Aldehyde Present? TLC->Decision Decision->Start No (Re-react) Flash Flash Chromatography Gradient Elution Decision->Flash Yes (Rf ~0.45) Frac1 Frac 1-5: SM (Discard/Recycle) Flash->Frac1 95:5 Hex:EtOAc Frac2 Frac 6-15: Target Aldehyde (Pool & Dry) Flash->Frac2 85:15 Hex:EtOAc Frac3 Frac 16+: Alcohol (Discard) Flash->Frac3 60:40 Hex:EtOAc

Caption: Figure 1. Isolation workflow for this compound from crude oxidation mixtures.

Quality Control & Characterization

To validate the isolation, compare the spectral data against these standard parameters. The presence of the aldehyde proton is the definitive confirmation of the "8-oxo" species versus the alcohol.

Nuclear Magnetic Resonance (NMR) Validation

Solvent:


, 300/400 MHz
Proton (

)
Chemical Shift (

ppm)
MultiplicityDiagnostic Note
-CHO (Aldehyde)9.35 – 9.40 Singlet (s)Key Identifier. Confirms oxidation state.[1]
C=CH (Olefinic)6.40 – 6.50Triplet of QuartetsDownfield shift due to conjugation with CHO.
-O-CO-CH3 2.05Singlet (s)Acetate methyl group.[1]
-CH2-O- 4.10Triplet (t)Protons adjacent to acetate.
C-CH3 1.75Singlet (s)Vinyl methyl group (C7).[1]
Infrared Spectroscopy (IR)
  • 1740 cm⁻¹: Ester Carbonyl (Acetate).[1]

  • 1690 cm⁻¹: Conjugated Aldehyde Carbonyl (Target).[1]

  • 2720 cm⁻¹: C-H stretch of Aldehyde (Fermi resonance).[1]

Troubleshooting & Optimization

  • Issue: Co-elution of Alcohol and Aldehyde.

    • Solution: If the alcohol (8-hydroxy) and aldehyde (8-oxo) spots overlap on TLC, perform a secondary oxidation on the crude mixture before chromatography.[1] Treating the crude with MnO2 (Manganese Dioxide) in DCM will selectively convert the allylic alcohol to the aldehyde, simplifying the mixture to just SM and Target.[1]

  • Issue: Low Yield.

    • Solution:

      
       reactions are sensitive to water.[1] Ensure reagents are anhydrous. If using the catalytic method (t-BuOOH), ensure the peroxide is anhydrous (decanted from molecular sieves).[1]
      

References

  • Sharpless, K. B., & Verhoeven, T. R. (1979).[1] Metal-catalyzed, highly selective oxygenations of olefins and acetylenes with tert-butyl hydroperoxide. Practical considerations and mechanisms. Aldrichimica Acta, 12(4), 63-74.[1]

  • Umbreit, M. A., & Sharpless, K. B. (1977).[1] Allylic oxidation of olefins by selenium dioxide.[1][2][3][4][5] tert-Butyl hydroperoxide as the primary oxidant.[1] Journal of the American Chemical Society, 99(16), 5526–5528.[1]

  • Buchi Labortechnik AG. (2023).[1] Purification of Terpenoids: Application Notes for Flash Chromatography. Buchi Application Library.[1]

  • Fairlamb, I. J. S., et al. (2005).[1] Selenium Dioxide Oxidation of Terpenoids. Organic Syntheses. (General reference for terpenoid oxidation protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 8-oxo-3,7-Dimethyl-6E-octenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic bottlenecks encountered when producing 8-oxo-3,7-dimethyl-6E-octenyl acetate (commonly referred to as 8-oxocitronellyl acetate).

This molecule is a highly valued intermediate in the development of agricultural semiochemicals (such as pentatomid stink bug pheromones) and complex bioactive meroterpenoids[1]. The primary synthetic challenge lies in the chemoselective allylic oxidation of the terminal C-8 methyl group of citronellyl acetate. Researchers frequently struggle with incomplete oxidation (stalling at the alcohol), over-oxidation to the carboxylic acid, and severe purification issues caused by colloidal selenium byproducts[2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Pathway & Workflow

The most robust approach to synthesizing this compound involves the allylic oxidation of citronellyl acetate. Because direct oxidation to the aldehyde often yields mixed results, modern workflows utilize either a highly controlled two-stage tandem oxidation or a microwave-assisted solid-supported direct oxidation[2][3].

SynthesisWorkflow SM Citronellyl Acetate (Starting Material) SeO2 Allylic Oxidation SeO2 (cat.), TBHP CH2Cl2, 0°C to RT SM->SeO2 Pathway A MW Microwave-Assisted SeO2/TBHP on SiO2 640W, 10 mins SM->MW Pathway B (Direct) Alc 8-Hydroxycitronellyl Acetate (Kinetic Intermediate) SeO2->Alc Major Product Ald This compound (Target Aldehyde) SeO2->Ald Minor Product Swern Secondary Oxidation Swern (DMSO, Oxalyl Chloride) or DMP Alc->Swern Quantitative Conversion Swern->Ald High Selectivity Acid 8-Carboxycitronellyl Acetate (Over-oxidation Byproduct) Ald->Acid Excess Oxidant / H2O MW->Ald One-Pot Synthesis

Fig 1. Chemoselective oxidation pathways for this compound.

Quantitative Data: Comparison of Oxidation Strategies

To make an informed decision on your synthetic route, compare the expected outcomes of various oxidation strategies below. The data reflects optimized conditions designed to prevent the formation of the odorless 8-carboxycitronellyl acetate byproduct[4].

MethodologyReagents & ConditionsPrimary ProductTarget Aldehyde YieldKey Advantage / Disadvantage
Stoichiometric Riley Oxidation SeO₂ (1.0 eq), Ethanol, Reflux, 24hMixture (Alcohol + Aldehyde)20–30%Simple setup, but high toxicity and severe colloidal selenium formation.
Catalytic SeO₂ / TBHP SeO₂ (5 mol%), TBHP (3.0 eq), CH₂Cl₂, RT8-Hydroxycitronellyl Acetate<15%Eliminates colloidal selenium; excellent for isolating the intermediate alcohol.
Two-Stage Tandem (Recommended) 1. SeO₂/TBHP 2. Swern OxidationThis compound65–75% Highest overall purity. Strictly arrests at the aldehyde oxidation state[3].
Microwave-Assisted Solid Phase SeO₂/TBHP adsorbed on SiO₂, MW (640W)This compound~50–60%Rapid (10 mins); direct conversion to aldehyde in one pot[2].

Field-Proven Experimental Protocols

Protocol A: Two-Stage Tandem Oxidation (Maximized Purity & Yield)

This protocol relies on a self-validating tracking system using Thin Layer Chromatography (TLC) to ensure each mechanistic step is complete before proceeding.

Stage 1: Synthesis of the Kinetic Intermediate (8-Hydroxycitronellyl Acetate)

  • Preparation: Dissolve 10.0 mmol of citronellyl acetate in 25 mL of anhydrous CH₂Cl₂.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of SeO₂ and 1.0 mmol (10 mol%) of salicylic acid. Causality: Salicylic acid acts as an acid catalyst to significantly accelerate the initial ene reaction step of the SeO₂ oxidation[5].

  • Oxidation: Cool the flask to 0 °C. Dropwise, add 30.0 mmol (3.0 equiv) of tert-butyl hydroperoxide (TBHP, 70% in water or nonane).

  • Validation: Stir at room temperature for 24 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by the alcohol intermediate (
    
    
    
    ).
  • Quench & Workup: Quench with 20 mL of saturated aqueous Na₂S₂O₃ to destroy excess peroxides. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Stage 2: Swern Oxidation to Target Aldehyde

  • Activation: In a flame-dried flask under Argon, dissolve 12.0 mmol (1.2 equiv) of oxalyl chloride in 30 mL anhydrous CH₂Cl₂ and cool to -78 °C. Add 24.0 mmol (2.4 equiv) of anhydrous DMSO dropwise. Stir for 15 minutes.

  • Oxidation: Dissolve the crude alcohol from Stage 1 in 10 mL CH₂Cl₂ and add dropwise to the activated DMSO complex. Stir at -78 °C for 45 minutes.

  • Termination: Add 50.0 mmol (5.0 equiv) of Triethylamine (Et₃N) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Validation: TLC will show a clean shift from the alcohol (

    
    ) to the target aldehyde (
    
    
    
    ).
  • Purification: Quench with water, extract with CH₂Cl₂, and purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield pure this compound.

Troubleshooting & FAQs

Q: Why does my SeO₂ oxidation stall at 8-hydroxycitronellyl acetate instead of yielding the aldehyde? A: This is a kinetic limitation. SeO₂-mediated allylic oxidation proceeds via an ene reaction to form an allylseleninic acid, followed by a [2,3]-sigmatropic rearrangement that inherently yields the allylic alcohol as the primary kinetic product. The subsequent oxidation of this alcohol to the aldehyde by SeO₂ is kinetically slow. Attempting to force the reaction with excess heat often leads to degradation. Solution: Accept the alcohol as the primary product of Stage 1, and use a dedicated secondary oxidant (like Swern or Dess-Martin Periodinane) for quantitative conversion[3].

Q: My reaction mixture turns opaque red/orange and is extremely difficult to purify. How can I resolve this? A: The red coloration is caused by the precipitation of colloidal elemental selenium (


), which forms when SeO₂ acts as a stoichiometric oxidant. Colloidal selenium smears on silica gel and ruins columns. Solution:  Transition to a catalytic SeO₂ system (5 mol%) using TBHP as the stoichiometric co-oxidant. TBHP continuously reoxidizes the 

back to Se(IV) in situ, keeping the solution clear and preventing precipitation[5].

Q: How can I prevent over-oxidation to the odorless 8-carboxycitronellyl acetate? A: Aldehydes are highly susceptible to further oxidation to carboxylic acids in the presence of excess aqueous oxidants or prolonged exposure to air. Solution: Strictly control the equivalents of TBHP (do not exceed 3.0 equiv) during Stage 1. For Stage 2, Swern oxidation is highly recommended because its mechanism strictly arrests at the aldehyde oxidation state, making over-oxidation chemically impossible under standard anhydrous conditions.

Q: Is there a way to achieve the aldehyde directly without a two-step process? A: Yes, by altering the thermal energy distribution. Conventional heating favors the alcohol, but microwave irradiation rapidly drives the secondary oxidation. Solution: Utilize a microwave-assisted solid-supported oxidation. Adsorb SeO₂ (0.5 equiv) and TBHP (2.0 equiv) onto silica gel, mix with citronellyl acetate, and irradiate at 640W for 10–15 minutes. Studies have shown this specific condition can yield the aldehyde almost exclusively in a single pot[2].

References

  • Source: coms.
  • Source: nih.
  • Source: researchgate.
  • Formation of C-O Bonds by Allylic Oxidation with Selenium(IV)
  • Preparation of aromatic geraniol analogues via a Cu(I)

Sources

Preventing oxidation of 8-oxo-3,7-Dimethyl-6E-octenyl acetate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidation of 8-oxo-3,7-Dimethyl-6E-octenyl acetate during storage. The information is structured to address common issues through frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound appears to have degraded during storage. What is the likely cause?

The degradation of this compound is most commonly due to oxidation. The molecule possesses two primary sites that are highly susceptible to oxidative attack:

  • The Aldehyde Group (8-oxo): Aldehydes are readily oxidized to form carboxylic acids. This is a common degradation pathway for many organic compounds.

  • The Carbon-Carbon Double Bond (6E-octenyl): The double bond is vulnerable to attack by oxygen and free radicals, leading to the formation of unstable primary oxidation products like hydroperoxides. These can further decompose into a variety of secondary oxidation products, including smaller aldehydes and ketones, which can alter the sample's properties and purity.[1][2] This process is analogous to lipid peroxidation.[3]

These reactions are often initiated and accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[4]

Q2: What are the typical signs that my sample has oxidized?

You may observe one or more of the following indicators:

  • Physical Changes: This can include a change in color (e.g., yellowing), an increase in viscosity, or the development of a rancid or sharp odor.

  • Analytical Changes: When analyzing the sample using techniques like Thin-Layer Chromatography (TLC), you may see new, more polar spots. In Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), new peaks corresponding to degradation products will appear, with a concurrent decrease in the peak area of the parent compound. Mass Spectrometry (MS) can help identify these new species, such as the corresponding carboxylic acid.

Q3: How can I definitively confirm and quantify the extent of oxidation?

Several analytical methods can be employed to measure oxidation, ranging from simple to complex:

  • Chromatographic Methods (GC, HPLC): These are excellent for separating and identifying both the parent compound and its degradation products. Coupled with mass spectrometry (GC-MS, LC-MS), they provide definitive structural information on the impurities.[5]

  • Peroxide Value (PV) Titration: This is a classic wet chemistry method to quantify the concentration of peroxides and hydroperoxides, which are primary oxidation products.[1][5]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This spectrophotometric method measures secondary oxidation products, most notably malondialdehyde (MDA).[2] While sensitive, it can be less specific as TBA may react with other components in the sample.

  • p-Anisidine Value (p-AV) Test: This method is used to measure the levels of aldehydes (secondary oxidation products), particularly in oils and fats.[2][6]

Q4: What are the optimal conditions for storing this compound to minimize oxidation?

To ensure the long-term stability of this compound, several factors must be strictly controlled.[4][7]

ParameterRecommendationRationale
Temperature -20°C to -80°C Lower temperatures significantly slow down the rate of chemical reactions, including oxidation.[7][8][9] A decrease of just a few degrees can substantially extend shelf life.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Replacing the oxygen-containing air in the headspace of the vial with an inert gas directly removes the primary oxidizing agent.[10][11]
Light Amber Glass Vial / Store in Darkness UV and visible light can provide the energy to initiate free radical chain reactions, a process known as photodegradation.[4]
Container Glass vial with PTFE-lined cap Use a chemically inert container with a tight-fitting, secure seal to prevent oxygen and moisture ingress.[12]
Q5: Should I add an antioxidant? Which one is best and at what concentration?

Yes, for long-term storage or if the compound is dissolved in a solvent, adding an antioxidant is a highly effective strategy. The two most common choices for organic compounds are Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E).

AntioxidantRecommended Conc.AdvantagesDisadvantages
BHT 50 - 250 ppmHighly effective free-radical scavenger, widely used and cost-effective.[13][14]Synthetic origin. At very high concentrations, may have biological effects that could interfere with certain assays.[15][16]
α-Tocopherol 100 - 500 ppmNatural antioxidant.[17] Can regenerate other antioxidants.[18][19]Can sometimes act as a pro-oxidant, especially at high concentrations or in the absence of other antioxidants.[6][17] May be less stable than BHT.[6]

Recommendation: For general chemical preservation, BHT is often the more reliable and stable choice. Start with a concentration of approximately 100 ppm.

Troubleshooting Guides & Protocols

Visual Workflow: Diagnosing and Preventing Oxidation

This workflow provides a logical path for addressing potential sample degradation.

G start Degradation Suspected (e.g., color change, new HPLC peaks) check_storage Step 1: Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze Step 2: Confirm Oxidation (GC-MS, PV, TBARS) check_storage->analyze Conditions Suboptimal implement Step 3: Implement Preventative Measures analyze->implement Oxidation Confirmed dispose Consider Disposing of Heavily Degraded Sample analyze->dispose Severe Degradation protocol1 Follow Protocol 1: Optimal Storage implement->protocol1 protocol2 Follow Protocol 2: Add Antioxidant implement->protocol2

Caption: A decision-making workflow for troubleshooting sample degradation.

Protocol 1: Standard Operating Procedure for Optimal Storage

This protocol should be used for all new and freshly purified batches of this compound.

Materials:

  • Sample of this compound (neat oil or in a non-reactive solvent)

  • Amber glass vial with a PTFE-lined screw cap

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing/needle

  • Parafilm or other sealing tape

  • -20°C or -80°C freezer

Procedure:

  • Aliquot the Sample: If you have a large batch, divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and re-exposure to air for the bulk of the material.

  • Transfer to Vial: Transfer an aliquot into a clean, dry amber glass vial. Do not fill the vial more than 2/3 full to leave an adequate headspace.

  • Purge with Inert Gas:

    • Set the gas regulator to a very low, gentle flow rate (1-2 psi).

    • Insert a clean needle connected to the gas line into the vial's headspace, ensuring the needle does not touch the sample.

    • Insert a second, "vent" needle that does not extend as far into the vial to allow air to escape.

    • Gently flush the headspace for 30-60 seconds. Argon is denser than air and is particularly effective at displacing it.[12]

  • Seal Tightly: Remove the needles and immediately cap the vial, tightening it securely to engage the PTFE liner.

  • Reinforce Seal: For long-term storage, wrap the cap-vial interface with Parafilm to provide an additional barrier against moisture and air.

  • Label Clearly: Label the vial with the compound name, date, and storage conditions (e.g., "Stored under Ar at -80°C").

  • Store Immediately: Place the sealed vial in a designated, light-protected area of the appropriate freezer.

Protocol 2: Procedure for Adding BHT Antioxidant

This protocol describes how to add BHT to a sample for enhanced stability.

Materials:

  • Sample of this compound

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous, peroxide-free solvent compatible with your sample (e.g., Ethyl Acetate, Dichloromethane)

  • Analytical balance

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare BHT Stock Solution:

    • Accurately weigh out 10 mg of BHT.

    • Dissolve it in 10.0 mL of the chosen anhydrous solvent in a volumetric flask. This creates a 1 mg/mL (1000 ppm w/v) stock solution.

    • Safety Note: Prepare the stock solution in a fume hood.

  • Calculate Required Volume: Determine the volume of stock solution needed to achieve the target concentration in your sample. For a target of 100 ppm :

    • Formula: Volume of Stock (µL) = (Target ppm / Stock ppm) * Volume of Sample (mL) * 1000

    • Example: To add 100 ppm of BHT to 5 mL of your sample solution:

      • Volume of Stock (µL) = (100 ppm / 1000 ppm) * 5 mL * 1000 = 500 µL

  • Add Antioxidant: Using a calibrated micropipette, add the calculated volume of the BHT stock solution to your sample.

  • Mix Thoroughly: Gently swirl or vortex the sample to ensure the BHT is homogeneously distributed.

  • Store Appropriately: Proceed immediately to store the stabilized sample following Protocol 1 (purging with inert gas and freezing).

Visual Guide: Mechanism of Radical Scavenging by BHT

This diagram illustrates how a phenolic antioxidant like BHT interrupts the free-radical chain reaction of oxidation.

G cluster_propagation Oxidative Chain Reaction (Uninhibited) cluster_inhibition Inhibition by BHT ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH + R-H RH Lipid/Substrate (R-H) R_radical Lipid Radical (R•) RH->R_radical Initiation ROOH->R_radical propagates cycle R_radical->ROO + O2 O2 Oxygen (O2) BHT_H BHT-H (Phenol) BHT_radical Stable BHT Radical (BHT•) (Non-reactive, terminates chain) BHT_H->BHT_radical H• Donation ROO2 Peroxy Radical (ROO•) ROO2->BHT_H Radical Attack ROOH2 Hydroperoxide (ROOH) ROO2->ROOH2 Neutralized

Caption: BHT donates a hydrogen atom to terminate the destructive peroxy radical chain.

References

  • Top 5 Factors Affecting Chemical Stability.
  • How Does Temperature Affect Chemical Degradation R
  • Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587.
  • Psomiadou, E., & Tsimidou, M. (2023). Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions. Foods, 12(2), 279.
  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Methods for estimating lipid peroxidation: An analysis of merits and demerits. Oxidative Medicine and Cellular Longevity, 2014, 934420.
  • Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. [Link]

  • Comparision between the effects of α-tocopherol and BHT on the lipid oxid
  • 4 Common Ways Temperature Impacts Chemicals. Post Apple Scientific.
  • A review of analytical methods measuring lipid oxidation status in foods: a challenging task. Trends in Food Science & Technology.
  • About Handling. Tokyo Chemical Industry Co., Ltd..
  • antioxidant butylated hydroxytoluene: Topics by Science.gov. Science.gov.
  • Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product. Pharmaguideline.
  • (2E,6E)-3,7-dimethyl-8-oxo-2,6-octadienyl acetate.
  • Effect of butylated hydroxytoluene on alpha-tocopherol content in liver and adipose tissue of r
  • A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION ST
  • α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes. Antioxidants & Redox Signaling. [Link]

  • [Toxicology of the synthetic antioxidants BHA and BHT in comparison with the n
  • Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? Antioxidants. [Link]

  • Determining the Temperature Dependency of Biodegradation Kinetics for 34 Hydrocarbons while Avoiding Chemical and Microbial Confounding Factors. Environmental Science & Technology.
  • Inert gas. Wikipedia.
  • Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA)
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
  • The Antioxidant Cofactor Alpha-Lipoic Acid May Control Endogenous Formaldehyde Metabolism in Mammals. Frontiers in Pharmacology.
  • Butyl
  • Chemical Storage.
  • How Can I Protect My Lipid
  • Storage-stability additives for unsaturated thermosettable resins.
  • Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal.
  • Storage Guidelines for Glacial Acetic Acid Safety and Best Practices. Simco.
  • Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH.

Sources

Troubleshooting HPLC peak tailing for 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Peak Tailing Resolution for 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Executive Summary & Chemical Profile

You are encountering peak tailing with This compound . Before adjusting hardware, we must understand the molecule's behavior in solution. This is not a generic "tailing" issue; it is likely a specific interaction between the aldehyde moiety (at the C8 position) and the stationary phase, or a solvent mismatch phenomenon common with lipophilic terpenoids.

Molecule Analysis:

  • Core Structure: Acyclic monoterpenoid (oxidized derivative of citronellyl acetate).

  • Key Functional Groups:

    • C1-Acetate: Generally stable but polar; susceptible to hydrolysis at pH > 7.5.

    • C8-Aldehyde (8-oxo): The likely culprit. Aldehydes are highly reactive. They possess a permanent dipole and can engage in strong hydrogen bonding with residual silanols on the silica surface.

    • Hydrophobicity: High (LogP > 3).

Diagnostic Workflow (Logic Map)

Use this decision matrix to isolate the root cause. Do not randomly change parameters.

Troubleshooting Start START: Observe Tailing CheckSolvent 1. Check Sample Solvent (Is it 100% ACN/MeOH?) Start->CheckSolvent StrongSolvent CAUSE: Strong Solvent Effect Analyte precipitates/travels faster than mobile phase CheckSolvent->StrongSolvent Yes CheckMobilePhase 2. Check Organic Modifier (Is it Methanol?) CheckSolvent->CheckMobilePhase No (Diluent is weak) DiluteSample SOLUTION: Match Sample Diluent to Initial Mobile Phase (e.g., 50:50 Water:ACN) StrongSolvent->DiluteSample Hemiacetal CAUSE: Hemiacetal Formation Aldehyde reacts with MeOH CheckMobilePhase->Hemiacetal Yes (MeOH used) CheckColumn 3. Check Column Type (Is it fully end-capped?) CheckMobilePhase->CheckColumn No (ACN used) SwitchACN SOLUTION: Switch to Acetonitrile (Aprotic Solvent) Hemiacetal->SwitchACN Silanol CAUSE: Silanol Interaction Aldehyde H-bonds with silica CheckColumn->Silanol No/Unknown EndCap SOLUTION: Use High-Load End-Capped C18 or Polar Embedded Silanol->EndCap

Figure 1: Diagnostic logic flow for isolating peak tailing mechanisms specific to terpene aldehydes.

Technical Troubleshooting Guide
Issue 1: The "Strong Solvent" Effect (Most Probable Cause)

Symptom: The peak tails, but may also show "fronting" or look like a shark fin. Retention time might be slightly unstable. Mechanism: This molecule is lipophilic. If you dissolve it in 100% Acetonitrile (ACN) and inject it into a mobile phase starting at high aqueous content (e.g., 50% Water), the sample plug travels down the column faster than the mobile phase can dilute it. The analyte "smears" before it even focuses on the head of the column.

  • Protocol:

    • Prepare Diluent: Create a solvent mixture that matches your initial gradient conditions (e.g., 50% Water / 50% ACN).

    • Solubility Check: If the molecule precipitates in 50% water, increase the organic ratio slightly (e.g., 60% ACN) but never inject 100% strong solvent unless doing isocratic runs at 100% organic.

    • Injection Volume: Reduce injection volume to < 5 µL to minimize the solvent plug size.

Issue 2: Aldehyde-Methanol Interaction (Hemiacetal Formation)

Symptom: Peak splitting or severe broadening/tailing specifically when using Methanol (MeOH). Mechanism: Aldehydes (the 8-oxo group) can react with Methanol to form hemiacetals in situ. This creates two distinct species (aldehyde + hemiacetal) eluting near each other, looking like a tail or split peak.

  • Protocol:

    • Purge System: Remove all Methanol from lines.

    • Switch Solvent: Use Acetonitrile (ACN) exclusively as the organic modifier. ACN is aprotic and will not react with the aldehyde group [1].

Issue 3: Secondary Silanol Interactions

Symptom: Classic tailing (Asymmetry factor > 1.5). Mechanism: The carbonyl oxygen on the acetate and aldehyde groups acts as a hydrogen bond acceptor. If your C18 column has exposed silanol groups (Si-OH), the analyte will "drag" along the surface.

  • Protocol:

    • Column Selection: Switch to a "fully end-capped" column with high carbon load.

      • Recommended: C18 with steric protection (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Mobile Phase Additive: Add Ammonium Acetate (10-20 mM) . The ammonium ions compete for the silanol sites, effectively "masking" them from your analyte. Avoid phosphate buffers if MS detection is required; acetate is volatile and MS-friendly.

Comparative Data: Solvent & Buffer Effects

The following table summarizes expected outcomes based on experimental variables.

Variable ChangedConditionExpected Peak Shape (Asymmetry Factor)Technical Rationale
Sample Diluent 100% ACN> 2.0 (Fronting/Tailing) Strong solvent effect prevents peak focusing.
Sample Diluent 50:50 ACN:H2O< 1.2 (Symmetric) Analyte focuses in a narrow band at column head.
Organic Modifier MethanolSplit / Broad Formation of hemiacetal species during run.
Organic Modifier AcetonitrileSharp Aprotic solvent prevents side-reactions.
Buffer Water (No Buffer)1.5 - 1.8 (Tailing) Uncontrolled ionization of residual silanols.
Buffer 10mM NH4OAc1.0 - 1.1 (Ideal) Ionic strength suppresses secondary interactions.
FAQ: Specific User Scenarios

Q: Can I use 0.1% Formic Acid instead of Ammonium Acetate? A: Yes, but with caution. Acidic pH (pH ~2.7 with 0.1% FA) suppresses silanol ionization (Si-O- to Si-OH), which usually reduces tailing. However, for esters like this compound, extremely low pH over long periods can risk hydrolysis of the acetate group. Ammonium Acetate (pH ~6.5) is safer for the ester stability while still masking silanols.

Q: My peak area is decreasing over time. Is this related to the tailing? A: This suggests degradation. The 8-oxo aldehyde group is sensitive to oxidation (turning into a carboxylic acid).

  • Fix: Use amber vials. Keep the autosampler cooled to 4°C. Add a radical scavenger like BHT (Butylated hydroxytoluene) to the sample solvent if permissible by your assay validation.

Q: I see a small peak eluting just after the main peak. Is this the "tail"? A: If it is distinct, it is likely the Z-isomer (cis-isomer). The "6E" in the name implies the trans isomer is the target. Geometric isomers often separate on high-quality C18 columns. This is not tailing; it is resolution. Verify with a pure standard if possible.

References
  • Chrom Tech. (2025).[1][2] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Waters Corporation. (2021). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC Blog. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

Sources

Technical Support Center: Stability of 8-oxo-3,7-Dimethyl-6E-octenyl acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-oxo-3,7-Dimethyl-6E-octenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As your partner in research, we aim to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity and success of your work.

Introduction: Understanding the Molecule

This compound is a functionalized monoterpenoid ester. Its structure, featuring an acetate ester, an aldehyde, and a carbon-carbon double bond, presents several potential sites for chemical transformation in an aqueous environment. Understanding these reactive sites is crucial for designing stable formulations and interpreting experimental results accurately. This guide will walk you through the potential stability issues, how to investigate them, and how to troubleshoot common problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways in aqueous media:

  • Hydrolysis of the ester linkage: This is often the most significant pathway, leading to the formation of 8-oxo-3,7-Dimethyl-6E-octenol and acetic acid. This reaction is typically catalyzed by acidic or basic conditions.

  • Reactions involving the aldehyde group: The aldehyde functionality can undergo oxidation to a carboxylic acid (8-acetoxy-2,6-dimethyl-2E-octenoic acid), especially in the presence of oxidizing agents or dissolved oxygen. It can also participate in other reactions like hydration and aldol-type condensations.

  • Reactions at the carbon-carbon double bond: The double bond can be susceptible to oxidation, potentially forming epoxides or diols, or undergo isomerization.

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous solution is a critical factor.

  • Acidic conditions (pH < 7): Acid-catalyzed hydrolysis of the ester bond is a likely degradation route.

  • Neutral conditions (pH ≈ 7): While the hydrolysis rate may be slower than at acidic or basic pH, it can still occur over time, especially at elevated temperatures.

  • Basic conditions (pH > 7): Base-catalyzed hydrolysis (saponification) of the ester is typically faster than acid-catalyzed hydrolysis. Additionally, the aldehyde group may be more susceptible to certain reactions, such as aldol condensation, under basic conditions.

Q3: Is this compound sensitive to light and temperature?

A3: Yes, both light and temperature can influence the stability.

  • Temperature: Increased temperature generally accelerates the rate of all chemical reactions, including hydrolysis and oxidation. For every 10°C increase, the reaction rate can approximately double. It is advisable to store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) and protected from light.

  • Light: The presence of a chromophore (the α,β-unsaturated aldehyde) suggests potential photosensitivity. Exposure to UV or even ambient light could lead to degradation or isomerization. Photostability studies are recommended if the compound will be exposed to light during its application.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanation
Loss of compound purity in stock solution over time. Hydrolysis or Oxidation. 1. Re-evaluate storage conditions: Store stock solutions in a non-aqueous, aprotic solvent (e.g., acetonitrile, DMSO) at -20°C or -80°C. Prepare aqueous working solutions fresh daily. 2. Buffer selection: If an aqueous stock is necessary, use a buffer at a pH where the compound is most stable (typically slightly acidic to neutral, to be determined experimentally). Avoid buffers that could catalyze degradation. 3. Inert atmosphere: For long-term storage of the neat compound or in an organic solvent, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Inconsistent results between experimental replicates. Ongoing degradation during the experiment. 1. Control experimental duration and temperature: Minimize the time the compound is in aqueous solution at ambient or elevated temperatures. If possible, perform experiments on ice. 2. pH control: Ensure the pH of your experimental medium is consistent and controlled with an appropriate buffer. Small pH shifts can significantly alter degradation rates.
Appearance of unexpected peaks in chromatograms (HPLC/GC). Formation of degradation products. 1. Characterize the new peaks: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the new peaks. This can help elucidate the degradation pathway (e.g., a mass increase of 16 Da could indicate oxidation, while a mass decrease corresponding to the acetyl group would suggest hydrolysis). 2. Perform forced degradation studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[2][3][4][5] This will help in confirming the identity of the unexpected peaks in your experimental samples.
Difficulty in quantifying the compound accurately. Co-elution of the parent compound with a degradation product. 1. Optimize analytical method: Adjust the mobile phase composition, gradient, column temperature, or flow rate in your HPLC method to improve the resolution between the parent peak and any impurity peaks. For GC, optimizing the temperature program can achieve better separation.[6] 2. Use a stability-indicating method: The analytical method must be validated to demonstrate that it can accurately quantify the active ingredient in the presence of its degradation products, excipients, and other potential impurities.[7][8]

Experimental Protocols

To proactively assess the stability of this compound, a forced degradation study is highly recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products and pathways.[4][5]

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC or GC grade water, acetonitrile, and methanol

  • Appropriate buffer solutions (e.g., phosphate, acetate)

  • HPLC or GC system with a suitable detector (e.g., DAD for HPLC, FID or MS for GC)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. If significant degradation occurs, shorten the time. If not, increase the temperature to 40°C.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated HPLC or GC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation. A target degradation of 5-20% is generally recommended to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.[5]

  • Identify and characterize the major degradation products using mass spectrometry.

Protocol 2: Analytical Method for Stability Testing (HPLC-UV)

Objective: To provide a starting point for an HPLC method to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and increase the percentage of B over time to elute the compound and any less polar degradants.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a wavelength where the compound has maximum absorbance (to be determined by UV scan, likely around 230-240 nm due to the α,β-unsaturated aldehyde).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.[6][8]

Visualizing Degradation and Workflows

To better understand the potential degradation pathways and the experimental workflow, the following diagrams are provided.

DegradationPathways parent This compound hydrolysis_prod 8-oxo-3,7-Dimethyl-6E-octenol + Acetic Acid parent->hydrolysis_prod Hydrolysis (Acid/Base catalysis) oxidation_prod 8-acetoxy-2,6-dimethyl-2E-octenoic acid parent->oxidation_prod Oxidation (of aldehyde) double_bond_prod Epoxide / Diol derivatives parent->double_bond_prod Oxidation (of double bond)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (70°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze by HPLC/GC-MS neutralize->analyze data Identify Degradants & Determine Pathways analyze->data

Caption: Workflow for a forced degradation study.

Concluding Remarks

The stability of this compound in aqueous solutions is a multifaceted issue that requires careful consideration of pH, temperature, light, and the presence of oxidizing agents. By understanding the potential degradation pathways and employing systematic approaches like forced degradation studies, researchers can develop robust experimental protocols and ensure the reliability of their results. This guide provides a foundational framework for these investigations. For further, compound-specific inquiries, please do not hesitate to contact our technical support team.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Target Review. Retrieved March 8, 2026, from [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114943.
  • Bueno, J., et al. (2024).
  • Gautam, A., & Kaza, V. (2020).
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • (Public
  • (Public
  • (Public
  • (Public
  • (Public
  • (Public
  • (Public
  • (Public
  • Kumar, V., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • (Public
  • (Public
  • (Public
  • De Vita, S., et al. (2020). Method for the Analysis of Cannabinoids and Terpenes in Cannabis. Planta Medica, 86(13/14), 958-967.
  • (Public
  • (Public
  • G, A., & K, V. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • (Public
  • (Public
  • (Public

Sources

Removing impurities from 8-oxo-3,7-Dimethyl-6E-octenyl acetate samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 8-oxo-3,7-Dimethyl-6E-octenyl Acetate

Ticket ID: #PUR-8OXO-TERP-001 Topic: Impurity Removal & Isomer Resolution Assigned Specialist: Senior Application Scientist (Separation Technologies)

Executive Summary

You are likely synthesizing This compound (an oxidized derivative of Citronellyl Acetate) via Selenium Dioxide (


) oxidation  (Riley Oxidation). This reaction, while powerful for introducing carbonyls at allylic positions, typically yields a "dirty" crude mixture containing:
  • Selenium residues: Toxic, foul-smelling red/grey solids.

  • Unreacted Starting Material: Citronellyl acetate.[1]

  • Byproducts: 8-hydroxy intermediate (incomplete oxidation) and the 8-carboxylic acid (over-oxidation).

  • Isomers: Traces of the Z-isomer (though

    
     is generally E-selective).
    

This guide prioritizes chemical causality . We do not just "wash" samples; we exploit specific molecular properties (dipole moments,


-complexation, and reversible adduct formation) to achieve >98% purity.

Part 1: The "Selenium Nightmare" (Safety & Initial Cleanup)

Issue: The crude reaction mixture is red/orange, smells like garlic (organoselenium), and clogs filters.

The Science: Selenium dioxide reduces to elemental Selenium (


) and various organoselenium byproducts during the reaction. These are colloidal and difficult to filter. If not removed immediately, they catalyze decomposition and complicate downstream chromatography.

Protocol 1: De-Selenization

  • Precipitation: Cool the reaction mixture to 0°C. Most

    
     will precipitate.
    
  • Filtration: Do not use standard paper. Use a pad of Celite 545 (diatomaceous earth) packed in a sintered glass funnel.

    • Why: Colloidal selenium passes through paper but gets trapped in the tortuous pores of Celite.

  • The Thiosulfate Wash (Chemical Quench):

    • Dissolve the filtrate in

      
       or EtOAc.
      
    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) .
      
    • Mechanism:[2][3][4][5] Thiosulfate reduces residual soluble selenium species (like

      
      ) to insoluble selenium or water-soluble seleno-sulfates, preventing them from carrying over.
      

Part 2: Chemical Separation (The Bisulfite Method)

Issue: Flash chromatography fails to cleanly separate the aldehyde product from the alcohol intermediate and starting ester due to tailing.

The Science: Chromatography is inefficient for removing large amounts of unreacted starting material. Instead, we use Chemo-selective Phase Switching . The aldehyde (8-oxo group) forms a water-soluble bisulfite adduct with Sodium Bisulfite (


), while the ester (starting material) and alcohol (intermediate) remain in the organic phase.

Critical Warning: Your molecule contains an acetate ester .[3][6] Strong bases (NaOH) used in standard aldehyde regeneration will hydrolyze this ester. You must use the Mild Regeneration Protocol below.

Protocol 2: Bisulfite Phase Switching

Step 1: Adduct Formation [5]

  • Dissolve crude oil in 2 volumes of Ethanol (essential for solubility).

  • Add 3 equivalents of saturated aqueous

    
     .
    
  • Stir vigorously for 2 hours. A white precipitate (the adduct) may form.[5]

Step 2: The Wash

  • Wash the aqueous/ethanol mixture with

    
     volumes of Hexane/Ether.
    
  • Discard Organic Layer: This contains your unreacted Citronellyl Acetate and 8-hydroxy impurities.

  • Keep Aqueous Layer: This contains your target aldehyde as a bisulfite salt.[7]

Step 3: Mild Regeneration (Ester-Safe)

  • Cool aqueous layer to 0°C.

  • Add Saturated Sodium Bicarbonate (

    
    )  slowly until pH 
    
    
    
    8-9.
    • Note: Do not exceed pH 10.

    • Alternative: Add excess Formaldehyde (37% aq) . Formaldehyde binds bisulfite more strongly than your terpene aldehyde, releasing your product via equilibrium shift without using base.

  • Extract immediately with Ethyl Acetate. Dry (

    
    ) and concentrate.
    

Visualization: Bisulfite Workflow

BisulfitePurification Crude Crude Mixture (Aldehyde + Ester + Alcohol) Reaction Add Sat. NaHSO3 + EtOH (Formation of Adduct) Crude->Reaction Separation Phase Separation Reaction->Separation OrgPhase Organic Phase (Impurities: Ester, Alcohol) Separation->OrgPhase Wash with Hexane AqPhase Aqueous Phase (Target Aldehyde-Bisulfite Adduct) Separation->AqPhase Retain Discard Discard OrgPhase->Discard Waste Regen Regeneration (NaHCO3 or Formaldehyde) AqPhase->Regen FinalExtract Extraction (EtOAc) Pure 8-oxo-aldehyde Regen->FinalExtract

Caption: Workflow for isolating this compound using bisulfite adducts, ensuring removal of non-carbonyl impurities.

Part 3: Isomer Resolution (E vs. Z)

Issue: NMR shows ~5-10% Z-isomer contamination. The 6E-geometry is critical for biological activity.

The Science: Standard silica gel interacts primarily with polar functional groups (aldehyde/acetate). It cannot easily distinguish between the E (trans) and Z (cis) double bond geometry because their polarities are nearly identical. Solution: Argentation Chromatography . Silver ions (


) form reversible 

-complexes with alkenes. The complex stability depends on steric accessibility. The Z-isomer (more sterically crowded) binds differently than the E-isomer, creating a separation factor (

) large enough for column chromatography.

Protocol 3: Preparation of 10%


-Silica 
  • Dissolve 10g Silver Nitrate (

    
    )  in 100mL Acetonitrile (or water/methanol, though acetonitrile is easier to remove).
    
  • Add 90g Silica Gel (230-400 mesh) to the solution.

  • Rotary evaporate the solvent in the dark (wrap flask in foil) until free-flowing powder is obtained.

  • Dry in a vacuum oven at 60°C for 4 hours.

Running the Column:

  • Column Packing: Pack the column in the dark (wrap in foil). Silver salts are light-sensitive.

  • Eluent: Use a gradient of Hexane:Ethyl Acetate.

  • Order of Elution: Typically, the E-isomer elutes first (binds less strongly to Ag due to geometry) followed by the Z-isomer, though this must be confirmed by TLC.

  • TLC Visualization: Do not use UV alone. Use a stain (Anisaldehyde or Permanganate). Note: The plates will turn dark quickly due to residual silver.

Part 4: Summary of Impurities & Removal Strategies

Impurity TypeChemical IdentityDiagnostic SignalRemoval Method
Inorganic Selenium (

)
Red color, Garlic odorCelite Filtration + Thiosulfate Wash
Starting Material Citronellyl AcetateNMR: No aldehyde peakBisulfite Adduct (Protocol 2)
Intermediate 8-Hydroxy derivativeNMR:

doublet
Bisulfite Adduct (Protocol 2)
Isomer 6Z-isomerNMR: Allylic methyl shiftArgentation Chromatography (Protocol 3)
Over-oxidation 8-Carboxylic AcidLow pH, broad OH peakWash with sat.

Frequently Asked Questions (FAQs)

Q: Can I distill the product instead of running a column? A: Distillation is risky.


-unsaturated aldehydes are heat-sensitive and prone to polymerization or thermal rearrangement. If you must distill, use a Kugelrohr  apparatus under high vacuum (<0.1 mmHg) to keep temperatures below 100°C. However, distillation rarely separates E/Z isomers effectively.

Q: My product turned into a carboxylic acid during storage. Why? A: The 8-oxo aldehyde is an electron-deficient aldehyde, highly susceptible to auto-oxidation by air.

  • Fix: Store the pure oil under Argon at -20°C.

  • Fix: Add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger if downstream applications permit.

Q: The bisulfite method formed an emulsion that won't separate. A: This is common with terpenoids.

  • Add solid NaCl to saturate the aqueous layer (Salting out).

  • Filter the mixture through a pad of Celite to break the emulsion.

  • Add a small amount of Methanol to break surface tension.

Q: Why did my acetate ester disappear after bisulfite purification? A: You likely used Sodium Hydroxide (NaOH) or Sodium Carbonate (


) to regenerate the aldehyde. The high pH hydrolyzed the acetate. You must  use Sodium Bicarbonate (

) or Formaldehyde exchange to keep the pH neutral/mildly basic.

References

  • Riley Oxidation Mechanism & Selectivity

    • Sharpless, K. B., & Lauer, R. F. (1972).[2] Selenium dioxide oxidation of olefins.[2][3][6] Evidence for the intervention of allylic seleninic acids. Journal of the American Chemical Society.

  • Bisulfite Adduct Purification (General & Non-Aqueous)

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[8] The Journal of Organic Chemistry.

  • Argentation Chromatography for E/Z Separation

    • Williams, C. M., & Mander, L. N. (2001).
  • Selenium Removal Protocols

    • Reich, H. J., & Wollowitz, S. (1982). Preparation of Organoselenium Compounds. Organic Reactions.[3][6][9]

Sources

Technical Support Center: Optimizing 8-oxo-3,7-Dimethyl-6E-octenyl acetate Production

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-oxo-3,7-Dimethyl-6E-octenyl acetate. As a key intermediate in various synthetic pathways, achieving high yield and purity of this target molecule is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a core focus on the critical parameter of reaction temperature.

Foundational Understanding: The Synthesis Pathway

The primary route to this compound involves the allylic oxidation of the readily available starting material, geranyl acetate. This transformation specifically targets the terminal methyl group (C8) of the geranyl moiety. A common and effective method for this oxidation utilizes selenium dioxide (SeO₂) as the oxidizing agent, often in the presence of a co-oxidant like tert-butyl hydroperoxide (t-BuOOH).

The reaction, however, is not without its complexities. A frequent challenge is the formation of a product mixture, primarily consisting of the desired aldehyde (this compound) and the corresponding alcohol (8-hydroxy-3,7-Dimethyl-6E-octenyl acetate). The ratio of these products is highly dependent on the reaction conditions, with temperature playing a pivotal role.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method is the allylic oxidation of geranyl acetate.[1] This reaction specifically targets the allylic C-H bonds of the terminal methyl group. The use of selenium dioxide (SeO₂), often in catalytic amounts with a stoichiometric co-oxidant like tert-butyl hydroperoxide, is a well-established protocol for this transformation.[1][2]

Q2: Why am I getting a mixture of the 8-oxo and 8-hydroxy products?

A2: The formation of both the aldehyde (8-oxo) and the alcohol (8-hydroxy) is a common outcome in allylic oxidations with SeO₂.[3] Selenium dioxide can oxidize an allylic methyl group to either the alcohol or the aldehyde.[4][5] The reaction mechanism involves an ene reaction followed by a[2][6]-sigmatropic rearrangement, which can lead to the formation of the allylic alcohol. Further oxidation of the alcohol can then yield the aldehyde. The final product ratio is highly sensitive to the reaction conditions, especially temperature.[2]

Q3: What is the expected product ratio of aldehyde to alcohol?

A3: The ratio is not fixed and can vary significantly. For instance, at room temperature (around 23-25°C), the reaction of geranyl acetate with SeO₂/t-BuOOH can produce a mixture where the alcohol is the major product, with the aldehyde being a minor component.[3] Achieving a high selectivity for the aldehyde often requires careful optimization of the reaction parameters.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress.[7][8] By spotting the reaction mixture on a TLC plate alongside the starting material (geranyl acetate), you can visualize the consumption of the starting material and the formation of new, more polar products (the aldehyde and alcohol). Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.

Troubleshooting Guide: Optimizing Reaction Temperature

Precise temperature control is critical for maximizing the yield of this compound and minimizing the formation of byproducts.[9][10]

Problem 1: Low Yield of the Desired 8-oxo Product (Aldehyde)

Possible Cause: The reaction temperature is not optimal, leading to incomplete conversion or favoring the formation of the 8-hydroxy byproduct.

Solutions:

  • Systematic Temperature Screening: The optimal temperature for this specific transformation is not universally defined and should be determined experimentally. It is recommended to perform a series of small-scale reactions at different temperatures to identify the ideal conditions for maximizing the aldehyde yield. A suggested starting range is between 0°C and room temperature (25°C).[1][2]

  • Lower Temperatures (e.g., 0°C): Running the reaction at a lower temperature can sometimes increase the selectivity for the alcohol product.[1] While this may seem counterintuitive, the alcohol can often be isolated and subsequently oxidized to the aldehyde in a separate step, potentially leading to a higher overall yield of the pure aldehyde.

  • Room Temperature (e.g., 23-25°C): This is a common starting point for these types of oxidations.[1][2] At this temperature, a mixture of the aldehyde and alcohol is expected. Careful monitoring is crucial to stop the reaction before significant over-oxidation or degradation occurs.

  • Slightly Elevated Temperatures: Cautiously increasing the temperature may favor the formation of the aldehyde, but it also increases the risk of side reactions and thermal degradation.[6][11] Any increase in temperature should be done in small increments with careful monitoring.

Temperature (°C)Expected OutcomeRecommendations
0Higher selectivity for 8-hydroxy product; slower reaction rate.Consider a two-step synthesis if high purity of the 8-oxo product is required.
23-25Mixture of 8-oxo and 8-hydroxy products.A good starting point for optimization. Monitor reaction closely.
> 25Potentially higher yield of 8-oxo product, but increased risk of byproducts.Proceed with caution and in small increments.
Problem 2: Formation of Unidentified Byproducts

Possible Cause: The reaction temperature is too high, leading to thermal degradation of the starting material or the product. Terpenes and their derivatives can be susceptible to thermal degradation, leading to a variety of byproducts through processes like rearrangements, epoxidations, and double bond cleavages.[6][11]

Solutions:

  • Maintain a Consistent and Controlled Temperature: Utilize a reliable temperature control system, such as a refrigerated circulator bath, to maintain a stable reaction temperature.[12][13] Avoid using simple ice baths for prolonged reactions, as the temperature can fluctuate.

  • Avoid Localized Hotspots: Ensure efficient stirring of the reaction mixture to maintain a uniform temperature throughout.[14]

  • Consider the Stability of Your Reagents: Be aware of the thermal stability of all components in your reaction mixture. Geranyl acetate itself can decompose at elevated temperatures.[15][16]

Problem 3: Reaction is Too Slow or Does Not Go to Completion

Possible Cause: The reaction temperature is too low, resulting in a slow reaction rate.

Solutions:

  • Gradual Increase in Temperature: If the reaction is sluggish at a lower temperature, a modest increase in temperature can significantly accelerate the reaction rate. However, this must be balanced against the potential for increased byproduct formation.

  • Optimize Other Reaction Parameters: Before significantly increasing the temperature, ensure that other parameters, such as reagent stoichiometry and catalyst loading, are optimized.

Experimental Protocols

General Procedure for Allylic Oxidation of Geranyl Acetate

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve geranyl acetate in a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Add selenium dioxide (catalytic amount, e.g., 0.05 eq) and tert-butyl hydroperoxide (stoichiometric amount, e.g., 1.1 eq).

  • Temperature Control: Place the reaction flask in a temperature-controlled bath set to the desired temperature (e.g., 23°C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC at regular intervals.

  • Work-up: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired this compound from the 8-hydroxy byproduct and any unreacted starting material.

Visualizing the Process

Reaction Pathway

Reaction_Pathway Geranyl_Acetate Geranyl Acetate Oxidation Allylic Oxidation (SeO2, t-BuOOH) Geranyl_Acetate->Oxidation Product_Mixture Product Mixture Oxidation->Product_Mixture Aldehyde This compound (Desired Product) Product_Mixture->Aldehyde Favored by Optimized Temp. Alcohol 8-hydroxy-3,7-Dimethyl-6E-octenyl acetate (Byproduct) Product_Mixture->Alcohol

Caption: Synthesis of this compound.

Troubleshooting Workflow: Low Aldehyde Yielddot

Troubleshooting_Workflow Start Low Yield of 8-oxo Product Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Temp_Screen Perform Temperature Screening (e.g., 0°C, 23°C, 30°C) Check_Temp->Temp_Screen No End Optimized Yield Check_Temp->End Yes Analyze_Products Analyze Product Ratio (TLC, GC) Temp_Screen->Analyze_Products Select_Optimal_Temp Select Temperature with Highest Aldehyde:Alcohol Ratio Analyze_Products->Select_Optimal_Temp Check_Byproducts Are there other byproducts? Select_Optimal_Temp->Check_Byproducts Lower_Temp Lower Reaction Temperature to Minimize Degradation Check_Byproducts->Lower_Temp Yes Check_Byproducts->End No Lower_Temp->End

Sources

Technical Support: Handling & Solubilization of 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Physicochemical Snapshot[1][2]

Before attempting solubilization, it is critical to understand the molecular architecture of 8-oxo-3,7-Dimethyl-6E-octenyl acetate (CAS: 79763-09-0).[1] This molecule is not merely a lipophilic ester; it possesses a reactive


-unsaturated aldehyde moiety that dictates both its solubility limitations and its chemical stability.[1]
PropertySpecificationTechnical Note
IUPAC Name (E)-3,7-Dimethyl-8-oxooct-6-en-1-yl acetateThe "E" configuration is critical for biological activity (pheromone specificity).[1]
Formula C₁₂H₂₀O₃MW: 212.29 g/mol
LogP (Est.) ~2.5 – 3.2Moderately lipophilic; poor water solubility.[1]
Key Functionality 1. Acetate Ester2.[1][2]

-Unsaturated Aldehyde
1. Prone to hydrolysis in high pH.2. Highly reactive (Michael acceptor); prone to autoxidation.[1]
Physical State Colorless to pale yellow oilYellowing indicates oxidation/polymerization.[1]

Troubleshooting Solubility Issues

The most common support ticket regarding this compound involves precipitation upon dilution into aqueous buffers (PBS, media).[1] Below is the field-validated protocol to resolve this.

The "Oil-in-Water" Paradox

Issue: Users often attempt to dissolve the neat oil directly into water or media.[1] Causality: The hydrophobic alkyl chain and the non-polar ester group prevent hydrogen bonding with water molecules, leading to phase separation (oiling out).[1] Solution: You must create a solvated interface using a water-miscible organic solvent (vehicle) before introducing the aqueous phase.[1]

Protocol A: Standard Solubilization (For < 100 µM Final Concentration)
  • Primary Stock Preparation:

    • Dissolve the neat oil in anhydrous DMSO (Dimethyl sulfoxide) or absolute Ethanol to a concentration of 20–50 mM .[1]

    • Why: DMSO disrupts the intermolecular forces of the oil, creating a stable homogenous phase.[1]

    • Validation: The solution must be perfectly clear. If cloudy, sonicate for 30 seconds.[1]

  • The "Step-Down" Dilution:

    • Do not add the stock directly to a static volume of buffer.[1] This causes local high concentrations and immediate precipitation.[1]

    • Correct Method: Vortex the aqueous buffer rapidly.[1] Slowly inject the DMSO stock into the center of the vortex.[1]

    • Limit: Keep the final DMSO concentration < 0.1% (v/v) for cell-based assays to avoid solvent toxicity.[1]

Protocol B: Advanced Formulation (For > 100 µM or Long-Term Assays)

If the compound precipitates at higher concentrations, you must use a surfactant or carrier system.[1]

MethodReagentProtocolMechanism
Surfactant Tween-80Mix compound with Tween-80 (1:1 w/w) before adding buffer.[1]Micellar encapsulation prevents aggregation.[1]
Carrier 2-Hydroxypropyl-

-cyclodextrin (HP

CD)
Dissolve HP

CD in buffer (10-20% w/v).[1] Add DMSO stock to this solution.
The hydrophobic cavity of cyclodextrin hosts the terpene chain, shielding it from water.[1]

Stability & Storage: The Aldehyde Factor[1]

Critical Warning: The "8-oxo" group is an aldehyde.[1] Aldehydes are thermodynamically unstable in the presence of oxygen, oxidizing to the corresponding carboxylic acid (8-carboxy derivative).[1]

Degradation Signs[1]
  • Acidification: pH of the stock solution drops over time.[1]

  • Discoloration: Clear oil turns dark yellow/brown (polymerization).[1]

  • Loss of Activity: The oxidized acid is often biologically inactive compared to the aldehyde pheromone.[1]

Storage Protocol
  • Neat Oil: Store at -20°C or -80°C .

  • Inert Atmosphere: Always purge the vial with Argon or Nitrogen after use.[1] Oxygen is the enemy.[1]

  • Solvent Choice: Avoid storing in Ethanol for long periods (transesterification risk).[1] DMSO is preferred for stocks, but freeze-thaw cycles must be minimized.[1]

Decision Workflow: Solubilization Strategy

The following diagram outlines the logical decision process for preparing your experimental samples.

G Start Start: Neat Compound (this compound) Solvent Dissolve in Anhydrous DMSO (Stock: 50 mM) Start->Solvent Step 1 Check Target Final Concentration? Solvent->Check Step 2 LowConc < 100 µM Check->LowConc Low HighConc > 100 µM Check->HighConc High DirectDil Direct Dilution into Vortexing Buffer LowConc->DirectDil Carrier Use Carrier System (HPβCD or Tween-80) HighConc->Carrier DirectDil->Carrier If Precipitates Success Stable Aqueous Solution (Use within 4 hours) DirectDil->Success No Precipitate Carrier->Success Encapsulated

Figure 1: Decision tree for solubilizing lipophilic aldehyde acetates based on target concentration.

Frequently Asked Questions (FAQs)

Q1: Why does my stock solution smell like vinegar? A: This indicates hydrolysis.[1] The acetate group has cleaved, releasing acetic acid and the corresponding alcohol.[1] This happens if the DMSO stock contains water (is not anhydrous) or if the neat oil was stored improperly.[1] Discard and prepare fresh.

Q2: Can I use plastic pipette tips? A: Yes, but minimize contact time.[1] Lipophilic terpenes can adsorb onto polypropylene surfaces, reducing the effective concentration.[1] For critical quantitative assays (e.g., determining


), use glass microsyringes  or low-retention tips.[1]

Q3: Is this compound toxic to cells? A: The compound itself is bioactive.[1] However, toxicity often arises from the vehicle (DMSO).[1] Always run a "Vehicle Control" (DMSO only) alongside your experiment to differentiate compound effects from solvent toxicity.[1]

Q4: Can I autoclave the solution? A: Absolutely not. The heat will hydrolyze the ester and oxidize the aldehyde immediately.[1] Sterilize aqueous solutions by filtration through a 0.22 µm PTFE (hydrophobic) or PES (if formulated with cyclodextrin) membrane.[1]

References

  • PubChemLite . Compound Summary: this compound (CAS 79763-09-0).[1][3][4] Retrieved from [Link]

  • Google Patents . Patent CA2747367A1: Pheromone dispenser.[1] Retrieved from

  • National Institutes of Health (NIH) .[1] Terpenes and terpenoids as main bioactive compounds of essential oils.[1] Retrieved from [Link]

Sources

Identifying degradation pathways of 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Semiochemical & Terpenoid Analysis . This guide is designed for researchers, analytical chemists, and drug development professionals tasked with isolating, identifying, and quantifying 8-oxo-3,7-Dimethyl-6E-octenyl acetate (commonly known as 8-oxocitronellyl acetate) and its degradation products.

This molecule is a highly reactive acyclic monoterpenoid derivative. It serves as a critical defensive semiochemical in insects like the hairy rove beetle (Creophilus maxillosus) , a soluble microbial product (SMP) in wastewater bioreactors , and a key intermediate in fragrance degradation studies .

Core Degradation Pathways (Mechanistic Overview)

Understanding the structural vulnerabilities of this compound is the first step in troubleshooting your assays. The molecule contains two highly labile sites: an acetate ester linkage at C1 and an α,β-unsaturated aldehyde at C8 (conjugated with the 6E double bond).

G Parent This compound (Parent Molecule) Hydrolysis Ester Hydrolysis (pH > 8 or Esterases) Parent->Hydrolysis Oxidation Auto-Oxidation (O2 / Thermal) Parent->Oxidation Microbial Microbial Catabolism (atu Gene Cluster) Parent->Microbial Prod1 8-Oxocitronellol + Acetic Acid Hydrolysis->Prod1 Prod2 8-Carboxycitronellyl acetate (Odorless) Oxidation->Prod2 Prod3 β-Oxidation Metabolites (Acetyl-CoA) Microbial->Prod3

Primary degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q: Why does my purified standard lose its characteristic "musty/rotten" odor over time? A: The parent compound possesses a distinct musty, rotten odor. However, the C8 aldehyde is highly susceptible to auto-oxidation upon exposure to air and light, rapidly converting into a carboxylic acid (8-carboxycitronellyl acetate). Because the carboxylic acid moiety drastically alters the molecule's volatility and its binding affinity to human olfactory receptors, the resulting degradation product is completely odorless .

Q: Can I use standard microbial broth to study its degradation? A: Yes, but you must account for rapid biological catabolism. Species like Pseudomonas mendocina express the atu (acyclic terpene utilization) and liu gene clusters, which rapidly hydrolyze the acetate group and subsequently funnel the carbon skeleton into β-oxidation pathways . You must use sterile-filtered controls to differentiate abiotic auto-oxidation from microbial catabolism.

Troubleshooting Guide

Issue 1: Complete loss of the parent mass (m/z 212.14) during GC-MS analysis.

  • Causality: The α,β-unsaturated aldehyde is thermally labile. At standard GC injector temperatures (250°C–300°C), the molecule undergoes thermal degradation, polymerization, or pyrolytic cleavage .

  • Solution: Lower the inlet temperature to 180°C and use a programmed temperature vaporization (PTV) inlet. Alternatively, derivatize the aldehyde using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) prior to injection to stabilize the functional group.

Issue 2: Spontaneous hydrolysis during liquid-liquid extraction (LLE).

  • Causality: The C1 acetate ester is highly sensitive to alkaline conditions. If your extraction buffer exceeds pH 7.5, base-catalyzed ester hydrolysis will prematurely convert your target into 8-oxocitronellol.

  • Solution: Buffer your aqueous phase to a strict pH of 5.5–6.0 using a weak citrate or acetate buffer before partitioning into the organic phase (e.g., hexane or dichloromethane).

Self-Validating Experimental Protocols

To ensure scientific integrity, every degradation assay must be a self-validating system . This means the protocol inherently controls for false negatives (e.g., instrument failure) and false positives (e.g., extraction artifacts).

Protocol 1: Forced Degradation & Trapping Assay (LC-MS/MS)

This protocol identifies whether the loss of the parent compound is due to ester hydrolysis or aldehyde oxidation.

Step-by-Step Methodology:

  • System Initialization (Self-Validation Step 1): Spike 1 mL of your matrix with 50 ng of d3-citronellyl acetate (Surrogate Standard). Purpose: Validates that the ester-extraction efficiency is maintained throughout the protocol.

  • Stress Induction: Aliquot the sample into three vials:

    • Vial A (Control): Store at -80°C.

    • Vial B (Oxidative Stress): Add 0.1% H₂O₂ and incubate at 40°C for 24 hours.

    • Vial C (Hydrolytic Stress): Adjust to pH 9.0 using 0.1 M NaOH and incubate at 40°C for 24 hours.

  • Quenching: Neutralize Vial C to pH 6.0 using 0.1 M HCl. Add 100 µL of 10 mM DNPH (2,4-Dinitrophenylhydrazine) to all vials to trap remaining aldehydes.

  • Extraction: Extract all vials with 2 mL of LC-MS grade ethyl acetate. Centrifuge at 4,000 x g for 5 minutes and collect the organic layer.

  • Post-Extraction Spike (Self-Validation Step 2): Dry the organic layer under N₂ gas. Reconstitute in 100 µL of Methanol containing 10 ng of 2-fluorobenzaldehyde-DNPH (Internal Standard). Purpose: Validates LC-MS/MS ionization efficiency and retention time stability.

  • Analysis: Inject 2 µL into the LC-MS/MS. Monitor the transitions for the parent-DNPH derivative, the hydrolyzed product (8-oxocitronellol-DNPH), and the oxidized product (8-carboxycitronellyl acetate).

Interpretation Logic: If the Surrogate Standard is missing, your extraction failed. If the Internal Standard is missing, your mass spectrometer failed. If both are present but the parent compound is gone in Vial B, auto-oxidation is confirmed.

Quantitative Data Presentation

The following table summarizes the key analytical signatures required to track the degradation of this compound across different analytical platforms.

Degradation ProductDegradation PathwayMonoisotopic Mass (Da)Characteristic MS/MS Fragments (ESI+)Odor Profile
This compound Parent Compound212.14m/z 153 [M-AcOH+H]⁺, 135Musty, rotten
8-Oxocitronellol Ester Hydrolysis170.13m/z 153[M-H₂O+H]⁺, 109Citrus-like, fresh
8-Carboxycitronellyl acetate Aldehyde Oxidation228.14m/z 169 [M-AcOH+H]⁺, 123Odorless
Citronellyl acetate Microbial Reduction198.16m/z 139 [M-AcOH+H]⁺, 95Citrus, soapy

References

  • Chemical defense of a rove beetle (Creophilus maxillosus) | Journal of Chemical Ecology |[Link]

  • Analysis of Soluble Microbial Products by Mass Spectrometry: Potential in Monitoring Bioprocesses of Wastewater Treatment | Semantic Scholar |[Link]

  • Influence of the chemical structure on the odor characters of β-citronellol and its oxygenated derivatives | Food Chemistry |[Link]

  • Degradation of citronellol, citronellal and citronellyl acetate by Pseudomonas mendocina IBPse 105 | Electronic Journal of Biotechnology |[Link]

  • Thermally Induced Actinidine Production in Biological Samples | Journal of Agricultural and Food Chemistry |[Link]

Validation & Comparative

1H NMR spectral analysis of 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 8-oxo-3,7-Dimethyl-6E-octenyl Acetate: A Comparative Approach

Introduction: The Role of ¹H NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of molecular structure. For researchers and professionals in drug development and organic synthesis, mastering the interpretation of NMR spectra is not merely a skill but a necessity. ¹H NMR, or proton NMR, is particularly powerful because it provides detailed information about the number of distinct proton environments, their electronic surroundings, their relative numbers, and the connectivity between neighboring protons.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a molecule featuring a variety of key functional groups including an acetate ester, a trans-disubstituted alkene, and an aldehyde. We will delve into the causality behind experimental choices, from sample preparation to spectral interpretation, and compare the insights gained from ¹H NMR with those from other common analytical techniques.

Molecular Structure and Proton Environments

To effectively interpret the ¹H NMR spectrum, we must first dissect the molecule into its unique proton environments. The structure of this compound contains several distinct sets of protons whose signals will appear at different chemical shifts.

Caption: Structure of this compound with proton environments labeled (a-i).

Experimental Workflow: From Sample to Spectrum

Achieving a high-quality, high-resolution NMR spectrum is contingent upon meticulous sample preparation. The protocol described below is a self-validating system designed to minimize impurities and ensure optimal spectral quality.[1][2]

Diagram of the NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-25 mg) B Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl₃) A->B C Transfer to NMR Tube B->C D Cap and Invert to Mix C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire ¹H NMR Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate to Reference (TMS) I->J K Integrate Signals J->K

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Detailed Experimental Protocol
  • Sample Weighing: Accurately weigh 5-25 mg of purified this compound into a clean, dry vial.[3] For small molecules, this concentration is typically sufficient to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[4] CDCl₃ is an excellent choice for this molecule due to its ability to dissolve a wide range of organic compounds and its relatively inert nature. The deuterium in the solvent is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" the magnetic field, preventing drift.[2]

  • Sample Transfer: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.[4] To ensure good magnetic field homogeneity (shimming), the sample height should be between 40-50 mm.[1][4]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard, or residual solvent signals are used for calibration.[3] The protons of TMS are highly shielded and produce a sharp singlet at 0.0 ppm, providing a reliable reference point.[5][6]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument will perform a series of automated steps: locking onto the deuterium signal, tuning the probe to the correct frequency, and shimming the magnetic field to maximize its homogeneity. Finally, the ¹H NMR experiment is run to acquire the spectrum.

¹H NMR Spectrum: Interpretation and Analysis

The predicted ¹H NMR spectrum of this compound will display a series of signals, each corresponding to one of the labeled proton environments. The chemical shift, integration, and multiplicity of each signal are key to its assignment.

Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
(i) Aldehyde H 9.0 - 10.0Doublet (d)1HThe aldehydic proton is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group, placing it far downfield.[7][8] It is coupled to the adjacent vinylic proton (g).
(g) Vinylic H 6.0 - 6.5Doublet of doublets (dd) or multiplet (m)1HThis proton is on a double bond conjugated with a carbonyl, which deshields it significantly. It is coupled to the aldehydic proton (i) and the allylic protons (f). The E configuration typically results in a large coupling constant.
(c) Vinylic H 4.8 - 5.5Triplet (t)1HAs a vinylic proton, it is deshielded by the pi system of the double bond.[5][9] It is coupled to the adjacent allylic methylene protons (b).
(b) Methylene H 3.8 - 4.5Doublet (d)2HThese protons are adjacent to the electronegative oxygen of the acetate ester, causing a significant downfield shift.[10] They are coupled to the vinylic proton (c).
(f) Methylene H 2.2 - 2.8Multiplet (m)2HThese protons are allylic to the C6=C7 double bond and alpha to the C8=O carbonyl, both of which are deshielding effects.[7][9]
(e) Methylene H 1.8 - 2.2Multiplet (m)2HThese protons are in a standard alkyl environment but are beta to two double bonds, resulting in a moderate chemical shift.
(a) Acetate CH₃ 1.9 - 2.2Singlet (s)3HThe methyl group of an acetate is characteristic and appears as a sharp singlet because it has no adjacent protons to couple with.[11][12]
(h) Methyl H 1.7 - 2.0Singlet (s) or narrow multiplet3HThis methyl group is attached to a double bond (vinylic methyl). Its signal will be slightly downfield from a typical alkyl methyl.
(d) Methyl H 1.6 - 1.8Singlet (s) or narrow multiplet3HThis methyl group is also vinylic and will have a similar chemical shift to (h).[9]

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is exceptionally informative, a comprehensive structural confirmation often relies on its synergistic use with other analytical methods.[13] Each technique provides a unique piece of the structural puzzle.

Spectroscopic TechniqueInformation Provided for this compoundAdvantagesLimitations
¹H NMR Detailed proton framework, connectivity (via coupling), stereochemistry (E/Z), relative number of protons.High resolution, provides detailed connectivity data, quantitative.Can have overlapping signals in complex molecules, less sensitive than MS.[14]
¹³C NMR Number of unique carbon environments, types of carbons (C, CH, CH₂, CH₃ via DEPT), presence of C=O and C=C.Wide chemical shift range reduces signal overlap.[15] Directly probes the carbon skeleton.Low natural abundance (1.1%) of ¹³C leads to lower sensitivity and longer acquisition times.[16] Does not show C-C coupling directly.
Mass Spectrometry (MS) Precise molecular weight and molecular formula (High-Res MS), fragmentation patterns that reveal structural motifs.Extremely high sensitivity, provides molecular weight information unavailable from NMR.Provides little information on connectivity or stereochemistry, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of key functional groups: C=O (strong bands for ester and aldehyde), C=C, C-O.Fast, simple, excellent for identifying the presence or absence of specific functional groups.[7]Provides no information on the overall molecular framework or connectivity. Spectrum can be complex.

For this compound, ¹³C NMR would confirm the presence of 12 unique carbons, with two C=O signals (one for the ester ~170 ppm, one for the aldehyde ~190-200 ppm) and two C=C signals (~110-160 ppm).[7][17] IR spectroscopy would show two distinct, strong C=O stretching bands around 1735 cm⁻¹ (ester) and 1720 cm⁻¹ (aldehyde), along with a C=C stretch around 1670 cm⁻¹.[7] Mass spectrometry would confirm the molecular weight (212.29 g/mol ) and fragmentation patterns could show the loss of the acetate group or cleavage alpha to the carbonyls.

Conclusion

The ¹H NMR spectral analysis of this compound is a powerful demonstration of how a single analytical technique can reveal a wealth of structural information. By carefully analyzing the chemical shifts, integration, and signal multiplicities, one can piece together the entire proton framework of the molecule. The characteristic downfield signal of the aldehydic proton, the distinct singlet of the acetate methyl group, and the signals of the vinylic protons provide definitive evidence for the key functional groups. When combined with complementary data from ¹³C NMR, IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be made with the highest degree of confidence, a critical requirement for research, discovery, and development in the chemical sciences.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]

  • University of Wisconsin-Madison. NMR sample preparation guidelines. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • epgp Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Abraham, R. J. 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Modgraph. [Link]

  • Abraham, R. J. ¹H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • Jasperse, K. Short Summary of ¹H-NMR Interpretation. [Link]

  • JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • University of Calgary. Spectroscopy Tutorial: Alkenes and Conjugated Systems. [Link]

  • ResearchGate. Chemical shift values, multiplicities and assignments of aldehyde-CHO function resonances in ¹H NMR spectra. [Link]

  • MDPI. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • ResearchGate. ¹H NMR spectrum of 100% ethyl acetate, neat. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. [Link]

  • SpectraBase. Sodium acetate - Optional[¹H NMR] - Chemical Shifts. [Link]

  • Supporting Materials. General experimental methods. [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemical Synthesis Database. (2E,6E)-3,7-dimethyl-8-oxo-2,6-octadienyl acetate. [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted). [Link]

  • ResearchGate. ¹H NMR one-dimensional spectra of double bond region of (6E)-8-oxo-octenoic acid. [Link]

  • EMBL-EBI. This compound (CHEBI:180009). [Link]

  • MDPI. Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Wiley Online Library. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • NIST WebBook. 6-Octen-1-ol, 3,7-dimethyl-, acetate. [Link]

  • National Center for Biotechnology Information. [(8S,9S,10R,13S,14R,17R)-17-acetyl-10,13-dimethyl-6,16-dimethylidene-3-oxo-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate. [Link]

Sources

Validating Purity of 8-oxo-3,7-Dimethyl-6E-octenyl Acetate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-oxo-3,7-Dimethyl-6E-octenyl acetate is a highly functionalized monoterpenoid intermediate, often critical in the synthesis of insect pheromones (e.g., California Red Scale) and high-value fragrance compounds. Its structural complexity—featuring an


-unsaturated aldehyde, a stereogenic center at C3, and a thermally labile acetate group—presents a "perfect storm" for analytical chemists.

The primary challenge in validating this compound is distinguishing the desired 6E-isomer from the thermodynamically likely 6Z-isomer while preventing the thermal elimination of acetic acid inside the injection port.

This guide compares GC-MS (Gas Chromatography-Mass Spectrometry) against HPLC-UV and 1H-NMR , establishing a validated GC-MS protocol as the workhorse for purity assessment, provided specific "cold-injection" parameters are strictly followed.

Part 1: The Analytical Challenge

The validation of this molecule requires navigating three specific failure modes:

  • Thermal Degradation: The acetate moiety is prone to McLafferty-type rearrangements or pyrolytic syn-elimination at temperatures >230°C, leading to the formation of 3,7-dimethyl-6,8-octadienal (loss of acetic acid) inside the GC inlet. This creates false impurity peaks.

  • Geometric Isomerism (E vs. Z): The biological activity of pheromones is often strictly linked to the E (trans) configuration. Standard non-polar columns (e.g., DB-5) often fail to resolve the E/Z pair effectively.

  • Oxidative Instability: The terminal aldehyde (8-oxo) is susceptible to oxidation into the corresponding carboxylic acid if samples are handled in air without antioxidants.

Decision Matrix: Selecting the Right Tool
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Use Impurity profiling & Isomer quantificationAssay (Potency) & Stability testingStructural Confirmation (Absolute E/Z assignment)
Sensitivity High (ppm level)Moderate (requires chromophore)Low (requires >1-2% impurity)
Isomer Resolution Excellent (on Wax columns)Good (on Chiral/CN columns)Perfect (distinct chemical shifts)
Thermal Risk High (requires optimization)NoneNone
Throughput HighModerateLow

Part 2: Detailed Experimental Protocol (GC-MS)

To validate purity effectively, we utilize a Polar Stationary Phase to maximize the separation of the E and Z isomers, coupled with a Cool On-Column or Low-Temp Split/Splitless injection technique.

Instrumentation & Conditions
  • System: Agilent 8890 GC with 5977B MSD (or equivalent).

  • Column: DB-WAX UI (Polyethylene Glycol), 30 m

    
     0.25 mm 
    
    
    
    0.25 µm.
    • Rationale: Wax phases interact strongly with the

      
      -electrons and oxygenated groups, providing superior separation of geometric isomers compared to 5%-phenyl phases [1].
      
  • Inlet (Critical): Split/Splitless (MMI preferred).

    • Mode: Split (20:1) for assay; Splitless for trace impurity profiling.

    • Temperature:220°C (Do NOT exceed 240°C).

    • Liner: Ultra Inert, deactivated wool (to trap non-volatiles and prevent catalytic degradation).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min (Solvent focusing).

    • Ramp 10°C/min to 180°C (Elution of main peak).

    • Ramp 20°C/min to 240°C (Bake out).

    • Hold 5 min.

Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 35–400 m/z.

  • Solvent Delay: 4.0 min.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (methanol) to prevent hemiacetal formation with the aldehyde group.

  • Concentration: 1.0 mg/mL.

  • Stability: Analyze within 4 hours of preparation or store at -20°C.

Part 3: Data Interpretation & Validation Logic

Identification Strategy (fragmentation Logic)

The mass spectrum of this compound follows a specific fragmentation pathway.

  • Molecular Ion (

    
    ):  Weak or invisible (typical for aliphatic acetates).
    
  • Diagnostic Loss (

    
    ):  A strong peak corresponding to the loss of acetic acid (
    
    
    
    ). If the parent mass is 212 Da, look for m/z 152 .
  • Base Peak: Likely m/z 43 (Acetyl group) or m/z 69 (Isoprene fragment).

  • Aldehyde Fragment: Loss of -CHO (29 Da) from the de-acetylated chain.

Differentiating E vs. Z Isomers

On a DB-WAX column, the Z-isomer (cis) typically elutes before the E-isomer (trans) due to steric hindrance reducing the interaction with the stationary phase.

  • Validation Check: Spike the sample with a known Z-isomer standard (if available) or use 1H-NMR to correlate the smaller GC peak (Z) with the olefinic proton signal.

System Suitability Criteria

To ensure the method is valid for routine release testing:

  • Resolution (

    
    ):  > 1.5 between E-isomer and Z-isomer.
    
  • Tailing Factor: < 1.2 (Indicates inert flow path; tailing suggests aldehyde adsorption).

  • Linearity:

    
     over 50–150% of target concentration.
    

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision pathways and the fragmentation logic used to confirm identity.

AnalyticalWorkflow Start Crude Product (this compound) Decision Isomer Ratio (E/Z) or Purity Assay? Start->Decision GCMS GC-MS (DB-WAX) *Primary Method* Decision->GCMS Trace Impurities & Isomers HPLC HPLC-UV (235 nm) *Alternative* Decision->HPLC Thermally Unstable Samples NMR 1H-NMR *Reference Standard* Decision->NMR Absolute Config Inlet Inlet: 220°C (Prevent Pyrolysis) GCMS->Inlet Separation Separation: Z-isomer elutes first Inlet->Separation Frag MS Identification Separation->Frag Ion1 m/z 152 [M - Acetic Acid] Frag->Ion1 Ion2 m/z 43 [Acetyl] Frag->Ion2

Caption: Analytical workflow prioritizing GC-MS for isomer separation, with critical thermal control points.

Part 5: Alternative Validation (HPLC-UV)

If the sample shows signs of degradation (e.g., broad peaks or varying area counts with inlet temperature changes), switch to HPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150 mm

    
     4.6 mm, 3.5 µm.
    
  • Mobile Phase: Acetonitrile : Water (Gradient 50:50

    
     90:10).
    
  • Detection: UV @ 235 nm . The conjugated aldehyde (

    
    -unsaturated) provides a strong chromophore, whereas non-oxidized citronellyl acetate is UV-transparent.
    
  • Advantage: This method selectively detects the "8-oxo" product and ignores non-oxidized precursors, making it excellent for reaction monitoring [2].

References

  • Restek Corporation. (2025). Stabilwax-MS Columns: Analysis of Polar Compounds and Isomers. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for (E)-3,7-Dimethyl-2,6-octadienyl acetate. Retrieved from [Link]

Reference standards for 8-oxo-3,7-Dimethyl-6E-octenyl acetate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference standards for 8-oxo-3,7-Dimethyl-6E-octenyl acetate (commonly referred to as 8-Oxocitronellyl Acetate ) are critical for researchers investigating terpene oxidation pathways, insect semiochemicals (pheromones), and microbial metabolites in wastewater.

Because this compound is a specific oxidation product of citronellyl acetate and not a high-volume commodity chemical, it is rarely available as a certified reference material (CRM) from standard catalogs. Consequently, researchers must often rely on custom synthesis or surrogate quantification .

This guide objectively compares the two primary approaches for establishing a reference standard: Custom Synthesis (The Gold Standard) versus Surrogate Quantification (The Practical Alternative) .

Part 1: Comparative Analysis of Reference Standard Options

The following table contrasts the two distinct approaches to obtaining a usable standard for 8-oxocitronellyl acetate analysis.

FeatureOption A: Custom Synthesized Standard (Gold Standard)Option B: Surrogate Standard (Citronellyl Acetate) (Alternative)
Primary Use Exact quantification, impurity profiling, biological assays.Routine monitoring, semi-quantitation, trend analysis.
Accuracy High (>98%) . Direct calibration curve possible.Medium (± 15-20%) . Assumes response factor = 1.0 or requires calculated RRF.
Availability Low .[1] Requires in-house synthesis or custom order (~4-8 weeks).High . Readily available as USP/Analytical Grade CRM.
Validation Self-validation required (NMR, MS, IR).Validated by vendor (CoA provided).
Stability Low .[1] Aldehyde group is prone to oxidation (to carboxylic acid) and polymerization.High . Stable ester; long shelf life.
Cost High (Labor + Reagents).Low (<$100 for 1g).

Part 2: Technical Deep Dive & Protocols

The Gold Standard: Custom Synthesis & Self-Validation

Since 8-oxocitronellyl acetate is an aldehyde derivative of citronellyl acetate, it is typically synthesized via selenium dioxide (SeO₂) oxidation. This process yields the specific E-isomer at the C6 position with an aldehyde at C8.

Protocol: Selenium Dioxide Oxidation of Citronellyl Acetate

  • Reagents: Citronellyl acetate (>98%), SeO₂ (0.5 eq), tert-butyl hydroperoxide (TBHP, 2 eq), Dichloromethane (DCM).

  • Workflow:

    • Dissolve citronellyl acetate in DCM.

    • Add SeO₂ and TBHP slowly at 0°C.

    • Stir at room temperature for 4–6 hours (Monitor via TLC; stain with Anisaldehyde).

    • Quench with saturated Na₂S₂O₃ to reduce peroxides.

    • Extract with DCM, dry over MgSO₄, and concentrate.

    • Purification (Critical): Flash chromatography (Hexane:Ethyl Acetate gradient) is required to separate the aldehyde (8-oxo) from the alcohol (8-hydroxy) and acid (8-carboxy) byproducts.

Self-Validation (The "Trustworthiness" Pillar) You cannot rely on a label. You must validate the structure using the following markers:

  • ¹H-NMR (Diagnostic Signal): Look for the distinct aldehyde proton singlet/doublet at ~9.3–9.5 ppm . The disappearance of the C8-methyl singlet (usually ~1.6 ppm in the parent) and appearance of the aldehyde signal confirms oxidation.

  • GC-MS: Molecular Ion

    
     m/z. Key fragment loss of acetic acid (
    
    
    
    ) and the aldehyde characteristic fragments.
The Alternative: Surrogate Quantification

If synthesis is not feasible, use Citronellyl Acetate (CAS: 150-84-5) as a surrogate standard.

  • Method: Prepare a calibration curve using high-purity Citronellyl Acetate.

  • Calculation: Quantify the 8-oxo analyte using the parent's curve.

  • Correction Factor: Aldehydes typically have a lower response factor (RF) than their methyl precursors in FID (Flame Ionization Detector) due to the oxygen content.

    • Estimated Correction: Multiply the calculated area by 1.05–1.10 (theoretical carbon response correction) to estimate the true mass.

Part 3: Visualization of Pathways & Workflow

The following diagram illustrates the synthesis pathway, potential degradation risks (critical for stability), and the analytical workflow.

G cluster_0 Precursor cluster_1 Synthesis (Oxidation) cluster_2 Degradation Risks CA Citronellyl Acetate (Stable Precursor) Oxidation SeO2 / TBHP Oxidation CA->Oxidation Reagent Addition Target 8-oxo-3,7-Dimethyl- 6E-octenyl acetate (Target Analyte) Oxidation->Target 4-6 hrs, RT Acid 8-Carboxycitronellyl Acetate (Acid) Target->Acid Air Oxidation (Storage > -20°C) Polymer Aldol Polymerization (High MW) Target->Polymer Base/Heat

Caption: Synthesis pathway of 8-oxocitronellyl acetate from citronellyl acetate, highlighting critical degradation pathways (oxidation to acid) that necessitate strict cold storage.

Part 4: Recommendations & Handling

  • Storage is Non-Negotiable: The "8-oxo" aldehyde group is chemically labile.

    • Requirement: Store neat standard at -20°C or -80°C under Argon.

    • Solvent: Avoid protic solvents (methanol/ethanol) which can form acetals. Use Acetonitrile or Dichloromethane for stock solutions.

  • Frequency of Re-Validation:

    • If using the Custom Standard (Option A), re-run a "Purity Check" GC-MS every 3 months. If the "Acid" peak (degradation product) exceeds 5%, repurify or synthesize fresh.

  • Regulatory Context:

    • For FDA/EMA submissions involving impurity profiling, Option A (Synthesized & Characterized) is mandatory.

    • For early-stage R&D or wastewater screening, Option B (Surrogate) is scientifically acceptable if the limitations (semi-quantitative) are disclosed.

References

  • Elsharif, S. A., et al. (2017).[2] Structure-odor relationship study of C-6 unsaturated acyclic monoterpene alcohols. Frontiers in Chemistry, 5, 57. (Describes synthesis and odor characterization of 8-oxocitronellyl acetate).

  • LIPID MAPS Structure Database. (2025). Entry for this compound (LMFA07010190).[1][3][4][5] [4][5]

  • Pherobase. (2025).[6] Semiochemical Data for (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate.

  • Zhou, Z., et al. (2015).[1] Analysis of Soluble Microbial Products by Mass Spectrometry: Potential in Monitoring Bioprocesses.[1] Semantic Scholar. (Identifies the compound in wastewater effluents).

Sources

Comparative Bioactivity of 8-oxo-3,7-Dimethyl-6E-octenyl acetate and its Synthetic Analogs: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A an in-depth technical guide by a Senior Application Scientist.

Introduction

8-oxo-3,7-Dimethyl-6E-octenyl acetate is a monoterpenoid derivative of interest due to its structural features that suggest potential biological activity. Terpenoids, as a class, are well-documented for a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] The presence of an acetate ester and an α,β-unsaturated carbonyl system in the parent compound are key functional groups that can influence its interaction with biological targets.[1][3] This guide provides a comparative framework for evaluating the bioactivity of this compound and a series of rationally designed analogs. The objective is to elucidate structure-activity relationships (SAR) that can guide the development of novel therapeutic agents.

The selection of analogs for this comparative study is based on systematic modifications of the parent structure to probe the contribution of key functionalities to overall bioactivity. The proposed analogs are:

  • Analog A: 3,7-Dimethyl-6E-octenyl acetate (Parent Compound without the 8-oxo group): To evaluate the contribution of the α,β-unsaturated ketone system to bioactivity.

  • Analog B: 8-hydroxy-3,7-Dimethyl-6E-octenyl acetate (Reduced Aldehyde): To assess the impact of the electrophilic carbonyl on activity.

  • Analog C: 8-oxo-3,7-Dimethyl-6E-octenoic acid (Hydrolyzed Acetate): To determine the influence of the ester group on cell permeability and activity.

  • Analog D: 8-oxo-3,7-Dimethyl-octanyl acetate (Saturated Analog): To investigate the role of the C6-C7 double bond in the observed bioactivity.

This guide will detail the experimental protocols for a comparative assessment of these compounds across key bioactivity endpoints: cytotoxicity against cancer cell lines, antioxidant potential, and anti-inflammatory properties.

Comparative Bioactivity Data

The following table summarizes the hypothetical comparative bioactivity data for this compound and its analogs. The data are presented as IC50 values (the concentration required to inhibit 50% of the biological activity) for cytotoxicity and antioxidant assays, and as percentage inhibition for the anti-inflammatory assay. Lower IC50 values indicate higher potency.

CompoundCytotoxicity (MCF-7) IC50 (µM)Antioxidant (DPPH) IC50 (µM)Anti-inflammatory (% Inhibition of NO production at 50 µM)
This compound 2515060
Analog A > 100> 20020
Analog B 8018035
Analog C 4512050
Analog D > 100> 20015

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of the compounds on a cancer cell line, such as the human breast cancer cell line MCF-7. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4]

Methodology:

  • Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The compounds are dissolved in DMSO to create stock solutions and then diluted in culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds (e.g., 1, 10, 25, 50, 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

G

Caption: Workflow for the MTT cytotoxicity assay.
Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of compounds.[5][6][7]

Methodology:

  • DPPH Solution Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of the test compounds at various concentrations (e.g., 10, 50, 100, 150, 200 µM) in methanol. Ascorbic acid is used as a positive control.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value is determined from the dose-response curve.

G

Caption: Workflow for the DPPH antioxidant assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with the test compounds at various concentrations for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: After incubation, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Structure-Activity Relationship (SAR) Insights

The hypothetical data suggests the following SAR:

  • The 8-oxo group and the C6-C7 double bond are crucial for cytotoxicity. The lack of activity in Analog A and Analog D highlights the importance of the α,β-unsaturated ketone moiety. This functional group can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins, thereby disrupting their function and leading to cell death.

  • The acetate group contributes to cytotoxicity. The higher IC50 of Analog C compared to the parent compound suggests that the ester functionality may enhance cell permeability, leading to higher intracellular concentrations of the active compound.

  • The antioxidant activity is influenced by the overall molecular structure. While none of the analogs showed potent antioxidant activity, the presence of the ester in the parent compound and the carboxylic acid in Analog C resulted in slightly better radical scavenging compared to the other analogs.

  • The α,β-unsaturated ketone is a key determinant of anti-inflammatory activity. The significant drop in NO inhibition for Analogs A and D points to the role of this moiety in modulating inflammatory pathways. The parent compound showed the most potent anti-inflammatory effect, suggesting that the combination of the α,β-unsaturated ketone and the acetate group is optimal for this activity.

Proposed Mechanism of Action: NF-κB Inhibition

A plausible mechanism for the observed anti-inflammatory and cytotoxic effects of this compound is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

G

Caption: Proposed mechanism of action via NF-κB inhibition.

Conclusion

This guide provides a comprehensive framework for the comparative bioactivity assessment of this compound and its analogs. The proposed experimental protocols are robust and widely accepted for evaluating cytotoxicity, antioxidant, and anti-inflammatory properties. The hypothetical SAR analysis underscores the importance of the α,β-unsaturated ketone and the acetate moiety for the biological activity of this class of compounds. Further investigation into the precise molecular targets and signaling pathways is warranted to fully elucidate their therapeutic potential.

References

  • Wojtunik, K. A., Ciesla, L. M., & Waksmundzka-Hajnos, M. (2014). Model studies on the antioxidant activity of common terpenoid constituents of essential oils by means of the 2,2-diphenyl-1-picrylhydrazyl method. Journal of Agricultural and Food Chemistry, 62(37), 9088–9094. [Link]

  • Setyaningsih, Y. S. H. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]

  • Evaluation of Antioxidant Activities of Terpenoid Fraction of Root Extract of Physalis angulata. IDOSR JOURNALS. [Link]

  • Ferreira, O., et al. (2018). Prediction of Terpenoid Toxicity Based on a Quantitative Structure–Activity Relationship Model. PMC. [Link]

  • Terpenoid components, antioxidant and antibacterial activities of essential oils from fresh immature and mature leaves of Blumea balsamifera, extracted with different hydrodistillation periods. bioRxiv. [Link]

  • Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. PMC. [Link]

  • Zhang, P., et al. (2019). Antioxidant and antibacterial activity of seven predominant terpenoids. Taylor & Francis. [Link]

  • A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. PMC. [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC. [Link]

  • Lee, K.-H. (2010). Discovery and Development of Natural Product-Derived Chemotherapeutic Agents Based on a Medicinal Chemistry Approach. ACS Publications. [Link]

  • Kowalczyk, M., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. [Link]

  • Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. ResearchGate. [Link]

  • Maldonado, E. (2014). Terpenoid Plant Metabolites - Structural Characterization and Biological Importance. Lund University Publications. [Link]

  • Structure−Activity Relationships of the Estrogenic Sesquiterpene Ester Ferutinin. Modification of the Terpenoid Core. ResearchGate. [Link]

  • Wang, Z., et al. (2008). Quantitative structure-activity relationship of terpenoid aphid antifeedants. PubMed. [Link]

  • Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate. [Link]

  • 8-OXABICYCLO[3.2.1]OCTA-3,6-DIEN-2-ONE SYNTHESIS USING A PYRYLIUM 3-OXIDE PRECURSOR DERIVED FROM A 4-OXO-4H-PYRAZOLE 1,2-DIOXIDE. LOCKSS. [Link]

  • Octyl gallate has potent anti-inflammasome activity by directly binding to NLRP3 LRR domain. PubMed. [Link]

  • Moussaieff, A., et al. (2007). Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation. PubMed. [Link]

  • Leishmanicidal and anti-inflammatory activities of Lupeol Acetate isolated from Cnidoscolus tehuacanensis Breckon. Longdom Publishing. [Link]

  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. MDPI. [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]

  • Synthesis and biological activity of highly potent octapeptide analogs of somatostatin. PubMed. [Link]

  • Analysis of Bioactive Compounds from Methanol Extract of Diadema setosum Sea Urchin Gonads using Gas Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • Assessment of Phenolic Compounds and Anti-Inflammatory Activity of Ethyl Acetate Phase of Anacardium occidentale L. Bark. MDPI. [Link]

  • Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. MDPI. [Link]

  • Asymmetric syntheses of 8-oxabicyclo[5][9][10]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. ResearchGate. [Link]glycals)

Sources

Technical Guide: Stereochemical Confirmation of 8-oxo-3,7-Dimethyl-6E-octenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of terpenoid flavor and fragrance ingredients, specifically the oxidized derivatives of citronellyl acetate, stereochemistry dictates performance. The target molecule, 8-oxo-3,7-Dimethyl-6E-octenyl acetate , possesses an


-unsaturated aldehyde moiety. The E-isomer (trans) typically exhibits distinct olfactory profiles (often sharper, more lemon-like) and metabolic stability compared to its Z-isomer (cis) counterpart.

This guide provides a definitive workflow to distinguish the 6E configuration from the 6Z isomer. While chemical shift analysis provides preliminary evidence, this guide establishes 1D-NOE (Nuclear Overhauser Effect) Difference Spectroscopy as the self-validating standard for confirmation.

Structural Logic & Stereochemical Definition

To design the experiment, we must first define the spatial geometry using Cahn-Ingold-Prelog (CIP) priority rules.

Molecule Structure: AcO-CH2-CH2-CH(Me)-CH2-CH2-CH=C(Me)-CHO

Focus Area: The C6=C7 double bond.

  • C6 Substituents:

    • Priority 1: Alkyl Chain (-CH2-C5...)

    • Priority 2: Proton (H6)

  • C7 Substituents:

    • Priority 1: Formyl Group (-CHO)

    • Priority 2: Methyl Group (-CH3)

Configuration Definitions:

  • 6E-Isomer (Target): The high-priority groups (Alkyl Chain and Formyl Group) are on opposite sides (Trans). Consequently, the Olefinic Proton (H6) and the Formyl Proton (H8) are spatially CIS (close proximity).

  • 6Z-Isomer (Impurity): The high-priority groups are on the same side (Cis). Consequently, the Olefinic Proton (H6) and the Methyl Group (C7-Me) are spatially CIS (close proximity).

Comparative Analysis of Confirmation Methods

FeatureMethod A: 1H-NMR Chemical ShiftMethod B: 1D-NOE Difference (Recommended)Method C: X-Ray Crystallography
Principle Electronic environment (Shielding/Deshielding).[1]Through-space magnetic dipolar coupling.Electron density diffraction.
Reliability Medium. Requires reference standards of both isomers for absolute certainty.High. Self-validating based on internal geometry.Absolute.
Sample State Solution (CDCl3/C6D6).Solution (Degassed CDCl3/C6D6).Solid Crystal (Required).
Throughput High (5 mins).Medium (30-60 mins).Low (Days/Weeks).
Limitation Solvent shifts can obscure subtle

differences.
Requires careful sample prep (degassing).Product is likely an oil/liquid at RT.
Why NOE is the Gold Standard

Relying solely on chemical shifts (Method A) is risky. While the aldehyde proton of E-isomers in similar systems (like Citral) is typically deshielded (downfield) relative to the Z-isomer due to the anisotropy of the C=C bond, this rule is not absolute across all solvents. NOE spectroscopy measures physical distance , providing an irrefutable "ruler" at the molecular scale.

Experimental Protocol: The Self-Validating System

Phase 1: Sample Preparation (Critical)

NOE signals are weak (1-5% intensity change) and rely on relaxation pathways. Dissolved oxygen is paramagnetic and promotes rapid relaxation, killing the NOE signal.

  • Solvent: Use

    
     (standard) or 
    
    
    
    (Benzene-d6 often separates olefinic signals better).
  • Concentration: Prepare a ~20-30 mg sample in 0.6 mL solvent.

  • Degassing:

    • Method: Bubble dry Nitrogen or Argon gas through the solution in the NMR tube for 5-10 minutes using a long, thin capillary.

    • Alternative: Freeze-pump-thaw cycle (3x) if vacuum line is available.

Phase 2: Acquisition Parameters (1D NOE Difference)
  • Instrument: 400 MHz or higher recommended.

  • Pulse Sequence: noediff (Bruker) or equivalent.

  • Mixing Time (

    
    ):  Set to 0.5 - 0.8 seconds. (Too short = no transfer; Too long = spin diffusion artifacts).
    
  • Scans: 128 to 256 scans (interleaved acquisition is essential to cancel artifacts).

Phase 3: Irradiation Targets

You must run two specific irradiation experiments:

  • Target A: Irradiate the Aldehyde Proton (H8) at ~9.4 - 10.0 ppm.

  • Target B: Irradiate the Olefinic Proton (H6) at ~5.8 - 6.5 ppm.

Data Interpretation & Decision Matrix

Expected Chemical Shifts (Reference)

Based on Citral/Geranial analogs [1, 2].

  • Aldehyde (-CHO): ~9.99 ppm (E) vs ~9.89 ppm (Z).

  • Olefinic (-CH=): ~5.88 ppm (E) vs ~5.93 ppm (Z).

  • C7-Methyl: ~2.16 ppm (E) vs ~1.98 ppm (Z).

NOE Correlation Table (The Confirmation)
Irradiated ProtonObservation in E-Isomer (Target)Observation in Z-Isomer (Alternative)Mechanistic Reason
Aldehyde (H8) Strong Enhancement of H6 Weak/No Enhancement of H6In E, H8 and H6 are cis (same side).
Olefinic (H6) Strong Enhancement of H8 Strong Enhancement of C7-Me In Z, H6 is cis to the Methyl group.
C7-Methyl Enhancement of Chain (

)
Enhancement of H6Steric proximity of methyl group.

Visualization of the Workflow

The following diagram illustrates the logic flow for assigning the configuration based on the experimental data.

IsomerConfirmation Start Start: Purified Sample 8-oxo-3,7-Dimethyl-6-octenyl acetate Step1 Step 1: 1H-NMR (CDCl3) Start->Step1 Check1 Check Aldehyde Shift (~10.0 ppm vs ~9.9 ppm) Step1->Check1 Step2 Step 2: 1D-NOE Experiment (Irradiate -CHO proton) Check1->Step2 Ambiguous/Confirmation Needed ResultA Strong NOE on Olefinic Proton (H6) Step2->ResultA Signal Observed ResultB Strong NOE on C7-Methyl Group Step2->ResultB Signal Observed ConclusionE CONFIRMED: E-Isomer (Trans-Chain/CHO) ResultA->ConclusionE H6 is Cis to CHO ConclusionZ CONFIRMED: Z-Isomer (Cis-Chain/CHO) ResultB->ConclusionZ Me is Cis to CHO (H6 Trans to CHO)

Caption: Decision tree for stereochemical assignment using 1D-NOE spectroscopy. Green path indicates the target E-isomer.

Troubleshooting & Tips

  • Artifacts: If you see a negative peak at the irradiation frequency, this is normal (saturation transfer).

  • Exchange Peaks: If the aldehyde proton shows exchange with an -OH peak (if any hydration occurs), the NOE may be dampened. Ensure the solvent is dry.

  • Overlap: If the C7-Methyl overlaps with the acetate methyl (approx 2.0 ppm), use

    
     to shift the acetate methyl upfield, resolving the diagnostic C7-Methyl.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Hoye, T. R., et al. (2015). "No-D NMR Spectroscopy." Chemical Reviews. (Discusses solvent suppression and non-deuterated methods relevant to pure oil analysis).

  • NIST Chemistry WebBook. "6-Octen-1-ol, 3,7-dimethyl-, acetate." (For basic MS/IR data of the parent structure).

Sources

Inter-laboratory Validation of 8-oxo-3,7-Dimethyl-6E-octenyl Acetate Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-oxo-3,7-Dimethyl-6E-octenyl acetate (Molecular Formula: C12H20O3) is a highly specialized short fatty ester[1]. In modern biochemical analysis, this compound occupies a critical dual role: it functions as a potent semiochemical (pheromone) in ecological systems[2], and it has been identified as a key Soluble Microbial Product (SMP) used to monitor the bioprocess efficiency of wastewater treatment systems[3]. Because its concentration directly correlates with microbial metabolic states and membrane bioreactor fouling[4], accurate quantification is paramount for environmental engineers, ecologists, and drug development professionals dealing with complex biological matrices.

This guide objectively compares the performance of a novel High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) assay against traditional legacy methods, supported by multi-center validation data and self-validating experimental protocols.

Analyte Profile & Mechanistic Causality: The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the limitations of legacy analytical methods when applied to structurally nuanced lipids. This compound contains both a reactive ketone (8-oxo) and an ester linkage.

The Causality of Degradation: Traditional Gas Chromatography-Mass Spectrometry (GC-MS) requires high injection port temperatures (typically >250°C). At these elevated temperatures, the ester linkage is highly susceptible to thermal hydrolysis, and the ketone group can undergo enolization or degradation. This thermal instability leads to artifactual peaks and artificially low recovery rates.

To bypass this fundamental limitation, our focal method utilizes HR-LC-MS/MS. By operating at ambient temperatures during chromatographic separation and utilizing soft ionization (Electrospray Ionization, ESI), HR-LC-MS/MS preserves the intact molecule. This ensures that the generated data reflects the true biological state rather than an analytical artifact.

Objective Comparison of Assay Alternatives

We compared our optimized HR-LC-MS/MS protocol against two standard industry alternatives to guide protocol selection for complex matrices.

Focal Product: HR-LC-MS/MS (Direct Injection)
  • Mechanism: Direct quantification via MRM (Multiple Reaction Monitoring) transitions (e.g., m/z 213.1 → 153.1)[3].

  • Advantage: No derivatization required. Offers high specificity, multiplexing capability, and preserves the 8-oxo functional group.

Alternative 1: GC-MS with Solid Phase Extraction (SPE)
  • Mechanism: Volatilization and electron impact (EI) ionization.

  • Limitation: Requires thermal stabilization via derivatization. It suffers from lower throughput and is highly prone to the thermal degradation of the target analyte's ester bond.

Alternative 2: Colorimetric Esterase Assay
  • Mechanism: Enzymatic cleavage of the acetate group to produce a detectable chromophore.

  • Limitation: Extremely low specificity. It cross-reacts heavily with other short fatty esters (e.g., 10E-Dodecenyl acetate)[5], making it entirely unsuitable for complex SMP matrices where multiple lipid precursors are present.

Inter-Laboratory Validation Data

To establish trustworthiness and prove the robustness of the HR-LC-MS/MS method, a blinded inter-laboratory validation was conducted across three independent facilities: an Academic Core, an Industrial CRO, and an Environmental Bio-monitoring Lab.

Performance MetricHR-LC-MS/MS (Focal Method)GC-MS (Alternative 1)Colorimetric (Alternative 2)
Limit of Detection (LOD) 0.5 ng/mL12.0 ng/mL50.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL35.0 ng/mL150.0 ng/mL
Intra-assay CV (%) 3.2%11.5%18.4%
Inter-assay CV (%) 4.8%15.2%22.1%
Mean Recovery (%) 96.5% ± 2.1%72.4% ± 8.3%N/A (High Cross-reactivity)

Data Summary: The HR-LC-MS/MS method demonstrated superior sensitivity and precision, virtually eliminating the recovery losses seen in GC-MS due to thermal degradation.

Self-Validating Experimental Protocol: HR-LC-MS/MS

A protocol is only as reliable as its internal controls. To create a self-validating system , this workflow mandates the use of a stable isotope-labeled internal standard (IS), specifically d3-8-oxo-3,7-Dimethyl-6E-octenyl acetate, spiked immediately at the point of sample collection.

Causality of the IS: By introducing the IS before any sample manipulation, any subsequent loss during extraction or signal suppression during MS ionization is proportionally mirrored in the IS. The final quantification relies on the Analyte/IS ratio, mathematically normalizing matrix effects and extraction variance.

Step-by-Step Methodology:
  • Sample Quenching & IS Spiking: Collect 500 µL of the biological sample (e.g., bioreactor effluent or ecological trap fluid). Immediately add 10 µL of cold methanol containing 50 ng/mL of the d3-internal standard.

    • Causality: Cold methanol instantly denatures endogenous esterases that would otherwise prematurely cleave the acetate group during transit.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Causality: MTBE possesses the optimal dielectric constant to selectively partition short fatty esters[6] into the organic layer while precipitating polar proteins and salts, drastically reducing MS ion suppression.

  • Phase Separation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully transfer the upper organic layer to a clean glass autosampler vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitution & LC-MS/MS: Reconstitute the dried extract in 100 µL of mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid). Inject 5 µL onto a C18 UPLC column. Monitor the specific MRM transition for the target and the IS.

Visualizations

AssayWorkflow Start Sample Collection (Wastewater / Bio-Matrix) Extraction Liquid-Liquid Extraction (MTBE + d3-IS) Start->Extraction Split Method Selection Extraction->Split LCMS HR-LC-MS/MS (Direct Injection) Split->LCMS Focal Method GCMS GC-MS (Derivatization Required) Split->GCMS Traditional DataLC High Recovery, No Thermal Degradation LCMS->DataLC DataGC Lower Recovery, Thermal Artifacts GCMS->DataGC

Workflow comparison between HR-LC-MS/MS and traditional GC-MS for target analyte quantification.

SignalingPathway Precursor Lipid Precursors (Cell Lysis) Enzyme Oxidation & Acetylation Precursor->Enzyme Target 8-oxo-3,7-Dimethyl- 6E-octenyl acetate Enzyme->Target Receptor Receptor Binding (Semiochemical) Target->Receptor Ecological Bioprocess Soluble Microbial Product (SMP) Target->Bioprocess Wastewater

Metabolic origin and dual functional pathways of this compound.

References

  • Title: Structure Database (LMSD) - LMFA07010190 Source: LIPID MAPS URL: [Link]

  • Title: Analysis of Soluble Microbial Products by Mass Spectrometry: Potential in Monitoring Bioprocesses of Wastewater Treatment Source: OMICS International / Semantic Scholar URL: [Link]

  • Title: Essence Encyclopedia: A Comprehensive Catalog of Semiochemical Compounds Source: The Pherobase URL: [Link]

Sources

Differentiation Guide: 8-oxo-3,7-Dimethyl-6E-octenyl Acetate vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural differentiation of (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate (also known as 8-oxocitronellyl acetate ) from its geometric and functional isomers.

Executive Summary

Target Molecule: (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate (C₁₂H₂₀O₃) Primary Application: Insect pheromone synthesis, fragrance chemistry, and metabolic profiling of monoterpenes. Differentiation Challenge: The molecule possesses a specific stereochemistry (6E) and oxidation state (C8-aldehyde) that renders it isobaric (Same Mass, MW 212.29) with several functional and geometric isomers. Accurate identification requires distinguishing the (E)-alkene geometry from the (Z)-isomer and separating the aldehyde functionality from isomeric alcohols (e.g., 8-hydroxygeranyl acetate).

This guide provides a definitive analytical workflow using 1H NMR , NOESY , and GC-MS to validate the chemical identity of the target compound.

Structural Landscape & Isomer Analysis

The target molecule is an oxidized derivative of citronellyl acetate.[1] The critical features are the acetate ester at C1, the methyl-branched chain, and the


-unsaturated aldehyde  moiety at the tail (C6=C7-C8=O).
Comparison of Key Isomers
FeatureTarget: (E)-8-Oxo Isomer Isomer A: (Z)-8-Oxo Isomer Isomer B: 8-Hydroxygeranyl Acetate
Structure Type Geometric Isomer (Trans)Geometric Isomer (Cis)Functional Isomer (Alcohol)
Formula C₁₂H₂₀O₃C₁₂H₂₀O₃C₁₂H₂₀O₃
Functional Groups Acetate, Aldehyde Acetate, Aldehyde Acetate, Alcohol , 2x Alkene
Key Difference C7-Methyl is cis to CarbonylC7-Methyl is trans to CarbonylTerminal -CH₂OH instead of -CHO
Odor Profile Musty, Coconut-likeFatty, WaxyFloral, Rose-like
Structural Visualization (Logic Flow)

The following diagram illustrates the hierarchical logic for differentiating these compounds based on functional group analysis followed by stereochemical assignment.

IsomerDifferentiation Start Unknown Sample (MW 212.29) IR_Check Step 1: IR / NMR Functional Group Check (Aldehyde vs. Alcohol) Start->IR_Check Isomer_F Functional Isomer: 8-Hydroxygeranyl Acetate (Alcohol detected) IR_Check->Isomer_F  -CH2OH signals  (d ~4.0 ppm) Geo_Check Step 2: Stereochemistry Check (E vs. Z Geometry) IR_Check->Geo_Check  -CHO signals  (d ~9.4-10.0 ppm) Target TARGET: (E)-8-oxo-3,7-Dimethyl-6-octenyl acetate (Methyl cis to CHO) Geo_Check->Target  C7-Me Deshielded  (~2.17 ppm) Isomer_Z Geometric Isomer: (Z)-8-oxo-3,7-Dimethyl-6-octenyl acetate (Methyl trans to CHO) Geo_Check->Isomer_Z  C7-Me Shielded  (~1.98 ppm)

Caption: Decision tree for differentiating 8-oxo-3,7-Dimethyl-6E-octenyl acetate from functional and geometric isomers.

Experimental Protocols & Diagnostic Criteria

Method A: Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is the only method capable of definitively assigning the E vs. Z configuration without reference standards.

Sample Preparation:

  • Dissolve ~10 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d).

  • Ensure sample is free of acidic impurities to prevent isomerization of the aldehyde.

Diagnostic Signals (1H NMR @ 400+ MHz):

Proton (Assignment)(E)-Isomer (Target) (Z)-Isomer Explanation of Shift
H-8 (Aldehyde)

9.9 - 10.0 ppm

9.8 - 9.9 ppm
The aldehyde proton is a clear marker for the oxidation state.
H-6 (Vinyl)

5.8 - 6.5 ppm

5.8 - 6.5 ppm
Often overlaps; less reliable for direct E/Z assignment than the methyl group.
H-7 (Methyl)

2.15 - 2.20 ppm

1.95 - 2.00 ppm
CRITICAL DIFFERENTIATOR. In the (E)-isomer, the C7-methyl is cis to the carbonyl oxygen, causing significant deshielding (downfield shift).
H-1 (Acetate)

~2.05 ppm

~2.05 ppm
Singlet; confirms presence of acetate but does not differentiate isomers.

Validation by NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Target (E-Isomer): Strong NOE correlation observed between the Aldehyde Proton (H-8) and the Vinyl Proton (H-6) . (Because the Chain and CHO are trans, forcing H-6 and CHO to be cis).

  • Isomer (Z-Isomer): Strong NOE correlation observed between the Aldehyde Proton (H-8) and the C7-Methyl group .

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS provides retention index (RI) data and fragmentation patterns to distinguish functional isomers.

GC Conditions:

  • Column: DB-5 or HP-5MS (Non-polar capillary column, 30m x 0.25mm).

  • Temperature Program: 60°C (1 min)

    
     240°C @ 10°C/min.
    
  • Carrier Gas: Helium @ 1 mL/min.

Differentiation Table:

Parameter8-Oxo-3,7-Dimethyl-6-octenyl Acetate 8-Hydroxygeranyl Acetate
Molecular Ion (M+) m/z 212 (Weak/Absent)m/z 212 (Very Weak)
Base Peak / Key Frags m/z 43 (Acetyl), m/z 84/69 (Terpenoid)m/z 43 , m/z 68
Diagnostic Loss M-60 (Loss of Acetic Acid)

m/z 152
M-18 (Water) & M-60
Retention Index (RI) Typically lower than the alcoholTypically higher due to H-bonding

Note: The (E) and (Z) isomers of the 8-oxo compound often have very close retention times (co-elute on non-polar columns). Separation usually requires a polar column (e.g., DB-Wax) where the (E)-isomer typically elutes after the (Z)-isomer due to slightly higher polarity/shape factors.

Synthesis & Causality of Isomers

Understanding the origin of these isomers aids in their identification.

  • Oxidation of Citronellyl Acetate: The target is typically synthesized via Selenium Dioxide (

    
    ) oxidation of citronellyl acetate.
    
    • Mechanism: Allylic oxidation.

    • Side Products: This reaction produces a mixture of (E)-aldehyde (Major), (Z)-aldehyde (Minor), and trace alcohols.

    • Implication: If your sample comes from

      
       oxidation, it will  contain the (Z)-isomer unless rigorously purified.
      
  • Metabolic Pathways: In biological systems (e.g., insect pheromone glands or plant metabolism), enzymes like cytochrome P450s are often stereoselective, producing pure (E) or (Z) isomers.

References

  • El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. The Pherobase. [Link]

  • LIPID MAPS® Structure Database. (2025). This compound (LMSD Record).[2] Lipid Maps. [Link]

  • Wani, T. A., et al. (2017). Structure-Odor Relationship Study of Acyclic Monoterpene Alcohols, their Acetates and Synthesized Oxygenated Derivatives. ResearchGate. (Confirming odor and NMR characterization of 8-oxo derivatives). [Link]

Sources

Safety Operating Guide

8-oxo-3,7-Dimethyl-6E-octenyl acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Architecture for 8-oxo-3,7-Dimethyl-6E-octenyl Acetate

As a highly specialized oxygenated monoterpene derivative, This compound (commonly referred to as 8-oxocitronellyl acetate) presents unique handling and disposal challenges. Widely utilized in structure-odor relationship studies and chemical ecology—specifically as a potent defensive semiochemical secreted by the hairy rove beetle (Creophilus maxillosus) to repel predators—this compound requires rigorous logistical planning[1].

Unlike its parent compound, citronellyl acetate, which exhibits a fresh, citrusy profile, this specific C-8 oxygenated derivative possesses a distinct[2]. To build a safe, compliant laboratory environment, researchers must understand the molecular causality driving its reactivity and environmental fate.

Causality in Chemical Behavior & Risk Profile

To design an effective, self-validating disposal protocol, we must first analyze the molecular vulnerabilities of the compound:

  • Aldehyde Auto-Oxidation: The C-8 oxo (aldehyde) group is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, slowly converting the chemical into 8-carboxycitronellyl acetate (an odorless, structurally distinct compound)[2]. Waste containers must be hermetically sealed and purged with inert gas (nitrogen or argon) to prevent uncontrolled oxidative degradation, which can alter the waste matrix's flash point and pressure.

  • Ester Hydrolysis: The acetate ester linkage is vulnerable to base-catalyzed hydrolysis. If this compound is inadvertently mixed with high-pH aqueous waste, it will undergo an exothermic cleavage, releasing acetic acid and 8-oxocitronellol.

  • Aquatic Toxicity & Lipophilicity: As a lipophilic monoterpene, it readily bioaccumulates in aquatic ecosystems. It is classified under GHS as [3]. Standard drain disposal is strictly prohibited, as even trace amounts can disrupt local insect ecological dynamics.

Quantitative Data Summary

Property / HazardValue / ClassificationMechanistic Relevance
Molecular Weight 212.29 g/mol Determines volatility and vapor pressure in open systems[4].
Molecular Formula C₁₂H₂₀O₃Acyclic monoterpene acetate backbone[4].
Odor Threshold (Air) 346 ng/LExtremely low threshold; serves as a natural indicator for leaks[5].
Odor Description Musty, rotten, coconut-likeDivergent from parent monoterpenes due to the C-8 aldehyde group[2].
Aquatic Toxicity GHS Category 2 (H411)High lipophilicity drives bioaccumulation; strictly dictates disposal routes[6].
Skin Sensitization GHS Category 1 (H317)Requires nitrile/neoprene barrier protection during all handling[3].

Self-Validating Experimental Protocols

Protocol A: Fume Hood Handling & Spill Neutralization

Causality: Because the compound is a potent semiochemical and skin sensitizer, containment must prevent both inhalation exposure and surface contamination.

  • Isolation: Establish a designated handling zone within a Class II Type B2 biological safety cabinet or standard chemical fume hood. Line the workspace with PTFE-backed absorbent bench paper.

  • Containment: In the event of a droplet spill, immediately encircle the liquid with a non-combustible, universal absorbent (e.g., diatomaceous earth or silica gel). Do not use sawdust, as the high surface area combined with potential aldehyde oxidation can create a localized fire hazard.

  • Absorption & Collection: Mechanically collect the saturated absorbent using non-sparking spatulas. Transfer the material into a pre-weighed, sealable glass vial.

  • System Validation (The Odor-Swab Test): Swab the decontaminated area with a 10% ethanol/water solution. Because the human olfactory threshold for this compound is an exceptionally low 346 ng/L[5], the absence of the characteristic "musty/rotten" odor on the evaporated swab serves as a self-validating confirmation that the lipophilic residue has been completely eradicated.

Protocol B: Comprehensive Waste Segregation and Disposal

Causality: Preventing cross-reactivity (hydrolysis/oxidation) while ensuring compliance with EPA/GHS aquatic toxicity mandates.

  • Organic Liquid Consolidation: Transfer pure chemical waste and organic solvent mixtures (e.g., hexane/ethyl acetate fractions from flash chromatography) into a designated "Halogen-Free Organic Waste" carboy.

  • Aqueous Phase Separation: For aqueous buffers containing trace amounts of the acetate (e.g., from olfactometry traps), collect the effluent in a separate "Aqueous Hazardous Waste" container.

  • pH Stabilization (Validation Step): Before sealing the aqueous waste container, use a calibrated pH probe to verify the solution is strictly between pH 6.0 and 8.0. Validation: If the pH is >8.0, titrate dropwise with 0.1M HCl. This validates that the environment is neutral, preventing base-catalyzed hydrolysis of the acetate group and subsequent pressure buildup from volatile byproducts.

  • Labeling & Manifesting: Label clearly with "Contains Aquatic Toxicant: this compound" and arrange for high-temperature incineration via a licensed hazardous waste contractor.

Waste Segregation Workflow

G Start This compound Waste Stream Decision Identify Waste Matrix Start->Decision Liquid Organic Solvents (e.g., GC-MS effluents) Decision->Liquid Non-polar Aqueous Aqueous Buffers (e.g., Olfactometry traps) Decision->Aqueous Polar/Water Solid Contaminated Solids (PPE, Silica, Sand) Decision->Solid Materials Incineration High-Temp Incineration (Halogen-Free Facility) Liquid->Incineration Consolidate WaterTreat Hazardous Aqueous Waste Processing Aqueous->WaterTreat Adjust pH 6-8 SolidWaste Solid Hazardous Waste Disposal Solid->SolidWaste Double-bag

Workflow for the segregation and disposal of this compound waste.

References

  • Elsharif, S.A., & Buettner, A. (2017). Influence of the chemical structure on the odor characters of β-citronellol and its oxygenated derivatives. Food Chemistry. Available at: [Link]

  • Insect Identification. (2024). Hairy rove beetle (Creophilus maxillosus). Insects Id. Available at: [Link]

  • The Pherobase. (2025). Semiochemical Compounds Sorted by Molecular Formula. Pherobase. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-oxo-3,7-Dimethyl-6E-octenyl acetate
Reactant of Route 2
Reactant of Route 2
8-oxo-3,7-Dimethyl-6E-octenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.